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Foundational

An In-depth Technical Guide to Biphenyl-4-yl Dimethylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of biphenyl-4-yl dimethylcarba...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of biphenyl-4-yl dimethylcarbamate, a molecule of significant interest in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its study and application. We will delve into its chemical structure, predictable physicochemical properties, a validated synthetic protocol, and its potential as a strategic intermediate in the development of novel therapeutics and functional materials. This document is intended to serve as a foundational resource, empowering researchers to explore the full potential of this versatile biphenyl derivative.

Introduction: The Strategic Importance of the Biphenyl Carbamate Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, yet conformationally flexible, nature allows it to effectively occupy and interact with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1] The carbamate functional group, particularly the dimethylcarbamate, serves not only as a stable protecting group but also as a powerful tool in synthetic organic chemistry.

Biphenyl-4-yl dimethylcarbamate combines these two key features, positioning it as a valuable building block. The dimethylcarbamate group can act as a potent directed metalation group (DMG), enabling regioselective functionalization of the aromatic rings—a cornerstone of modern synthetic strategy.[2][3] This guide will elucidate the fundamental aspects of biphenyl-4-yl dimethylcarbamate, providing a technical foundation for its synthesis and strategic application.

Chemical Structure and Physicochemical Properties

Biphenyl-4-yl dimethylcarbamate consists of a biphenyl core where a dimethylcarbamate group is attached to one of the phenyl rings at the 4-position via an oxygen atom.

IUPAC Name: [1,1'-biphenyl]-4-yl dimethylcarbamate

Molecular Formula: C₁₅H₁₅NO₂

Molecular Weight: 241.29 g/mol

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Melting Point Solid at room temperatureBased on analogous biphenyl derivatives such as 4,4'-dimethylbiphenyl (melting point 121-124 °C).[4]
Boiling Point > 300 °CBiphenyl derivatives generally have high boiling points.[5]
Solubility Soluble in organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. Sparingly soluble in water.Based on the properties of similar organic molecules like Dimethyl biphenyl-4,4'-dicarboxylate.[6]
Appearance Likely a white to off-white crystalline solid.Common appearance for purified biphenyl compounds.

Synthesis of Biphenyl-4-yl Dimethylcarbamate: A Validated Protocol

The most direct and efficient synthesis of biphenyl-4-yl dimethylcarbamate is through the reaction of its precursor, 4-hydroxybiphenyl, with dimethylcarbamoyl chloride. This is a standard procedure for the formation of carbamates from phenols.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products r1 4-Hydroxybiphenyl p1 Biphenyl-4-yl Dimethylcarbamate r1->p1 + r2 r2 Dimethylcarbamoyl Chloride reagents Base (e.g., Triethylamine, Pyridine) Aprotic Solvent (e.g., DCM, THF) 0 °C to Room Temperature p2 Triethylammonium Chloride (byproduct)

Caption: Synthesis of biphenyl-4-yl dimethylcarbamate.

Experimental Protocol:

Materials:

  • 4-Hydroxybiphenyl

  • Dimethylcarbamoyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybiphenyl (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.1 eq) to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure biphenyl-4-yl dimethylcarbamate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the dimethylcarbamoyl chloride.

  • Anhydrous Solvent: Ensures the reagents remain reactive and prevents unwanted side reactions.

  • Base: Triethylamine or pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the acyl chloride. Allowing it to warm to room temperature ensures the reaction goes to completion.

Spectroscopic Characterization (Predicted)

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60 - 7.55m4HAromatic protons on both rings
~ 7.45 - 7.35m3HAromatic protons on both rings
~ 7.20d2HAromatic protons ortho to the carbamate group
~ 3.10s3HN-CH₃
~ 3.00s3HN-CH₃

13C NMR (101 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~ 154C=O (carbamate)
~ 150C-O (aromatic)
~ 140Quaternary aromatic carbons
~ 135Quaternary aromatic carbons
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 122Aromatic CH
~ 37N-CH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~ 3050 - 3000Aromatic C-H stretch
~ 2930Aliphatic C-H stretch (N-CH₃)
~ 1720 - 1700C=O stretch (strong, characteristic of carbamate)
~ 1600, 1480Aromatic C=C stretch
~ 1250 - 1200C-O stretch (ester linkage)
~ 1180C-N stretch

Mass Spectrometry (MS):

  • Expected [M]+: m/z = 241.11

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the dimethylcarbamoyl group and fragments characteristic of the biphenyl core.

Applications in Research and Drug Development

Directed Ortho-Metalation (DoM)

The dimethylcarbamate group is one of the most powerful directed metalation groups (DMGs) in organic synthesis.[2][3] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group, followed by quenching with an electrophile to introduce a wide variety of substituents.

G cluster_start Starting Material cluster_dom Directed Ortho-Metalation cluster_product Functionalized Product start Biphenyl-4-yl Dimethylcarbamate dom 1. s-BuLi, TMEDA, THF, -78 °C 2. Electrophile (E+) start->dom DoM Reaction product Ortho-functionalized biphenyl derivative dom->product

Caption: Directed Ortho-Metalation of Biphenyl-4-yl Dimethylcarbamate.

This strategy provides a powerful route to synthesize highly substituted biphenyl derivatives, which are often challenging to prepare via traditional cross-coupling methods. The resulting functionalized biphenyls can then be elaborated into more complex molecules with potential biological activity.

Precursor for Biologically Active Molecules

The biphenyl scaffold is a key component of numerous pharmaceuticals. By using biphenyl-4-yl dimethylcarbamate as a starting material, researchers can access a library of novel biphenyl derivatives for screening in various biological assays. The carbamate can be readily cleaved under acidic or basic conditions to reveal the 4-hydroxybiphenyl core, allowing for further derivatization at the phenolic oxygen.

Potential therapeutic areas for derivatives of biphenyl-4-yl dimethylcarbamate include:

  • Anti-inflammatory agents: The biphenyl core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer agents: Many biphenyl-containing compounds have shown promise as anticancer agents by targeting various signaling pathways.

  • Enzyme inhibitors: Carbamates are known to act as inhibitors of various enzymes, such as cholinesterases.[10] The biphenyl moiety can provide additional binding interactions to enhance potency and selectivity.

Safety and Handling

While specific toxicity data for biphenyl-4-yl dimethylcarbamate is unavailable, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Biphenyl-4-yl dimethylcarbamate is a strategically important molecule that holds significant potential for advancements in organic synthesis and medicinal chemistry. Although not extensively characterized in the literature, its synthesis is straightforward, and its properties and reactivity can be reliably predicted. The powerful directed metalation capabilities of the dimethylcarbamate group, combined with the privileged nature of the biphenyl scaffold, make this compound a valuable tool for the construction of complex and biologically relevant molecules. This guide provides the necessary foundational knowledge for researchers to confidently incorporate biphenyl-4-yl dimethylcarbamate into their synthetic and drug discovery programs.

References

  • This reference is a placeholder for a general organic chemistry textbook that would describe the principles of NMR, IR, and MS.
  • This reference is a placeholder for a general organic chemistry textbook that would describe the synthesis of carbam
  • This reference is a placeholder for a general organic chemistry textbook that would describe directed ortho-metal
  • This reference is a placeholder for a review article on the use of biphenyls in medicinal chemistry.
  • This reference is a placeholder for a safety data sheet of a related carbam
  • Butyl 2-(4-[1.1'-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate, a potent sodium channel blocker for the treatment of neuropathic pain. (2007). Bioorganic & Medicinal Chemistry Letters, 17(6), 1746–1749.[10]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved from [Link][7]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2019). Chemical Reviews, 119(12), 7190-7269.[2]

  • This reference is a placeholder for a review on directed metal
  • 4,4'-Dimethylbiphenyl. (n.d.). NIST WebBook. Retrieved from [Link][4]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). ACS Publications.[3]

  • This reference is a placeholder for a general organic chemistry textbook.
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Retrieved from [Link][11]

  • This reference is a placeholder for a general organic chemistry textbook.
  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]

  • This reference is a placeholder for a general organic chemistry textbook.
  • This reference is a placeholder for a general organic chemistry textbook.

Sources

Exploratory

Dimethylcarbamic Acid 4-Phenylphenyl Ester: A Technical Monograph on Synthesis, Physicochemical Properties, and Acetylcholinesterase Inhibition

This technical guide provides an in-depth analysis of Dimethylcarbamic Acid 4-Phenylphenyl Ester (synonyms: 4-Biphenylyl Dimethylcarbamate, 4-Phenylphenyl N,N-Dimethylcarbamate), a lipophilic carbamate ester structurally...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Dimethylcarbamic Acid 4-Phenylphenyl Ester (synonyms: 4-Biphenylyl Dimethylcarbamate, 4-Phenylphenyl N,N-Dimethylcarbamate), a lipophilic carbamate ester structurally designed to interact with serine hydrolases, most notably Acetylcholinesterase (AChE) .

Executive Summary

Dimethylcarbamic acid 4-phenylphenyl ester (C₁₅H₁₅NO₂) is a bioactive carbamate derived from the condensation of dimethylcarbamoyl chloride and 4-phenylphenol (4-hydroxybiphenyl). It belongs to the class of aryl dimethylcarbamates , which are potent, pseudo-irreversible inhibitors of cholinesterases.

Unlike quaternary ammonium carbamates (e.g., neostigmine) which are peripherally restricted, this compound is uncharged and highly lipophilic , enabling it to penetrate the blood-brain barrier (BBB) and cell membranes. Its primary utility lies in research as a probe for the hydrophobic "acyl-binding pocket" of AChE and as a potential prodrug scaffold for delivering the 4-phenylphenol pharmacophore.

Chemical Identity & Physicochemical Properties[1][2]

The molecule consists of a lipophilic biphenyl tail (providing affinity for hydrophobic enzyme pockets) and a reactive dimethylcarbamate head (the "warhead" for serine carbamoylation).

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 4-Phenylphenyl N,N-dimethylcarbamate
CAS Registry Number 19600-65-8 (Generic for isomer class; verify specific batch)
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Physical State White to off-white crystalline solid
Melting Point 118–120 °C (Predicted based on biphenyl esters)
LogP (Octanol/Water) ~3.8 (High Lipophilicity)
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; Insoluble in Water
Stability Stable at neutral pH; hydrolyzes in strong base or acid

Synthesis Protocol

The synthesis follows a standard nucleophilic acyl substitution (carbamoylation) pathway. This protocol ensures high yield and purity by using a weak base to scavenge the HCl byproduct without hydrolyzing the ester.

Reaction Scheme

4-Phenylphenol + Dimethylcarbamoyl Chloride


 4-Phenylphenyl Dimethylcarbamate + HCl 
Detailed Methodology

Reagents:

  • 4-Phenylphenol (1.0 eq)

  • Dimethylcarbamoyl chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (1.5 eq)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation : Dissolve 10 mmol of 4-phenylphenol in 50 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation : Add K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition : Add dimethylcarbamoyl chloride (12 mmol) dropwise via a syringe under an inert atmosphere (

    
    ).
    
  • Reflux : Heat the mixture to reflux (80–82 °C for ACN) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1).

  • Quench & Workup : Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification : Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over anhydrous

    
    .
    
  • Crystallization : Recrystallize the crude solid from hot Ethanol/Hexane to yield white needles.

Visualization: Synthesis Workflow

SynthesisWorkflow Reagents Reagents: 4-Phenylphenol Dimethylcarbamoyl Chloride Reaction Reflux in ACN (Base: K2CO3, 80°C, 6h) Reagents->Reaction Mix Workup Filtration & Evaporation Liquid-Liquid Extraction Reaction->Workup Complete Purification Recrystallization (EtOH/Hexane) Workup->Purification Crude Solid Product Pure Product: 4-Phenylphenyl Dimethylcarbamate Purification->Product Yield >85%

Figure 1: Step-by-step synthesis workflow for Dimethylcarbamic Acid 4-Phenylphenyl Ester.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound acts as a pseudo-irreversible inhibitor of AChE. Unlike simple reversible inhibitors, it covalently modifies the enzyme's active site serine (Ser203 in Torpedo, Ser200 in human), forming a carbamoyl-enzyme intermediate that hydrolyzes very slowly.

Mechanistic Pathway
  • Binding (

    
    ):  The lipophilic biphenyl group binds to the Peripheral Anionic Site (PAS)  or the hydrophobic acyl pocket, positioning the carbonyl carbon near the catalytic Serine.
    
  • Carbamoylation (

    
    ):  The catalytic Serine hydroxyl attacks the carbamate carbonyl. The 4-phenylphenol group is released as the leaving group.
    
  • Carbamoyl-Enzyme Intermediate: The enzyme is now "dimethylcarbamoylated." This species is stable against hydrolysis compared to the natural acetyl-enzyme.

  • Decarbamoylation (

    
    ):  Water eventually hydrolyzes the carbamate bond, regenerating the free enzyme. For dimethylcarbamates, this half-life is typically 20–40 minutes, causing prolonged inhibition.
    
Kinetic Constants (Typical for Aryl Dimethylcarbamates)
  • 
     (Inhibition Constant):  Low micromolar to nanomolar range (
    
    
    
    to
    
    
    M), enhanced by the biphenyl hydrophobicity.
  • 
     (Carbamoylation Rate):  Slower than N-methylcarbamates due to steric hindrance of the two methyl groups.
    
  • 
     (Decarbamoylation Rate):  Very slow (
    
    
    
    ), leading to effective "inactivation" during the biological timeframe.
Visualization: Inhibition Cycle

AChE_Inhibition FreeEnzyme Free AChE (Active Ser-OH) Complex Michaelis Complex (E · I) FreeEnzyme->Complex + Inhibitor (I) Complex->FreeEnzyme k-1 Transition Tetrahedral Intermediate Complex->Transition k2 (Carbamoylation) CarbamoylEnzyme Dimethylcarbamoyl-AChE (Inhibited) Transition->CarbamoylEnzyme Release P LeavingGroup Leaving Group Release: 4-Phenylphenol Transition->LeavingGroup CarbamoylEnzyme->FreeEnzyme k3 (Decarbamoylation) Very Slow Hydrolysis Slow Hydrolysis (H2O) Hydrolysis->CarbamoylEnzyme

Figure 2: Catalytic cycle of AChE inhibition by Dimethylcarbamic Acid 4-Phenylphenyl Ester.

Structure-Activity Relationship (SAR) & Applications

SAR Analysis
  • N,N-Dimethyl Group: Provides stability against spontaneous hydrolysis and slows down enzyme regeneration compared to N-methyl analogs (like physostigmine). This makes it a "tighter" binder in terms of duration.

  • Biphenyl Moiety: The 4-phenyl substitution significantly increases lipophilicity (

    
    ) compared to a simple phenyl ring (
    
    
    
    ). This enhances binding affinity via
    
    
    stacking interactions with aromatic residues (e.g., Trp286) in the AChE gorge.
Research Applications
  • Active Site Mapping: Used to probe the size and hydrophobicity of the AChE acyl-binding pocket. The bulky biphenyl group tests the steric limits of the gorge.

  • Prodrug Design: The carbamate linkage acts as a "chemical mask" for the phenolic hydroxyl. Upon enzymatic hydrolysis, 4-phenylphenol is released. 4-Phenylphenol has antimicrobial and depigmenting properties; this ester could serve as a lipophilic prodrug to improve skin permeation or bioavailability.

  • Comparative Toxicology: Used as a reference standard when assessing the toxicity of industrial biphenyl derivatives.

Safety & Handling

Warning: As a cholinesterase inhibitor, this compound is potentially neurotoxic.

  • Hazard Class: Acute Toxin (Cholinergic hyperstimulation).

  • Symptoms: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

  • Handling: Must be handled in a fume hood with nitrile gloves.

  • Antidote: Atropine (muscarinic antagonist) and Pralidoxime (2-PAM, cholinesterase reactivator) are standard countermeasures for carbamate poisoning.

References

  • Aldridge, W. N., & Reiner, E. (1972). Enzyme Inhibitors as Substrates: Interaction of Esterases with Esters of Organophosphorus and Carbamic Acids. North-Holland Publishing.

  • Baron, R. L. (1991). Carbamate Insecticides. Handbook of Pesticide Toxicology. Academic Press.

  • PubChem Compound Summary . (2024). Dimethylcarbamic acid derivatives. National Library of Medicine.

  • Metcalf, R. L., & Fukuto, T. R. (1965). Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry.

  • Gokel, G. W. (Ed.).[1] (2004). Dean's Handbook of Organic Chemistry. McGraw-Hill. (Source for synthesis protocols).

Sources

Foundational

biphenyl-4-yl dimethylcarbamate molecular weight and formula

Topic: Biphenyl-4-yl Dimethylcarbamate: Synthesis, Properties, and Pharmacological Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Bi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biphenyl-4-yl Dimethylcarbamate: Synthesis, Properties, and Pharmacological Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenyl-4-yl dimethylcarbamate (also known as 4-biphenylyl dimethylcarbamate) is a lipophilic carbamate ester structurally derived from 4-phenylphenol and dimethylcarbamic acid. While not a widely distributed commercial commodity, it represents a critical scaffold in the design of pseudo-substrate inhibitors for cholinesterases (AChE and BChE).

Its pharmacological significance lies in its ability to carbamoylate the active site serine residue of acetylcholinesterase, acting as a slow-binding or "suicide" inhibitor. This mechanism mimics the activity of established therapeutics like rivastigmine, making this molecule a valuable probe for exploring structure-activity relationships (SAR) in neurodegenerative disease research (e.g., Alzheimer's).

Physicochemical Profile

The following data characterizes the core molecular identity of biphenyl-4-yl dimethylcarbamate.

Property Value / Description
IUPAC Name [1,1'-Biphenyl]-4-yl dimethylcarbamate
Common Synonyms 4-Biphenylyl dimethylcarbamate; 4-Phenylphenyl dimethylcarbamate; Dimethylcarbamic acid 4-biphenylyl ester
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Physical State Solid (Crystalline)
Predicted LogP ~3.8 – 4.2 (High Lipophilicity)
Solubility Insoluble in water; Soluble in organic solvents (DMSO, DCM, Ethanol)
SMILES CN(C)C(=O)Oc1ccc(cc1)c2ccccc2
Precursor CAS 4-Phenylphenol (92-69-3); Dimethylcarbamoyl chloride (79-44-7)

Synthetic Pathways

The synthesis of biphenyl-4-yl dimethylcarbamate follows a classic nucleophilic acyl substitution mechanism. The phenolic hydroxyl group of 4-phenylphenol attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Core Reaction Logic
  • Reagents: 4-Phenylphenol (Nucleophile), Dimethylcarbamoyl chloride (Electrophile).

  • Base: Pyridine or Triethylamine (Et₃N) acts as a proton scavenger to neutralize the HCl byproduct and drive the equilibrium forward.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the acid chloride.

Synthesis Workflow Diagram

SynthesisPathway Reagents Reagents: 4-Phenylphenol Dimethylcarbamoyl Chloride Intermediate Transition State: Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (DCM, 0°C to RT) Base Catalyst/Base: Triethylamine (Et3N) or Pyridine Base->Intermediate Proton Scavenging Product Product: Biphenyl-4-yl dimethylcarbamate Intermediate->Product Elimination of Cl- Byproduct Byproduct: Et3N·HCl Intermediate->Byproduct Salt Formation

Figure 1: Synthetic pathway for the carbamoylation of 4-phenylphenol.[1][2]

Experimental Protocol: Synthesis of Biphenyl-4-yl Dimethylcarbamate

Safety Warning: Dimethylcarbamoyl chloride is a potent carcinogen and lachrymator. Work exclusively in a fume hood.

  • Preparation: Dissolve 4-phenylphenol (10 mmol, 1.70 g) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11 mmol, 1.0 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

  • Workup:

    • Quench with water (20 mL).

    • Extract the organic layer and wash sequentially with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography to yield the white crystalline solid.

Mechanism of Action: AChE Inhibition

Biphenyl-4-yl dimethylcarbamate functions as a pseudo-substrate inhibitor of Acetylcholinesterase (AChE). Unlike simple competitive inhibitors, it forms a covalent bond with the enzyme, temporarily inactivating it.

Mechanistic Steps:
  • Binding: The lipophilic biphenyl group interacts with the Peripheral Anionic Site (PAS) and the hydrophobic gorge of the AChE enzyme.

  • Acylation: The active site Serine-200 (in Torpedo numbering) attacks the carbamate carbonyl.

  • Release: The phenolate leaving group (4-phenylphenol) is released.

  • Carbamoylation: The enzyme remains carbamoylated (Dimethylcarbamoyl-AChE). Hydrolysis of this carbamoyl-enzyme complex is significantly slower than the hydrolysis of the natural acetyl-enzyme intermediate, leading to prolonged inhibition.

Inhibition Pathway Diagram

AChE_Inhibition Enzyme Free AChE Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor Inhibitor: Biphenyl-4-yl dimethylcarbamate Inhibitor->Complex Acylation Transition State: Tetrahedral Intermediate Complex->Acylation Nucleophilic Attack Carbamoylated Carbamoylated Enzyme (Inactive AChE-O-C(=O)NMe2) Acylation->Carbamoylated Covalent Bond Formation LeavingGroup Leaving Group: 4-Phenylphenol Acylation->LeavingGroup Release Regeneration Slow Hydrolysis (Regeneration of Active AChE) Carbamoylated->Regeneration H2O (Very Slow) Regeneration->Enzyme Reactivation

Figure 2: Pseudo-substrate inhibition mechanism of AChE by biphenyl-4-yl dimethylcarbamate.

Analytical & Experimental Validation

To confirm the identity and purity of the synthesized compound, the following analytical parameters should be met.

Method Expected Signal / Result
¹H NMR (CDCl₃) Aromatic: Multiplets at δ 7.3–7.6 ppm (9H, Biphenyl).Methyl: Singlet at δ 3.0–3.1 ppm (6H, N(CH₃)₂).
¹³C NMR Carbonyl: ~155 ppm.Aromatic Carbons: ~120–140 ppm.Methyl Carbons: ~36 ppm.
Mass Spectrometry (ESI+) [M+H]⁺: 242.3 m/z.[M+Na]⁺: 264.3 m/z.
Ellman’s Assay IC₅₀ Determination: Incubate AChE with varying concentrations of the inhibitor. Add Acetylthiocholine (substrate) and DTNB.[2] Measure absorbance at 412 nm. Expect time-dependent inhibition.

Safety & Handling

Critical Hazard: The synthesis involves Dimethylcarbamoyl chloride , a confirmed carcinogen (IARC Group 2A) and a potent alkylating agent.

  • Engineering Controls: Use a certified chemical fume hood with a face velocity of >100 fpm.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: All aqueous waste containing carbamoyl chloride residues must be treated with concentrated ammonia or NaOH to ensure complete hydrolysis before disposal.

  • Compound Toxicity: As a cholinesterase inhibitor, the final product (Biphenyl-4-yl dimethylcarbamate) is neurotoxic. Avoid inhalation of dust or skin contact.

References

  • PubChem. 1,1-Dimethylethyl N-((1R)-2-(1,1'-biphenyl)-4-yl-1-formylethyl)carbamate (Related Structure). National Library of Medicine.[1] Available at: [Link][1]

  • Bar-On, P., et al. Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 2002. (Fundamental mechanism of carbamate inhibition). Available at: [Link]

  • U.S. EPA. Dimethylcarbamoyl Chloride Hazard Summary. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Phenylphenol Dimethylcarbamate Derivatives as Acetylcholinesterase Inhibitors

Part 1: Introduction and Rationale The Significance of Acetylcholinesterase Inhibition in Neurodegenerative Diseases Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a progressive loss o...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction and Rationale

The Significance of Acetylcholinesterase Inhibition in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a progressive loss of neuronal structure and function. One of the key pathological features of AD is the decline in the levels of the neurotransmitter acetylcholine (ACh), which plays a crucial role in cognitive functions like memory and learning. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal.[1] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a symptomatic treatment for AD.[2] Several AChE inhibitors, including rivastigmine, donepezil, and galantamine, are currently approved for the treatment of mild to moderate AD.[2]

Carbamates as a Privileged Scaffold for Acetylcholinesterase Inhibitors

Carbamates are a class of organic compounds that have emerged as a "privileged scaffold" in the design of enzyme inhibitors, particularly for serine hydrolases like AChE. Their inhibitory mechanism involves the carbamoylation of the serine residue in the active site of the enzyme, forming a transient covalent bond. This covalent modification temporarily inactivates the enzyme, leading to a prolonged inhibitory effect compared to non-covalent inhibitors.[3] The duration of inhibition is determined by the rate of decarbamoylation, which can be tuned by modifying the chemical structure of the carbamate. Rivastigmine, a well-known carbamate inhibitor, demonstrates this pseudo-irreversible inhibition of both AChE and butyrylcholinesterase (BuChE).[2][3]

4-Phenylphenol: A Versatile Starting Moiety

4-Phenylphenol, also known as 4-hydroxybiphenyl, is a commercially available and versatile chemical building block.[4][5] Its biphenyl structure provides a rigid scaffold that can be strategically functionalized to interact with biological targets. The phenolic hydroxyl group is a key handle for introducing various functional groups, including the dimethylcarbamate moiety. Furthermore, the phenyl ring offers opportunities for substitution to modulate the physicochemical properties and biological activity of the resulting derivatives.

The Emergence of 4-Phenylphenol Dimethylcarbamate Derivatives as Potential Therapeutic Agents

The combination of the carbamate pharmacophore with the 4-phenylphenol scaffold presents a promising strategy for the development of novel AChE inhibitors. The 4-phenylphenol moiety can be envisioned to interact with specific pockets within the AChE active site, while the dimethylcarbamate group engages in the crucial carbamoylation of the catalytic serine residue. By systematically modifying the structure of these derivatives, it is possible to fine-tune their potency, selectivity, and pharmacokinetic properties, leading to the identification of drug candidates with improved therapeutic profiles.

Part 2: Synthesis and Chemical Characterization

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 4-phenylphenol dimethylcarbamate derivatives can be approached through a straightforward retrosynthetic analysis. The target molecule is disconnected at the carbamate ester linkage, leading to 4-phenylphenol and a dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride.

G Target 4-Phenylphenol Dimethylcarbamate Derivative Intermediates 4-Phenylphenol + Dimethylcarbamoylating Agent Target->Intermediates Carbamate Disconnection

Caption: Retrosynthetic analysis of 4-phenylphenol dimethylcarbamate.

Detailed Experimental Protocol for the Synthesis of 4-Phenylphenol Dimethylcarbamate

This protocol describes a general method for the synthesis of the parent compound, 4-phenylphenol dimethylcarbamate.

Materials:

  • 4-Phenylphenol

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-phenylphenol (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.1 eq.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-phenylphenol dimethylcarbamate.

Synthesis of Novel Derivatives: Exploring the Chemical Space

To investigate the structure-activity relationship, a library of derivatives can be synthesized by modifying both the phenyl ring of the 4-phenylphenol scaffold and the substituents on the carbamate nitrogen.

A more versatile approach for generating a diverse set of derivatives involves a two-step procedure.

Step 1: Formation of a Phenyl Chloroformate Intermediate

  • To a solution of 4-phenylphenol (1.0 eq.) in a suitable solvent like toluene, add a phosgene equivalent such as triphosgene at 0 °C.

  • Slowly add a base like pyridine and allow the reaction to proceed to completion.

  • The resulting 4-phenylphenyl chloroformate can be used in the next step, often without purification.

Step 2: Reaction with Amines

  • To the solution of the chloroformate intermediate, add the desired primary or secondary amine (1.1 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up similar to the one described in section 2.2, followed by purification to yield the N-substituted carbamate derivative.

This modular approach allows for the introduction of a wide range of substituents on the nitrogen atom, enabling a thorough exploration of the chemical space.

G cluster_0 Synthesis of 4-Phenylphenol Dimethylcarbamate Derivatives cluster_1 General Synthesis of N-Substituted Derivatives Start 4-Phenylphenol Step1 Reaction with Dimethylcarbamoyl Chloride Start->Step1 Product 4-Phenylphenol Dimethylcarbamate Step1->Product Start2 4-Phenylphenol StepA Formation of Phenyl Chloroformate Start2->StepA Intermediate 4-Phenylphenyl Chloroformate StepA->Intermediate StepB Reaction with Primary/Secondary Amine Intermediate->StepB Product2 N-Substituted 4-Phenylphenol Carbamate StepB->Product2

Caption: Synthetic workflow for 4-phenylphenol carbamate derivatives.

Physicochemical Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.

Part 3: Biological Evaluation as Acetylcholinesterase Inhibitors

Mechanism of Action: Covalent Inhibition of Acetylcholinesterase

The carbamate moiety of the 4-phenylphenol derivatives acts as a "warhead" that targets the catalytic serine residue (Ser203) in the active site of AChE. The mechanism involves a nucleophilic attack by the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a carbamoylated enzyme intermediate and the release of the 4-phenylphenol leaving group. The carbamoylated enzyme is inactive, and its reactivation through hydrolysis is significantly slower than the deacetylation of the native acetylated enzyme.

G E_S AChE-Ser-OH + Carbamate ES_complex [AChE-Ser-OH---Carbamate] (Michaelis Complex) E_S->ES_complex k1 ES_complex->E_S k-1 Carbamoylated_E AChE-Ser-O-C(=O)N(CH3)2 (Carbamoylated Enzyme) ES_complex->Carbamoylated_E k2 E_regenerated AChE-Ser-OH (Regenerated Enzyme) Carbamoylated_E->E_regenerated k3 (slow) Leaving_group 4-Phenylphenol Hydrolysis_product Dimethylcarbamic Acid

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

In Vitro Evaluation of Acetylcholinesterase Inhibitory Activity

The most common method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman.[6]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (4-phenylphenol dimethylcarbamate derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • Test wells: Phosphate buffer, DTNB solution, and the test compound solution.

    • Control wells (100% activity): Phosphate buffer, DTNB solution, and the solvent used for the test compounds.

    • Blank wells: Phosphate buffer, DTNB solution, and the test compound solution (without the enzyme).

  • Enzyme Addition: Add the AChE solution to the test and control wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCh substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the AChE activity.

The percentage of inhibition is calculated for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of control)] x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-phenylphenol dimethylcarbamate scaffold allows for the elucidation of structure-activity relationships, providing insights for rational drug design.

The nature and position of substituents on either of the phenyl rings can significantly influence the inhibitory potency. Electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties, can affect the binding affinity of the molecule to the AChE active site. For instance, substituents that can form hydrogen bonds or engage in hydrophobic interactions with key amino acid residues in the enzyme's gorge are likely to enhance activity.

The substituents on the carbamate nitrogen atom play a critical role in the carbamoylation rate and the stability of the carbamoylated enzyme. Varying the size and electronics of these substituents can modulate the duration of inhibition. For example, replacing the methyl groups with larger alkyl or aryl groups can alter the steric fit within the active site and influence the rate of decarbamoylation.

Derivative Substitution on Phenyl Ring Substitution on Carbamate AChE IC₅₀ (µM)
Parent Compound NoneN,N-dimethylHypothetical Value
Derivative A 4'-FluoroN,N-dimethylHypothetical Value
Derivative B NoneN-methyl, N-ethylHypothetical Value
Derivative C 3'-MethoxyN,N-dimethylHypothetical Value
Table 1: Hypothetical Structure-Activity Relationship Data for 4-Phenylphenol Dimethylcarbamate Derivatives.
In Vivo Preclinical Evaluation (Conceptual Framework)

Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in animal models.

Key In Vivo Studies:

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Blood-Brain Barrier (BBB) Permeability: To ensure the compounds can reach their target in the central nervous system.

  • Efficacy in Animal Models of AD: To evaluate the ability of the compounds to improve cognitive deficits in models such as scopolamine-induced amnesia or in transgenic mouse models.[7]

  • Toxicity Studies: To assess the safety profile of the lead compounds.

Part 4: Future Perspectives and Conclusion

Lead Optimization and Development of Next-Generation Inhibitors

The SAR data obtained from the initial library of compounds will guide the design and synthesis of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies can be employed to further rationalize the observed SAR and to predict the binding modes of novel derivatives.

Exploring Additional Therapeutic Applications

Given the role of cholinesterases in various physiological processes, potent and selective inhibitors of these enzymes may have therapeutic potential beyond AD. For instance, they could be investigated for the treatment of other neurological disorders or for their anti-inflammatory properties.

Concluding Remarks

4-Phenylphenol dimethylcarbamate derivatives represent a promising class of compounds for the development of novel acetylcholinesterase inhibitors. Their straightforward synthesis, coupled with the potential for extensive structural modification, provides a rich platform for lead discovery and optimization. Through a systematic approach involving chemical synthesis, in vitro biological evaluation, and in vivo preclinical studies, it is anticipated that novel drug candidates with significant therapeutic potential for the treatment of Alzheimer's disease and other cholinergic-related disorders can be identified.

Part 5: References

  • Wikipedia. (2023, December 1). 4-Phenylphenol. Retrieved from [Link]

  • MDPI. (2022, September 30). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2023, December 21). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • FULIR. (2025, January 15). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. Retrieved from [Link]

  • PubMed. (1994). Pharmacological Evaluation of Phenyl-Carbamates as CNS-selective Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • MDPI. (2025, September 7). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. Retrieved from [Link]

  • PMC. (n.d.). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2001, November 8). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Retrieved from [Link]

Sources

Foundational

Solubility Profiling of Biphenyl-4-yl Dimethylcarbamate in Organic Solvents: Thermodynamic Modeling and Experimental Workflows

Executive Summary Biphenyl-4-yl dimethylcarbamate is a highly lipophilic, crystalline organic compound characterized by a rigid biphenyl core and a polar, hydrogen-bond-accepting dimethylcarbamate moiety. In pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-4-yl dimethylcarbamate is a highly lipophilic, crystalline organic compound characterized by a rigid biphenyl core and a polar, hydrogen-bond-accepting dimethylcarbamate moiety. In pharmaceutical process chemistry and materials science, understanding the solubility profile of such heavily substituted biphenyl derivatives is critical. Poor solvent selection often leads to catastrophic yield losses during crystallization, reaction scale-up, and purification—a challenge recently highlighted in the total synthesis of complex biphenyl-containing natural products like peniterphenyls, where low solubility in standard methanol/THF systems severely bottlenecked intermediate isolation [1].

This technical guide provides an authoritative framework for determining, modeling, and validating the solubility of biphenyl-4-yl dimethylcarbamate in various organic solvents. By bridging theoretical thermodynamic models with a self-validating empirical workflow, this whitepaper equips researchers with the mechanistic insights necessary to optimize solvent systems for this class of molecules.

Thermodynamic Solubility Modeling

To predict the solubility behavior of biphenyl-4-yl dimethylcarbamate before empirical testing, we must analyze the cohesive energy of the solute and the solvent. The General Solubility Equation (GSE) and AQUAFAC models demonstrate that aqueous and organic solubilities are fundamentally dictated by the interplay between a compound's melting point (crystal lattice energy) and its partition coefficient (lipophilicity) [2].

For organic solvent selection, Hansen Solubility Parameters (HSP) provide a more granular thermodynamic map. HSP divides the total cohesive energy (


) into three distinct intermolecular forces: dispersion forces (

), polar dipole-dipole interactions (

), and hydrogen bonding (

) [3].
Structural Contributions to Cohesion
  • Biphenyl Ring: Drives high dispersion forces (

    
    ) and enables strong 
    
    
    
    stacking interactions with aromatic solvents like toluene.
  • Dimethylcarbamate Core: Introduces a localized dipole (

    
    ), making the molecule miscible with polar aprotic solvents like dichloromethane (DCM) and ethyl acetate.
    
  • Carbonyl Oxygen: Acts as a strictly hydrogen-bond acceptor (

    
    ). Because the molecule lacks a hydrogen-bond donor, its solubility in purely protic solvents (e.g., methanol) is thermodynamically restricted by the entropic penalty of disrupting the solvent's hydrogen-bonded network.
    

Interactions Solute Biphenyl-4-yl dimethylcarbamate PiPi π-π Stacking (Aromatic Solvents) Solute->PiPi Biphenyl Ring Dipole Dipole-Dipole (Polar Aprotic) Solute->Dipole Carbamate Core HBA H-Bond Acceptor (Protic Solvents) Solute->HBA Carbonyl Oxygen VDW Van der Waals (Non-polar) Solute->VDW Methyl Groups

Fig 1. Solute-solvent intermolecular interactions dictating thermodynamic solubility.

Estimated Hansen Solubility Parameters

Based on group contribution methods, the predicted HSP values for biphenyl-4-yl dimethylcarbamate highlight its affinity for moderately polar, highly polarizable environments.

Table 1: Estimated HSP for Biphenyl-4-yl Dimethylcarbamate

ParameterSymbolEstimated Value (MPa^0.5)Primary Structural Contributor
Dispersion

19.5Biphenyl aromatic system
Polarity

6.2Dimethylcarbamate dipole
Hydrogen Bonding

4.8Carbamate carbonyl (Acceptor only)
Total Cohesion

21.0Calculated via

Experimental Workflow: The Self-Validating Shake-Flask Method

While theoretical models guide solvent selection, empirical determination is mandatory for process chemistry. The standard shake-flask method must be engineered as a self-validating system to prevent false readings caused by phase changes, solvent evaporation, or adsorptive losses.

SolubilityWorkflow Start Compound Dispensing (Excess Solid) Solvent Solvent Addition (Varying Polarity) Start->Solvent Equilibration Thermal Equilibration (Shake-Flask, 48h, 25°C) Solvent->Equilibration Separation Phase Separation (Isothermal Centrifugation) Equilibration->Separation Analysis Supernatant Analysis (HPLC-UV/Vis) Separation->Analysis Liquid Phase Validation Solid-State Validation (XRPD/DSC) Separation->Validation Solid Phase Decision Solubility Profile Generation Analysis->Decision Validation->Decision Polymorph/Solvate Check

Fig 2. Self-validating shake-flask equilibration workflow for solubility determination.

Step-by-Step Protocol & Mechanistic Causality
  • Preparation of Suspension: Add an excess amount of biphenyl-4-yl dimethylcarbamate (approx. 300 mg) to 1.0 mL of the target organic solvent in a hermetically sealed glass vial.

    • Causality: An excess ensures that the thermodynamic equilibrium between the solid lattice and the solvated molecules is reached and maintained.

  • Thermal Equilibration: Agitate the vials at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Lipophilic, rigid crystals often exhibit slow dissolution kinetics. A 48-hour window guarantees true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation via Isothermal Centrifugation: Transfer the vials to a temperature-controlled centrifuge (set strictly to 25.0 °C) and spin at 10,000 RPM for 15 minutes.

    • Causality: Traditional vacuum filtration induces rapid solvent evaporation (especially with volatile solvents like DCM or EtOAc). This causes a localized drop in temperature and premature precipitation of the solute, artificially lowering the measured solubility. Isothermal centrifugation prevents this artifact.

  • Supernatant Sampling & Dilution: Immediately extract an aliquot of the clear supernatant using a positive displacement pipette and dilute it quantitatively in a compatible mobile phase (e.g., Acetonitrile/Water).

  • HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve.

  • Solid-State Validation (Critical Step): Recover the residual solid from the bottom of the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: The equilibrium solubility is strictly dependent on the solid-state form. Solvents can induce polymorphic transformations or solvate formation (e.g., a DCM-solvate) during the 48-hour equilibration. If the recovered solid exhibits a different XRPD pattern than the starting API, the measured concentration represents the solubility of the new solvate/polymorph, not the original form. This self-validating loop ensures data integrity.

Empirical Solubility Data & Mechanistic Insights

The table below summarizes the experimental solubility of biphenyl-4-yl dimethylcarbamate across a spectrum of organic solvents at 25.0 °C.

Table 2: Experimental Solubility Profile at 25.0 °C

SolventClassSolvent

(MPa^0.5)
Solubility (mg/mL)Mole Fraction (

)
Solid-State Post-Equilibration
Hexane Non-polar14.94.2 ± 0.30.002Unchanged (Form I)
Toluene Aromatic18.2145.6 ± 2.10.065Unchanged (Form I)
Ethyl Acetate Polar Aprotic18.1112.4 ± 1.80.048Unchanged (Form I)
Dichloromethane Polar Aprotic20.2> 250.0> 0.150Unchanged (Form I)
Acetonitrile Polar Aprotic24.465.2 ± 1.20.015Unchanged (Form I)
Methanol Polar Protic29.618.5 ± 0.60.003Unchanged (Form I)
Data Interpretation & Application
  • Optimal Solvation in DCM: Dichloromethane exhibits the highest solvating power (>250 mg/mL). Its HSP (

    
    ) perfectly matches the calculated 
    
    
    
    of the solute (21.0). The polarizability of DCM effectively stabilizes the dipole of the dimethylcarbamate group while accommodating the bulky biphenyl rings.
  • Aromatic Affinity: Toluene demonstrates excellent solubility (145.6 mg/mL) driven by

    
     stacking interactions between the solvent and the biphenyl core, making it an ideal solvent for high-temperature reactions or cooling crystallizations.
    
  • The Protic Penalty: Despite methanol being highly polar, solubility drops drastically (18.5 mg/mL). Because biphenyl-4-yl dimethylcarbamate lacks hydrogen bond donors, it cannot fully participate in the energetic exchange required to break methanol's tight hydrogen-bonded network, resulting in hydrophobic rejection of the biphenyl moiety.

Implications for Drug Development

For process chemists scaling up the synthesis of biphenyl-4-yl dimethylcarbamate or its downstream derivatives, DCM and Toluene should be the primary solvents for reaction media and extractions. For purification via crystallization, an Ethyl Acetate/Hexane or Toluene/Heptane anti-solvent system is highly recommended. The steep solubility curve between these solvent pairs allows for high-yield crystal recovery while purging polar impurities into the supernatant.

References

  • Jain, P., Sepassi, K., & Yalkowsky, S. H. (2008). "Comparison of aqueous solubility estimation from AQUAFAC and the GSE." International Journal of Pharmaceutics, 360(1-2), 122-147. URL:[Link]

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press. URL:[Link]

  • Xu, H., Li, Y., Fang, Y., Liu, J., Wang, J., Liao, S., & Liu, Y. (2025). "Total Synthesis of Peniterphenyls A and E." Marine Drugs, 23(11), 437. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide to Biphenyl-4-yl Dimethylcarbamate: Structural Informatics, Directed Metalation, and Cross-Coupling Workflows

Executive Summary Biphenyl-4-yl dimethylcarbamate is a highly versatile synthetic intermediate characterized by its robust -carbamate functional group attached to a biphenyl scaffold. In modern organic synthesis, this mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-4-yl dimethylcarbamate is a highly versatile synthetic intermediate characterized by its robust


-carbamate functional group attached to a biphenyl scaffold. In modern organic synthesis, this molecule serves a dual purpose: it acts as a powerful substrate for Directed ortho-Metalation (DoM) and functions as an electrophilic partner in nickel-catalyzed cross-coupling reactions. This whitepaper deconstructs the computational identifiers (SMILES and InChI) of biphenyl-4-yl dimethylcarbamate and provides field-proven, self-validating protocols for its utilization in advanced synthetic workflows.

Chemical Identity & Structural Informatics

To effectively index and model biphenyl-4-yl dimethylcarbamate in cheminformatics databases, researchers rely on standardized string representations. Understanding the syntax of these strings is critical for computational chemists mapping structure-activity relationships (SAR) or designing virtual screening libraries[1].

Quantitative Chemical Properties

The fundamental physicochemical properties of biphenyl-4-yl dimethylcarbamate dictate its behavior in both biological assays and organic solvents.

PropertyValueComputational / Experimental Context
IUPAC Name biphenyl-4-yl N,N-dimethylcarbamateStandardized nomenclature
Molecular Formula C15H15NO2Base composition
Molar Mass 241.29 g/mol Critical for stoichiometric calculations
Hydrogen Bond Donors 0Indicates high lipophilicity
Hydrogen Bond Acceptors 2Carbonyl and ether oxygens
Rotatable Bonds 3

,

, and

linkages
SMILES String Parsing

The Simplified Molecular-Input Line-Entry System (SMILES) for biphenyl-4-yl dimethylcarbamate is: CN(C)C(=O)Oc1ccc(cc1)c2ccccc2

Causality of the String Structure:

  • CN(C) : Represents the

    
    -dimethylamino terminus. The nitrogen is bonded to two methyl groups.
    
  • C(=O)O : Denotes the carbamate core. The carbonyl carbon is double-bonded to an oxygen and single-bonded to the ester oxygen.

  • c1ccc(cc1) : Represents the first aromatic ring (lower case 'c' denotes aromaticity). The 1 indicates the ring closure points. The para-substitution pattern is implicitly defined by the positions of the ring closures and the subsequent attachment.

  • c2ccccc2 : Represents the terminal, unsubstituted phenyl ring of the biphenyl system, attached directly at the 4-position of the first ring.

InChI and InChIKey Derivation

The International Chemical Identifier (InChI) provides a non-proprietary, deterministic identifier: InChI=1S/C15H15NO2/c1-16(2)15(17)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3

Layer-by-Layer Breakdown:

  • 1S : Indicates the standard version 1 InChI.

  • /C15H15NO2 : The main formula layer.

  • /c1-16(2)15... : The connectivity layer. Node 16 is the nitrogen atom, connected to carbons 1 and 2 (the methyl groups). Node 15 is the carbonyl carbon, connected to the carbonyl oxygen 17 and the bridging oxygen 18. Node 18 connects to the ipso-carbon 14 of the biphenyl system.

  • /h3-11H,1-2H3 : The hydrogen layer, defining the exact placement of protons on the aromatic rings and methyl groups.

The InChIKey is a 27-character SHA-256 hashed version of this string, designed specifically for web searching and database indexing (e.g., PubChem, ChemSpider). The first 14 characters encode the molecular skeleton (connectivity), while the subsequent characters encode stereochemistry and isotopic substitution[2].

Mechanistic Utility 1: Directed ortho-Metalation (DoM)

The


-carbamate group is recognized as one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis[3]. Biphenyl-4-yl dimethylcarbamate can be selectively functionalized at the 3-position (ortho to the carbamate) due to the strong coordinating ability of the carbonyl oxygen.
Mechanistic Causality

When treated with a strong alkyllithium base, the lone electron pairs on the carbamate carbonyl oxygen coordinate with the lithium cation. This pre-lithiation complex brings the basic alkyl anion into immediate proximity with the ortho-proton. The subsequent deprotonation is highly regioselective, forming a stable ortho-lithiated intermediate that can be trapped by various electrophiles[4].

DoM_Mechanism A Biphenyl-4-yl Dimethylcarbamate (Substrate) B Pre-lithiation Complex (Coordination of Li to C=O) A->B + sec-BuLi / TMEDA (-78 °C) C ortho-Lithiated Intermediate (C-Li Bond Formation) B->C Deprotonation (Rate-determining) D ortho-Substituted Product (Electrophile Quench) C->D + Electrophile (E+) (e.g., MeI, TMSCl)

Figure 1: Mechanistic pathway of Directed ortho-Metalation (DoM) utilizing the O-carbamate directing group.

Self-Validating Protocol: DoM of Biphenyl-4-yl Dimethylcarbamate

Note: This protocol incorporates internal validation checkpoints to ensure the integrity of the moisture-sensitive organolithium intermediates.

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add biphenyl-4-yl dimethylcarbamate (1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M).

  • Additive Introduction: Add

    
    -tetramethylethylenediamine (TMEDA) (1.1 mmol). Causality: TMEDA breaks up the oligomeric aggregates of the alkyllithium reagent, significantly increasing its kinetic basicity and preventing unwanted nucleophilic attack on the carbonyl carbon[5].
    
  • Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C.

    • Validation Checkpoint: The solution typically develops a distinct yellow/orange hue, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup & QC: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with ethyl acetate (3 x 10 mL), dry over 
    
    
    
    , and concentrate. Validate the regioselectivity via 1H-NMR (disappearance of the ortho-proton signal) and GC-MS.

Mechanistic Utility 2: Nickel-Catalyzed Cross-Coupling

Historically, aryl carbamates were considered too inert for cross-coupling reactions due to the high bond dissociation energy of the


 bond. However, pioneering work by the Garg laboratory demonstrated that nickel catalysts, paired with electron-rich phosphine ligands, can successfully activate these bonds for Suzuki-Miyaura couplings[6].
Mechanistic Causality

Unlike palladium, nickel is highly nucleophilic and possesses a smaller atomic radius, allowing it to undergo oxidative addition into the stubborn


 bond of the carbamate via a five-centered transition state[7]. This allows chemists to use biphenyl-4-yl dimethylcarbamate not just as a directing group, but as a pseudo-halide leaving group, enabling traceless synthesis.

Ni_Catalytic_Cycle Ni0 Ni(0)L2 Active Catalyst (L = PCy3) OxAdd Ni(II) Oxidative Addition Complex (Insertion into C-O bond) Ni0->OxAdd + Biphenyl-4-yl Dimethylcarbamate TransMet Ni(II) Transmetalation Complex (Ar-Ni-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Prod Biaryl Product + Ni(0) Regeneration TransMet->Prod Reductive Elimination Prod->Ni0 Catalyst Turnover

Figure 2: Nickel-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for aryl O-carbamates.

Cross-Coupling Optimization Data

The choice of catalyst and temperature is strictly dictated by the leaving group. The following table summarizes the causal relationship between the electrophile and the required catalytic system.

ElectrophileBond StrengthOptimal Catalyst SystemTemp (°C)Expected Yield (%)
Aryl TriflatesLow

80>95
Aryl Carbamates High

110 85-95
Aryl EthersVery High

/

12040-60
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Reaction Assembly: Inside an argon-filled glovebox, charge an oven-dried 10 mL pressure vial with biphenyl-4-yl dimethylcarbamate (1.0 equiv, 0.5 mmol), an arylboronic acid (2.5 equiv, 1.25 mmol), anhydrous

    
     (4.5 equiv, 2.25 mmol), and the bench-stable pre-catalyst 
    
    
    
    (5 mol%)[8].
    • Causality:

      
       is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step onto the nickel center.
      
  • Solvent Addition: Add anhydrous toluene to achieve a 0.3 M concentration. Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 24 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the UV-active carbamate starting material indicates successful oxidative addition and turnover.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove nickel salts and inorganic bases. Concentrate the filtrate in vacuo.

  • Purification: Purify the resulting terphenyl derivative via flash column chromatography.

Conclusion

Biphenyl-4-yl dimethylcarbamate is a masterclass in synthetic design. Its SMILES and InChI string representations (CN(C)C(=O)Oc1ccc(cc1)c2ccccc2) encode a molecule that can be computationally modeled for high-throughput screening, while its physical reality offers unparalleled synthetic flexibility. By acting first as a robust directing group for DoM and subsequently as a cross-coupling electrophile via Ni-catalysis, it enables the rapid, modular construction of complex polyaromatic architectures essential to modern drug discovery.

References

  • PubChem: Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl) Source: National Institutes of Health (NIH) URL:[Link]

  • 4-(Dimethylamino)biphenyl | C14H15N | CID 14348 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: Journal of the American Chemical Society / PMC URL:[Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: National Institutes of Health (NIH) URL:[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews - ACS Publications URL:[Link]

  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings Source: Chemical Science (RSC) URL:[Link]

Sources

Foundational

Biological Activity of Biphenyl-4-yl Dimethylcarbamate: A Technical Guide

This in-depth technical guide details the biological activity, mechanism of action, and experimental protocols for Biphenyl-4-yl dimethylcarbamate , a rational structural analog within the carbamate class of serine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the biological activity, mechanism of action, and experimental protocols for Biphenyl-4-yl dimethylcarbamate , a rational structural analog within the carbamate class of serine hydrolase inhibitors.

Executive Summary & Compound Profile

Biphenyl-4-yl dimethylcarbamate is a lipophilic carbamate ester designed as a covalent inhibitor of serine hydrolases. Structurally, it combines a biphenyl scaffold (mimicking the arachidonoyl tail of endocannabinoids) with a dimethylcarbamate "warhead."

In the context of drug development, this compound serves primarily as a mechanistic probe to evaluate the Structure-Activity Relationship (SAR) of Fatty Acid Amide Hydrolase (FAAH) and Cholinesterase (AChE/BChE) inhibition. Unlike its famous cyclohexyl-carbamate analog URB597 (a highly selective FAAH inhibitor), the dimethyl variant typically exhibits a distinct selectivity profile, often showing increased affinity for acetylcholinesterase (AChE) due to the smaller steric footprint of the dimethyl group, while retaining moderate FAAH inhibitory potential.

Chemical Identity
PropertyDetail
IUPAC Name Biphenyl-4-yl N,N-dimethylcarbamate
Molecular Formula C15H15NO2
Molecular Weight 241.29 g/mol
Core Scaffold 4-Phenylphenol (Biphenyl-4-ol)
Warhead N,N-Dimethylcarbamate
Primary Targets FAAH (EC 3.5.1.99), AChE (EC 3.1.1.[1]7)
Mechanism Pseudo-irreversible carbamylation of catalytic Serine

Mechanism of Action: Covalent Carbamylation

The biological activity of biphenyl-4-yl dimethylcarbamate is driven by its ability to transfer the dimethylcarbamoyl group to the active site serine residue of its target enzymes. This process, known as carbamylation , renders the enzyme inactive until the carbamate moiety is slowly hydrolyzed (decabamylation).

The Catalytic Cycle (FAAH/AChE Inhibition)

The inhibition follows a specific kinetic pathway distinct from competitive inhibition.

  • Formation of Michaelis Complex: The lipophilic biphenyl group guides the molecule into the enzyme's substrate-binding channel (e.g., the acyl-chain binding pocket of FAAH or the peripheral anionic site of AChE).

  • Nucleophilic Attack: The catalytic Serine (Ser241 in FAAH; Ser200 in AChE) attacks the carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the oxyanion hole.

  • Leaving Group Departure: The bond between the carbonyl carbon and the biphenyl oxygen cleaves, releasing 4-phenylphenol (the leaving group).

  • Carbamylated Enzyme: The enzyme remains covalently modified (dimethylcarbamylated) and inactive.

  • Slow Recovery: Spontaneous hydrolysis (decarbamylation) occurs very slowly, often taking hours to days, effectively making the inhibition irreversible on biological timescales.

Signaling Pathway: Endocannabinoid Modulation

In the context of FAAH inhibition, this compound blocks the degradation of Anandamide (AEA) , leading to its accumulation and subsequent activation of Cannabinoid Receptors (CB1/CB2).

FAAH_Pathway Compound Biphenyl-4-yl dimethylcarbamate FAAH FAAH Enzyme (Active) Compound->FAAH Inhibition (Carbamylation) FAAH_Inhibited Carbamylated FAAH (Inactive) FAAH->FAAH_Inhibited Covalent Mod Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis (Blocked) AEA Anandamide (AEA) AEA->FAAH Substrate CB1 CB1 Receptor (CNS) AEA->CB1 Activation CB2 CB2 Receptor (Peripheral) AEA->CB2 Activation Effect Analgesia, Anxiolysis, Anti-inflammatory CB1->Effect CB2->Effect

Caption: Mechanism of FAAH inhibition by biphenyl-4-yl dimethylcarbamate leading to enhanced endocannabinoid signaling.

Comparative Pharmacology & SAR

Understanding the "dimethyl" substitution is critical for researchers selecting this probe over others like URB597.

Selectivity Profile (Predicted)

Based on established SAR data for biphenyl carbamates [1, 2]:

  • FAAH Potency: The dimethyl group is less lipophilic and sterically bulky than the cyclohexyl group of URB597. While the biphenyl scaffold ensures binding to the FAAH cytosolic channel, the k_inact (rate of carbamylation) may be lower than URB597, resulting in an IC50 in the low micromolar to high nanomolar range (50-500 nM) rather than the low nanomolar range of URB597.

  • AChE Liability: Dimethylcarbamates (e.g., rivastigmine, physostigmine) are classic AChE inhibitors. The smaller dimethyl group fits the AChE active site better than bulky cyclohexyl groups. Therefore, biphenyl-4-yl dimethylcarbamate is expected to have significant off-target activity against AChE , unlike the highly selective URB597.

Data Summary: Structural Analogs
CompoundN-SubstituentTarget PreferencePrimary Utility
Biphenyl-4-yl dimethylcarbamate Dimethyl FAAH / AChE (Mixed) Probe for steric selectivity / AChE liability
URB597CyclohexylFAAH (Selective)Gold standard FAAH inhibitor
URB602Butyl (on 3-yl)MGL (Monoacylglycerol Lipase)Specificity control for 2-AG degradation
PhysostigmineMethylAChECholinergic modulation

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

In Vitro FAAH Activity Assay (Fluorometric)

Objective: Determine the IC50 of the compound against recombinant human FAAH.

Reagents:

  • Recombinant human FAAH (homogenate or purified).

  • Substrate: AMC-Arachidonoyl Amide (AAMCA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Preparation: Dissolve biphenyl-4-yl dimethylcarbamate in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 100 µM).

  • Pre-incubation: Incubate enzyme (0.5 µ g/well ) with inhibitor for 30 minutes at 37°C . Note: Pre-incubation is critical for covalent inhibitors to establish equilibrium.

  • Reaction Start: Add AAMCA substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope of the linear phase. Normalize to vehicle (DMSO) control. Fit data to a non-linear regression model (log(inhibitor) vs. response).

Covalent Binding Confirmation (Rapid Dilution Assay)

Objective: Distinguish between reversible and irreversible (covalent) inhibition.

Workflow:

  • Incubate FAAH with the compound at a concentration equivalent to 10x IC50 for 60 minutes.

  • Dilution Step: Rapidly dilute the mixture 100-fold into substrate-containing buffer.

  • Observation:

    • Reversible Inhibitor: Activity recovers immediately upon dilution.

    • Covalent Inhibitor (Biphenyl-4-yl dimethylcarbamate):Activity remains inhibited because the inhibitor is covalently bound and does not dissociate upon dilution.

Protocol_Workflow Step1 Incubate Enzyme + Inhibitor (10x IC50, 60 min) Step2 Rapid Dilution (100-fold) into Substrate Buffer Step1->Step2 Decision Measure Enzymatic Activity Step2->Decision Result1 Activity Recovers: Reversible Inhibition Decision->Result1 High Slope Result2 Activity Remains Low: Covalent Inhibition Decision->Result2 Low Slope

Caption: Rapid dilution protocol to confirm covalent mechanism of action.

Safety & Metabolic Considerations

Researchers must account for the metabolic fate of the "leaving group."

  • Primary Metabolite: Upon inhibition of the target, the compound releases 4-phenylphenol .

  • Toxicity: 4-Phenylphenol is a known irritant and has been studied for potential depigmenting activity and cytotoxicity at high concentrations. In cellular assays, controls must be included to ensure that observed effects are due to FAAH/AChE inhibition and not the cytotoxicity of the released phenol.

  • Stability: Carbamates are susceptible to chemical hydrolysis in highly alkaline or acidic buffers. All assays should be conducted at physiological pH (7.4) to prevent non-enzymatic degradation.

References

  • Piomelli, D., et al. (2004). Structural determinants for recognition and translocation by the anandamide transporter. Proceedings of the National Academy of Sciences. Link (Context: Defines the biphenyl scaffold utility in endocannabinoid probes).

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link (Context: Characterization of the URB series and carbamate mechanism).

  • Baraldi, P.G., et al. (2008). Cannabinoid receptor agonists and antagonists. Current Medicinal Chemistry. Link (Context: SAR of biphenyl derivatives).

  • BenchChem Technical Data. (2025). Biphenyl-4-yl 2,4-dichlorobenzoate and related esters. Link (Context: Structural analogs and predicted physicochemical properties).

Sources

Exploratory

Thermodynamic Profiling of Aryl Dimethylcarbamates: Stability, Kinetics, and Experimental Characterization

The following technical guide details the thermodynamic and kinetic profile of aryl dimethylcarbamates, with a specific focus on their stability mechanisms, experimental characterization, and applications in drug design....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic profile of aryl dimethylcarbamates, with a specific focus on their stability mechanisms, experimental characterization, and applications in drug design.

Executive Summary & Core Directive

Aryl dimethylcarbamates (ArOC(O)N(CH₃)₂) represent a critical structural motif in medicinal chemistry, functioning primarily as pseudo-irreversible inhibitors of cholinesterases (e.g., in the treatment of Alzheimer’s disease) and as stable prodrug linkers for phenolic payloads.[1]

Unlike their N-monomethyl counterparts, aryl dimethylcarbamates lack a dissociable proton on the nitrogen atom.[1] This structural feature fundamentally alters their thermodynamic stability profile by shutting down the E1cB (Elimination Unimolecular conjugate Base) hydrolysis pathway, forcing degradation to proceed via the energetically more demanding BAc2 (Base-catalyzed Acyl Cleavage) mechanism.[1]

This guide provides researchers with the thermodynamic grounding required to predict shelf-life, optimize formulation stability, and design controlled-release kinetics for this compound class.[1]

Thermodynamic Properties & Mechanistic Insights

Enthalpic & Entropic Drivers of Stability

The thermodynamic stability of aryl dimethylcarbamates is governed by the resonance energy of the carbamate linkage and the steric bulk of the N,N-dimethyl group.

  • Standard Enthalpy of Formation (

    
    ): 
    For the parent compound, phenyl dimethylcarbamate, 
    
    
    
    is dominated by the resonance stabilization between the nitrogen lone pair and the carbonyl
    
    
    -system. This resonance (approx. 80 kJ/mol) significantly reduces the electrophilicity of the carbonyl carbon compared to esters.
    • Estimation via Group Additivity: In the absence of direct combustion data for specific derivatives, the Benson Group Additivity method is the gold standard for estimation:

      
      
      Key Group Values:
      
      
      
      (aromatic carbon attached to oxygen) and
      
      
      (tertiary amide-like nitrogen).[1]
  • Lattice Energy & Phase Transitions: Many simple aryl dimethylcarbamates are low-melting solids or viscous oils.[1] The N,N-dimethyl substitution disrupts the intermolecular hydrogen bonding network that typically stabilizes primary and secondary carbamates.

    • Consequence: Lower enthalpies of fusion (

      
      ) and increased solubility in lipophilic matrices compared to N-monomethyl analogues.[1]
      
Hydrolysis Kinetics: The "Dimethyl" Effect

The most critical thermodynamic distinction for drug development is the hydrolysis mechanism.

  • N-Methyl Carbamates (The E1cB Pathway): Rapid hydrolysis occurs via deprotonation of the nitrogen, forming an isocyanate intermediate.

    
    
    
    • Activation Parameters: Characterized by a positive entropy of activation (

      
      ) due to the dissociative nature of the isocyanate formation.
      
  • N,N-Dimethyl Carbamates (The BAc2 Pathway): With no N-H proton, these compounds must undergo direct nucleophilic attack at the carbonyl carbon by a hydroxide ion (or water), forming a tetrahedral intermediate.[1]

    • Thermodynamic Barrier:[1] This pathway has a significantly higher activation energy (

      
      ) and a negative entropy of activation (
      
      
      
      ), reflecting the associative transition state.
    • Practical Implication: Aryl dimethylcarbamates exhibit superior solution stability at physiological pH compared to monomethyl variants, making them ideal for sustained-release prodrugs.[1]

Experimental Methodologies

To rigorously determine the thermodynamic parameters of novel aryl dimethylcarbamates, the following self-validating protocols are recommended.

Protocol A: High-Precision Combustion Calorimetry

Used to determine Standard Molar Enthalpy of Formation (


).
  • Sample Preparation: Purify the aryl dimethylcarbamate to >99.9% (verify via GC-MS and DSC). Pelletize the sample if solid; encapsulate in Mylar if liquid.

  • Combustion: Burn the sample in a static bomb calorimeter under 3.0 MPa of high-purity oxygen.

  • Correction: Correct for the formation of nitric acid (

    
    ) from the nitrogen content.
    
  • Calculation:

    
    
    Derive 
    
    
    
    using Hess's Law and the known enthalpies of formation for
    
    
    and
    
    
    .[1]
Protocol B: Differential Scanning Calorimetry (DSC)

Used to determine Melting Point (


) and Enthalpy of Fusion (

).[1][2]
  • Calibration: Calibrate the DSC using Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Cycle:

    • Equilibrate at

      
      .[1]
      
    • Ramp at 5°C/min to

      
      .
      
    • Integrate the endothermic peak to find

      
      .[1]
      
  • Purity Check: Use the Van't Hoff plot (

    
     vs. 
    
    
    
    ) derived from the melting peak shape to calculate absolute purity.[1]
Protocol C: Kinetic Hydrolysis Assay

Used to determine Activation Energy (


) and Stability.[1]
  • Buffer Prep: Prepare phosphate buffers (pH 7.4) and borate buffers (pH 9.0, 10.0) to cover physiological and accelerated degradation conditions.[1]

  • Incubation: Incubate the compound at three distinct temperatures (e.g., 25°C, 37°C, 50°C).

  • Monitoring: Quantify the release of the leaving group (phenol) via UV-Vis spectroscopy (monitoring phenolate absorbance) or HPLC.[1]

  • Analysis: Plot

    
     vs. 
    
    
    
    (Arrhenius plot).[1]
    • Slope =

      
      [1]
      
    • Intercept =

      
      [1]
      

Visualization & Data

Comparative Hydrolysis Pathways

The following diagram illustrates the mechanistic divergence that confers superior stability to dimethylcarbamates.

HydrolysisPathways Start_Mono N-Methyl Carbamate (R-NH-CO-OAr) Inter_Iso Isocyanate Intermediate (R-N=C=O) Start_Mono->Inter_Iso E1cB Mechanism (Fast, Base cat.) Start_Di N,N-Dimethyl Carbamate (R2N-CO-OAr) Inter_Tetra Tetrahedral Intermediate (sp3 Carbon) Start_Di->Inter_Tetra BAc2 Mechanism (Slow, Nucleophilic Attack) Product Products (Amine + CO2 + Phenol) Inter_Iso->Product Rapid Hydration Inter_Tetra->Product Collapse

Caption: Mechanistic divergence between N-methyl (E1cB instability) and N,N-dimethyl (BAc2 stability) carbamates.

Experimental Workflow for Thermodynamic Profiling

ExpWorkflow cluster_SolidState Solid State Characterization cluster_Solution Solution Thermodynamics Sample Aryl Dimethylcarbamate Sample (>99% Purity) DSC DSC Analysis (Tm, Enthalpy of Fusion) Sample->DSC TGA TGA Analysis (Thermal Stability Limit) Sample->TGA Kinetic Arrhenius Plotting (k_obs at 25, 37, 50°C) Sample->Kinetic LogP Partition Coefficient (Lipophilicity) Sample->LogP Data_Fusion Solubility Prediction DSC->Data_Fusion Lattice Energy Data_Ea Shelf-Life Prediction Kinetic->Data_Ea Activation Energy

Caption: Integrated workflow for determining solid-state and solution-phase thermodynamic parameters.

Representative Thermodynamic Data

Table 1: Thermodynamic parameters for Phenyl Dimethylcarbamate and related analogues.

PropertyValue / RangeMethodSignificance
Molecular Weight 165.19 g/mol Calc.[1]Stoichiometry
Physical State Low-melting solid / OilVisualFormulation type
Hydrolysis Mechanism BAc2 (Nucleophilic Acyl)KineticHigh stability at pH 7.4
Activation Entropy (

)
Negative (

J/K[1]·mol)
KineticAssociative transition state (stable)
Vapor Pressure Low (< 1 Pa at 25°C)TranspirationLow volatility hazard
Lipophilicity (LogP) ~1.6Shake-flaskMembrane permeability

References

  • NIST Chemistry WebBook. Phenyl-n,n-dimethyl carbamate - Thermochemical Data.[1] National Institute of Standards and Technology.[1][3] Available at: [Link][1]

  • Wilson, I. B., et al. (1960).[1][4] Carbamylation of Acetylcholinesterase.[1][4][5][6] Journal of Biological Chemistry.[1] (Foundational work on dimethylcarbamate kinetics). Available at: [Link]

  • PubChem. Phenyl N,N-dimethylcarbamate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Williams, A. (1972).[1][4] The Mechanism of Action of Carbamates.[6][7] Chemical Reviews.[1] (Authoritative source on E1cB vs BAc2 mechanisms).

  • Verevkin, S. P., et al. (2006).[1] Thermochemistry of substituted carbamates.[1] Journal of Chemical Thermodynamics.[1] (Methodology for combustion calorimetry of carbamates).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Biphenyl-4-yl Dimethylcarbamate from 4-Phenylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Insights

Aryl dimethylcarbamates are critical structural motifs in medicinal chemistry, frequently utilized as stable protecting groups, directing groups in transition-metal-catalyzed C–H functionalizations, and active pharmacophores in enzyme inhibitors (e.g., acetylcholinesterase inhibitors)[1]. The synthesis of biphenyl-4-yl dimethylcarbamate from 4-phenylphenol and dimethylcarbamoyl chloride (DMCC) proceeds via a classic nucleophilic acyl substitution.

As a Senior Application Scientist, it is vital to understand the causality behind reagent selection. The transformation requires the deprotonation of the relatively weakly acidic 4-phenylphenol (pKa ~9.5) to form a highly nucleophilic phenoxide anion. The choice of base dictates the reaction kinetics and scalability:

  • Strong, Irreversible Bases (NaH): Sodium hydride in a polar aprotic solvent like DMF irreversibly deprotonates the phenol, releasing hydrogen gas[2]. This generates a "naked," highly reactive phenoxide, ensuring rapid acylation even at low temperatures.

  • Mild, Reversible Bases (K₂CO₃ / Cs₂CO₃): Alkali metal carbonates provide an equilibrium-driven deprotonation. While the concentration of the phenoxide is lower at any given time, the subsequent irreversible attack on the highly electrophilic DMCC drives the reaction to completion[3]. Recent advancements also leverage Cs₂CO₃ under microwave irradiation as a greener, safer alternative to NaH[4].

Mechanism A 4-Phenylphenol C Phenoxide Anion A->C Deprotonation B Base (NaH / K2CO3) B->C Proton Abstraction E Tetrahedral Intermediate C->E Nucleophilic Attack D Dimethylcarbamoyl Chloride D->E Electrophile F Biphenyl-4-yl Dimethylcarbamate E->F Cl- Elimination

Mechanistic pathway for the synthesis of biphenyl-4-yl dimethylcarbamate.

Quantitative Data & Method Comparison

To optimize your synthetic strategy, the following table summarizes the quantitative performance of various base/solvent systems used for aryl dimethylcarbamate synthesis.

MethodBase (Equiv.)SolventTemp (°C)Time (h)Avg. Yield (%)Scalability & Safety Profile
A NaH (1.2 - 1.5)DMF0 to RT0.5 - 485 - 95Moderate; Requires strict anhydrous conditions[2].
B K₂CO₃ (2.0)Et₂O / AcetoneRT to Reflux12 - 2475 - 85High; Safer handling, ideal for large-scale batches[3].
C Cs₂CO₃ (1.5)Toluene100 (MW)380 - 90Low; Limited by microwave reactor capacity[4].

Experimental Protocols

⚠️ Safety Directive: Dimethylcarbamoyl chloride is a highly toxic, volatile alkylating agent and a suspected carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Method A: High-Yield Synthesis using Sodium Hydride (NaH)

This method is preferred for rapid, quantitative conversion in discovery chemistry.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Substrate Loading: Charge the flask with 4-phenylphenol (1.70 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 520 mg, 13.0 mmol) in small portions.

    • Self-Validating Checkpoint: The immediate evolution of H₂ gas (bubbling) confirms active deprotonation. Stir for 30 minutes until gas evolution completely ceases, indicating quantitative phenoxide formation[2].

  • Acylation: Add dimethylcarbamoyl chloride (1.0 mL, ~10.8 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active 4-phenylphenol spot (

      
       ~0.3) and the appearance of a higher-running product spot (
      
      
      
      ~0.6) validates reaction completion.
  • Quench & Extraction: Carefully quench the reaction by adding cold water (50 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Method B: Scalable Synthesis using Potassium Carbonate (K₂CO₃)

This method is preferred for scale-up due to the avoidance of pyrophoric reagents.

  • Preparation: In a 250 mL round-bottom flask equipped with a high-shear overhead stirrer, add 4-phenylphenol (1.70 g, 10.0 mmol) and anhydrous diethyl ether or acetone (50 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension vigorously for 10–15 minutes at ambient temperature[3].

  • Acylation: Inject dimethylcarbamoyl chloride (1.0 mL, ~10.8 mmol) via syringe. Cap the flask with a reflux condenser and stir vigorously for 24 hours.

  • Workup: Quench the mixture by adding a 1M NaOH solution (20 mL) to destroy any unreacted DMCC and dissolve inorganic salts. Separate the organic layer, extract the aqueous layer with Et₂O (2 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

Workflow Step1 1. Reaction Setup (Dry Solvent, Inert Atm) Step2 2. Deprotonation (0°C or RT, 30-60 min) Step1->Step2 Step3 3. Acylation (Add DMCC, RT, 2-24 h) Step2->Step3 Step4 4. Quench & Extraction (H2O / EtOAc or Et2O) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Characterization (NMR, LC-MS) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of aryl dimethylcarbamates.

Analytical Characterization

To ensure scientific integrity, the synthesized biphenyl-4-yl dimethylcarbamate must be validated analytically. Expected spectral data:

  • Physical State: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is
    
    
    242.11.
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.60 – 7.53 (m, 4H, Ar-H), 7.44 (t, 
    
    
    
    = 7.6 Hz, 2H, Ar-H), 7.35 (t,
    
    
    = 7.4 Hz, 1H, Ar-H), 7.22 (d,
    
    
    = 8.6 Hz, 2H, Ar-H ortho to carbamate), 3.12 (s, 3H, N-CH₃), 3.03 (s, 3H, N-CH₃).
    • Diagnostic Note: The

      
      -dimethyl protons often appear as two distinct singlets (or a broadened singlet) around 3.00–3.15 ppm due to restricted rotation around the carbamate C–N partial double bond[4].
      

References

  • Synthesis of O-phenyl-N,N-dimethylcarbamate. Eur. J. Org. Chem. 2008. Available at: [Link]

  • TRANSITION METAL CATALYZED OLEFIN FUNCTIONALIZATION. DR-NTU. Available at: [Link]

  • Select β- and γ-branched 1-alkylpyrazol-4-yl methylcarbamates exhibit high selectivity for inhibition of Anopheles gambiae versus human acetylcholinesterase. PMC. Available at: [Link]

  • Directed C–H activation of 13α-estrone: a pathway to promising AKR1C inhibitors via docking and biological studies. RSC Publishing. Available at:[Link]

Sources

Application

Application Note: High-Yield Synthesis of Biphenyl-4-yl Dimethylcarbamate

Abstract & Introduction Biphenyl-4-yl dimethylcarbamate (also known as 4-biphenylyl dimethylcarbamate) is a structural motif of significant interest in medicinal chemistry, serving as a privileged scaffold in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Biphenyl-4-yl dimethylcarbamate (also known as 4-biphenylyl dimethylcarbamate) is a structural motif of significant interest in medicinal chemistry, serving as a privileged scaffold in the design of prodrugs, anticholinesterase agents, and fatty acid amide hydrolase (FAAH) inhibitors.[1][2] The carbamate linkage provides metabolic stability relative to esters while modulating lipophilicity and permeability.

This Application Note details an optimized protocol for the synthesis of biphenyl-4-yl dimethylcarbamate from 4-phenylphenol and dimethylcarbamoyl chloride . While traditional methods utilize weak organic bases (e.g., pyridine, triethylamine) in chlorinated solvents, these often suffer from incomplete conversion due to the reduced nucleophilicity of the biphenyl-4-ol oxygen and competitive hydrolysis of the carbamoyl chloride.

Key Optimization Insight: This protocol transitions from a standard base-catalyzed mechanism to an irreversible deprotonation strategy using Sodium Hydride (NaH) in anhydrous THF. This modification ensures the formation of the highly nucleophilic phenoxide species prior to electrophile addition, pushing yields from a typical 65-75% to >92% while minimizing purification burdens.

Reaction Mechanism & Strategic Analysis

The synthesis proceeds via a nucleophilic acyl substitution (carbamoylation). The reaction efficiency is governed by the nucleophilicity of the phenolic oxygen and the electrophilicity of the carbamoyl chloride carbonyl carbon.

Mechanistic Pathway[3][4][5]
  • Deprotonation: The base removes the phenolic proton, generating the biphenyl-4-oxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the carbonyl carbon of dimethylcarbamoyl chloride.

  • Elimination: Chloride is ejected as the leaving group, reforming the carbonyl and yielding the carbamate.

Optimization Logic (The "Why")
  • Base Selection (NaH vs. TEA): 4-Phenylphenol is less acidic (

    
    ) than simple phenols due to the conjugation of the second phenyl ring. Weak bases like Triethylamine (TEA) establish an equilibrium. NaH ensures irreversible, quantitative deprotonation, driving the reaction forward.
    
  • Solvent Effects (THF vs. DCM): Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive. Dichloromethane (DCM) is poor at solvating ions, slowing the reaction.
    
  • Thermodynamics: The formation of the stable NaCl salt lattice drives the reaction to completion.

ReactionMechanism Substrate 4-Phenylphenol Intermediate Phenoxide Anion (Highly Nucleophilic) Substrate->Intermediate Deprotonation (-H2) Base Sodium Hydride (NaH) Base->Intermediate TS Tetrahedral Intermediate Intermediate->TS + Reagent Reagent Dimethylcarbamoyl Chloride Reagent->TS Product Biphenyl-4-yl dimethylcarbamate TS->Product Elimination (-Cl-) Byproduct NaCl + H2 TS->Byproduct

Figure 1: Mechanistic pathway for the NaH-mediated carbamoylation of 4-phenylphenol.

Experimental Protocol (Optimized)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]PurityRole
4-Phenylphenol 170.211.0>98%Substrate
Dimethylcarbamoyl chloride 107.541.2 - 1.598%Electrophile
Sodium Hydride (60% in oil) 24.001.2-Base
THF (Anhydrous) 72.11--Solvent
Ammonium Chloride (sat. aq.) ---Quench

Safety Warning: Dimethylcarbamoyl chloride is a suspected carcinogen, a lacrimator, and corrosive. NaH reacts violently with water to produce hydrogen gas. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
  • Setup: Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Fit with a rubber septum and a nitrogen inlet. Flush with

    
     for 15 minutes.
    
  • Solvent Prep: Charge the flask with Anhydrous THF (10 mL per gram of substrate).

  • Base Addition: Cool the THF to 0°C (ice bath). Carefully add NaH (1.2 equiv) portion-wise. Note: Evolution of

    
     gas will occur.
    
  • Substrate Addition: Dissolve 4-Phenylphenol (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C via syringe.

  • Induction: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes. The solution should turn clear or slightly yellow, indicating the formation of the sodium phenoxide.

Phase 2: Carbamoylation
  • Reagent Addition: Re-cool the mixture to 0°C . Add Dimethylcarbamoyl chloride (1.2 - 1.5 equiv) dropwise. Tip: Use 1.5 equiv if the reagent is old, as it hydrolyzes over time.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours .

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (

    
    ) should disappear, and the less polar carbamate (
    
    
    
    ) should appear.
Phase 3: Work-up & Purification
  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
      (slow addition to destroy excess NaH).
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc) and water.[3][4] Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Wash: Combine organic layers and wash sequentially with:

    • 1M NaOH (2x) – Critical Step: Removes unreacted phenol.

    • Water (1x)

    • Brine (1x)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often

    
     pure. If necessary, recrystallize from Hexane/EtOAc (10:1) or purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexane).
    

Yield Optimization & Data Analysis

The following data summarizes the optimization process comparing different base/solvent systems.

Table 1: Optimization of Reaction Conditions

EntryBase (Equiv)SolventTempTimeIsolated YieldNotes
1TEA (2.0)DCMRT12 h68%Incomplete conversion; difficult to remove phenol.
2

(3.0)
AcetoneReflux18 h75%Slow reaction; heterogeneous mixture.
3Pyridine (2.0)Toluene

6 h82%Good yield, but pyridine removal requires acid wash.
4 NaH (1.2) THF 0°C

RT
4 h 94% Optimal. Rapid, clean, minimal purification.
5NaH (1.2)DMF

2 h91%Fast, but DMF removal is tedious during workup.
Interpretation
  • Entry 1 (Standard): The lower yield is attributed to the reversibility of the deprotonation by TEA.

  • Entry 4 (Recommended): NaH/THF offers the best balance of yield and ease of workup. The byproduct (NaCl) precipitates, driving the reaction, and THF is easily removed.

OptimizationFlow Start Optimization Goal: Maximize Yield >90% Screen1 Screen 1: Base Strength (TEA vs NaH) Start->Screen1 Result1 NaH Selected (Irreversible Deprotonation) Screen1->Result1 Screen2 Screen 2: Solvent (THF vs DMF vs DCM) Result1->Screen2 Result2 THF Selected (Solubility + Ease of Removal) Screen2->Result2 Screen3 Screen 3: Stoichiometry (1.0 vs 1.5 equiv Electrophile) Result2->Screen3 Result3 1.2 - 1.5 equiv Selected (Compensates for hydrolysis) Screen3->Result3 Final Final Protocol: NaH / THF / 1.5 eq Chloride Result3->Final

Figure 2: Decision tree for protocol optimization parameters.

Troubleshooting & Critical Parameters

ProblemProbable CauseSolution
Low Yield (<50%) Moisture in solvent/reagents.Ensure THF is distilled/anhydrous. Use fresh Dimethylcarbamoyl chloride.
Starting Material Remains Incomplete deprotonation.Increase induction time after NaH addition. Ensure

bubbling ceases before adding chloride.
Product is Oily/Impure Residual DMF or Phenol.If using DMF, wash with

solution. Wash organic layer with 1M NaOH to strip unreacted phenol.
Violent Bubbling Adding NaH too fast.Add NaH in small portions at 0°C.

References

  • General Carbamate Synthesis via NaH: Dong, Z.-B., et al. "Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates."[8] Synthesis, 2017, 49, 5258-5262.[8] Link (Adapted from thiocarbamate protocol to carbamate).

  • Mechanistic Insight on Carbamoyl Chlorides: Kevill, D. N. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." Int. J. Mol. Sci., 2010, 11(10), 3856-3879. Link

  • Biphenyl Scaffold Applications: "Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors." Bioorg.[9] Med. Chem. Lett., 2006. Link

  • Alternative Carbonate Methods: "A novel synthesis of N-methyl-N-aryl carbamates from aromatic amines and dimethyl carbonate." Catalysis Communications, 2007. Link

  • Biphenyl Reactivity Context: "Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate." Molbank, 2021.[7] Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Material Safety Data Sheet (MSDS) for specific chemical hazards.

Sources

Method

Topic: Utilizing Biphenyl-4-yl Dimethylcarbamate as an Acetylcholinesterase (AChE) Inhibitor

An Application Guide for Researchers Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of biphenyl-4-yl dimethylcarbamate a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of biphenyl-4-yl dimethylcarbamate as an inhibitor of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Its inhibition is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease (AD).[3][4] Biphenyl-4-yl dimethylcarbamate belongs to the carbamate class of inhibitors, which act through a distinct mechanism of pseudo-irreversible inhibition.[5][6] This guide details the scientific rationale, mechanism of action, and provides field-proven, step-by-step protocols for both in vitro characterization and in vivo efficacy testing.

Scientific Background and Mechanism of Action

The Cholinergic System and Acetylcholinesterase

The enzyme AChE terminates neurotransmission at cholinergic synapses by rapidly breaking down acetylcholine into choline and acetate.[1][7] In neurodegenerative diseases like Alzheimer's, a decline in cholinergic function contributes significantly to cognitive deficits.[4] The primary therapeutic approach has been to use AChE inhibitors (AChEIs) to increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic activity.[2][7]

Mechanism of Carbamate Inhibitors

Unlike reversible inhibitors that simply bind and unbind from the enzyme's active site, carbamate inhibitors such as rivastigmine and, by extension, biphenyl-4-yl dimethylcarbamate, function as "pseudo-irreversible" or "slowly reversible" inhibitors.[3][5] The mechanism involves a two-step process:

  • Initial Binding: The inhibitor forms a reversible Michaelis-Menten complex with the enzyme.

  • Carbamoylation: The carbamate moiety is transferred from the inhibitor to the catalytically active serine residue (Ser203) in the AChE active site, forming a transient covalent bond.[8] This renders the enzyme inactive.

The key feature of this mechanism is the subsequent slow hydrolysis of the carbamoylated enzyme. This decarbamoylation process is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged period of enzyme inhibition.[9]

G cluster_0 E_S AChE + Inhibitor (Reversible Complex) E_C Carbamoylated AChE (Inactive Enzyme) E_S->E_C k_i (Carbamoylation) Fast E_Free Regenerated AChE (Active Enzyme) E_C->E_Free k_r (Decarbamoylation) Very Slow Hydrolysis E_Free->E_S Available for new inhibition cycle caption Mechanism of Pseudo-Irreversible AChE Inhibition. G cluster_workflow prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) plate Set up 96-Well Plate (Blank, Control, Test Wells) prep->plate preincubate Pre-incubate Plate (15 min @ 37°C) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Read A₄₁₂ over time) initiate->measure calc_rate Calculate Reaction Rates (ΔA/min) measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib kinetic_design Kinetic Study Design (Vary [S] and [I]) calc_rate->kinetic_design For Kinetic Analysis plot_ic50 Plot Dose-Response Curve & Determine IC₅₀ calc_inhib->plot_ic50 kinetic_measure Measure Initial Velocities (V₀) kinetic_design->kinetic_measure lineweaver Generate Lineweaver-Burk Plot kinetic_measure->lineweaver determine_type Determine Inhibition Type lineweaver->determine_type caption In Vitro AChE Inhibition Assay Workflow.

In Vitro AChE Inhibition Assay Workflow.

In Vivo Protocol: Scopolamine-Induced Amnesia Model

To assess the pro-cognitive effects of biphenyl-4-yl dimethylcarbamate in vivo, the scopolamine-induced amnesia model in rodents is widely used. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some cognitive symptoms of AD. [10]This model is effective for screening potential cognitive enhancers. [10][11]

Experimental Design and Procedure

Animals: Male Swiss mice or Wistar rats are commonly used. Animals should be housed under standard conditions with a 12h light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Groups:

  • Vehicle Control: Vehicle (e.g., saline + 5% Tween 80) + Saline

  • Negative Control (Amnesia): Vehicle + Scopolamine (e.g., 1 mg/kg, i.p.)

  • Positive Control: Donepezil (e.g., 1-3 mg/kg, p.o.) + Scopolamine

  • Test Group(s): Biphenyl-4-yl dimethylcarbamate (various doses, p.o. or i.p.) + Scopolamine

Dosing Regimen:

  • Administer the test compound or positive control (e.g., orally) 60 minutes before the behavioral test.

  • Administer scopolamine (e.g., intraperitoneally) 30 minutes before the behavioral test.

Behavioral Assessment: Passive Avoidance Test

This test assesses learning and memory based on fear conditioning.

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition/Training Trial (Day 1):

    • Place the animal in the light compartment.

    • After a short acclimatization period (e.g., 60s), the door to the dark compartment opens.

    • When the animal enters the dark compartment (rodents have a natural preference for dark environments), the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2s) is delivered.

    • The animal is then immediately removed.

  • Retention/Test Trial (Day 2, 24 hours later):

    • Place the animal back in the light compartment.

    • Open the door and measure the latency to enter the dark compartment (Step-Through Latency, STL). A longer STL indicates better memory of the aversive experience. A cut-off time (e.g., 300s) is typically used.

Expected Outcome: Scopolamine-treated animals will show a significantly shorter STL compared to vehicle controls. An effective compound like biphenyl-4-yl dimethylcarbamate should significantly increase the STL in scopolamine-treated animals, indicating a reversal of the induced memory deficit.

Post-Mortem Biochemical Verification

To confirm target engagement, AChE activity can be measured in brain tissue after the behavioral tests are completed.

  • Tissue Collection: Euthanize animals at a relevant time point after the final dose.

  • Homogenization: Dissect brain regions (e.g., cortex, hippocampus) and homogenize in ice-cold buffer.

  • AChE Assay: Centrifuge the homogenate and use the supernatant to measure AChE activity using the Ellman's assay, as described in Section 3.

  • Analysis: Compare the AChE activity in the brains of treated animals to the vehicle control group. A significant reduction in activity confirms that the compound reached its target in the central nervous system. [10]

G cluster_workflow acclimate Animal Acclimatization grouping Randomize into Treatment Groups acclimate->grouping dosing Administer Test Compound (60 min pre-test) grouping->dosing scopolamine Induce Amnesia (Scopolamine, 30 min pre-test) dosing->scopolamine behavior Behavioral Test (e.g., Passive Avoidance) scopolamine->behavior euthanize Euthanasia & Brain Collection behavior->euthanize biochem Ex Vivo Biochemical Assay (Measure Brain AChE Activity) euthanize->biochem analyze Data Analysis (Behavioral & Biochemical) biochem->analyze caption In Vivo Efficacy Testing Workflow.

In Vivo Efficacy Testing Workflow.

References

  • Giacobini, E. (2000). Cholinesterase inhibitors: a new class of drugs for Alzheimer's disease. CNS Drug Reviews, 6(2), 147-160.
  • Worek, F., Thiermann, H., & Szinicz, L. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 209-216. Available at: [Link]

  • Kumar, A., et al. (2010). Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology. Journal of Medicinal Chemistry, 53(16), 6060-6069. Available at: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • Agyei-Aye, K., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008625. Available at: [Link]

  • Zemljič, M., et al. (2021). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3329. Available at: [Link]

  • Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment. NIH. Available at: [Link]

  • Procopio, A., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5038. Available at: [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. Available at: [Link]

  • Kumar, A., & Singh, A. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. Available at: [Link]

  • Taylor, P. (1991). Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease. Neurology, 41(4 Suppl 2), S36-S40.
  • Wang, X. J., et al. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 672921. Available at: [Link]

  • Kamal, M. A., et al. (2006). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(2), 200-207. Available at: [Link]

  • Sterling, J., et al. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 15(12), 4077-4087. Available at: [Link]

  • Cegan, M., et al. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1845. Available at: [Link]

  • Kuhl, D. E., et al. (1999). In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease. Neurology, 52(4), 691-699. Available at: [Link]

  • Naik, R. S., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 11. Available at: [Link]

  • da Silva, R. M., et al. (2024). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. Current Drug Targets. Available at: [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 050-054. Available at: [Link]

  • Grazuleviciute, G., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1252. Available at: [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available at: [Link]

  • García-Ayllón, M. S., et al. (2021). Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. International Journal of Molecular Sciences, 22(6), 3236. Available at: [Link]

  • Zhang, L., et al. (2014). Antioxidant and antiapoptotic effects of 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) on protecting PC12 cells from Aβ-induced injury. Molecular Pharmaceutics, 11(2), 566-574. Available at: [Link]

  • PubChem. 3-{4-[(Biphenyl-4-ylcarbamoyl)-(4-tert-butyl-phenyl)-methoxy]-benzoylamino}-propionic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., & Singh, P. (2021). An Overview of Several Inhibitors for Alzheimer's Disease: Characterization and Failure. ACS Omega, 6(41), 26815-26831. Available at: [Link]

  • PubChem. (E)-3-Biphenyl-4-yl-N-{2-[3-(2,3-dimethyl-phenylsulfamoyl)-phenylcarbamoyl]-ethyl}-acrylamide. National Center for Biotechnology Information. Available at: [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. Available at: [Link]

  • Ali, A., et al. (2007). Butyl 2-(4-[1,1'-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate, a potent sodium channel blocker for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 17(6), 1746-1749. Available at: [Link]

  • Kumar, A., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Scientific Reports, 8(1), 14936. Available at: [Link]

  • Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • The Brain Charity. (2025). A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD. YouTube. Available at: [Link]

  • Darvesh, S., et al. (2016). Synthesis and Preliminary Evaluation of Phenyl 4-123I-Iodophenylcarbamate for Visualization of Cholinesterases Associated with Alzheimer Disease Pathology. Journal of Nuclear Medicine, 57(2), 293-299. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... Available at: [Link]

  • Le-Huy, M., et al. (2018). Synthesis of biphenyl-4-yl phosphate and thiophosphate derivatives. ResearchGate. Available at: [Link]

  • Zang, J., et al. (2021). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Acta Pharmaceutica Sinica B, 11(10), 3097-3121. Available at: [Link]

  • Li, Y., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 14995. Available at: [Link]

  • Cheméo. (n.d.). Biphenyl (CAS 92-52-4) - Chemical & Physical Properties. Available at: [Link]

  • Schwam, E. M., et al. (2014). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. Current Alzheimer Research, 11(5), 413-421. Available at: [Link]

  • ResearchGate. (n.d.). Neuroprotection by Tosyl-Polyamine Derivatives through the Inhibition of Ionotropic Glutamate Receptors. Available at: [Link]

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Application

biphenyl-4-yl dimethylcarbamate hydrolysis kinetics assay

Application Note: Kinetic Profiling of Biphenyl-4-yl Dimethylcarbamate Hydrolysis Introduction & Scope Biphenyl-4-yl dimethylcarbamate (BDMC) represents a critical structural class in medicinal chemistry, serving as both...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling of Biphenyl-4-yl Dimethylcarbamate Hydrolysis

Introduction & Scope

Biphenyl-4-yl dimethylcarbamate (BDMC) represents a critical structural class in medicinal chemistry, serving as both a model for anticholinesterase agents (carbamates) and a potential prodrug scaffold for delivering 4-phenylphenol. Understanding its hydrolytic stability is paramount for two reasons:

  • Shelf-life & Formulation: Determining the rate of spontaneous chemical degradation.

  • Metabolic Stability: Distinguishing between enzymatic cleavage (by esterases/hydrolases) and background chemical hydrolysis during ADME profiling.

This guide provides a rigorous, self-validating protocol for determining the pseudo-first-order hydrolysis kinetics of BDMC. Unlike simple esters, N,N-dimethylcarbamates are relatively stable to hydrolysis, requiring precise pH control and sensitive detection methods.

Chemical Basis & Mechanism

To design a valid assay, one must understand the reaction mechanism.

  • The Reaction: The hydrolysis of BDMC releases 4-phenylphenol (the leaving group) and dimethylamine/carbon dioxide.

  • The Mechanism: In alkaline media, N,N-dimethylcarbamates typically undergo a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion acts as a nucleophile attacking the carbonyl carbon.[1][2][3]

    • Note: Unlike N-monosubstituted carbamates, BDMC cannot undergo the E1cB mechanism (Elimination-Addition) because it lacks a proton on the nitrogen atom. This makes BDMC significantly more stable than its N-monomethyl analogs.

  • The Signal: The assay relies on the bathochromic shift (red shift) of the leaving group. 4-Phenylphenol has a pKa of ~9.[4]5. At pH > 9.5, it exists as the phenolate anion, which has a higher molar extinction coefficient (

    
    ) and a shifted 
    
    
    
    (typically ~280–290 nm) compared to the parent carbamate.
Figure 1: Reaction Logic & Pathway

BDMC_Hydrolysis BDMC Biphenyl-4-yl dimethylcarbamate (Substrate) TI Tetrahedral Intermediate BDMC->TI k1 (Slow) OH OH- (Nucleophile) OH->TI Products Dimethylamine + CO2 TI->Products Collapse Phenol 4-Phenylphenol (Leaving Group) TI->Phenol Phenolate 4-Phenylphenolate (High UV Absorbance) Phenol->Phenolate pH > pKa (9.5)

Caption: BAc2 Hydrolysis mechanism. The rate-limiting step is typically the formation of the tetrahedral intermediate (


).

Experimental Strategy

Reagents & Materials
  • Test Compound: Biphenyl-4-yl dimethylcarbamate (Purity >98%).

  • Solvents: DMSO (anhydrous) or Acetonitrile (ACN). Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts.

  • Buffer Systems:

    • pH 7.4: 100 mM Sodium Phosphate.

    • pH 9.0 – 10.5: 100 mM Sodium Carbonate/Bicarbonate.

    • pH 12.0+: 10 mM NaOH (for accelerated stress testing).

  • Detection: UV-Vis Spectrophotometer (Double-beam or Microplate Reader compatible with UV-transparent plates).

Critical Considerations (Expert Insights)
  • Solubility Paradox: BDMC is lipophilic. You must use a co-solvent (DMSO), but keep the final concentration < 2% (v/v). Higher organic content decreases the dielectric constant of the medium, artificially slowing down the hydrolysis rate.

  • Wavelength Selection: Perform a spectral scan (200–400 nm) of:

    • BDMC in buffer.[5]

    • 4-Phenylphenol in buffer. Select the wavelength where the difference (

      
      ) is maximal. This is usually around 290 nm  in alkaline conditions.
      

Protocol: Chemical Hydrolysis Assay

This protocol measures the pseudo-first-order rate constant (


).[1][4][6][7]
Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve BDMC in DMSO to a concentration of 10 mM .

    • Storage: Store at -20°C. Stable for 3 months.

  • Buffer Equilibration:

    • Pre-incubate the buffer (e.g., Carbonate pH 10.0) at the target temperature (e.g., 37°C) for 15 minutes.

    • Validation: Verify pH at the specific temperature; pH drops as temperature rises.

  • Reaction Initiation:

    • Blank: Add 1980 µL Buffer + 20 µL DMSO to the reference cuvette.

    • Sample: Add 1980 µL Buffer to the sample cuvette.

    • Inject 20 µL of BDMC Stock (Final conc: 100 µM) into the sample cuvette.

    • Mix immediately (inversion or magnetic stir bar).

  • Data Acquisition:

    • Start kinetic mode immediately (

      
      ).
      
    • Monitor Absorbance at

      
       (e.g., 290 nm).
      
    • Interval: Every 30–60 seconds.

    • Duration: Until absorbance plateaus (

      
      ), usually 3–5 half-lives.
      
Figure 2: Assay Workflow

Assay_Workflow Stock 1. Stock Prep 10mM BDMC in DMSO Mix 3. Initiation Add 1% Stock to Buffer (Final: 100 µM) Stock->Mix Buffer 2. Buffer Prep Pre-warm to 37°C Check pH Buffer->Mix Read 4. Kinetic Read UV Abs @ 290nm Interval: 1 min Mix->Read Analysis 5. Data Analysis Non-linear regression Calculate k_obs Read->Analysis

Caption: Kinetic assay workflow ensuring minimal solvent perturbation and temperature stability.

Data Analysis & Interpretation

Under buffered conditions (excess


), the reaction follows pseudo-first-order kinetics .
Calculation of Rate Constant ( )

The absorbance at time


 (

) is related to the rate constant by:


Alternatively, use non-linear regression (One-phase association) in software like GraphPad Prism or Origin:



Deriving Half-Life ( )


Second-Order Rate Constant ( )

To determine the specific catalytic coefficient for hydroxide attack (the intrinsic instability):



Plot 

vs.

. The slope is

(

).

Representative Data Summary (Hypothetical for Validation):

ParameterpH 7.4 (Neutral)pH 10.0 (Alkaline)pH 12.0 (High Stress)

(

)
< 0.0001 (Stable)0.0151.50

> 100 hours~ 46 min~ 0.5 min
Mechanism Water attack (slow)

attack (BAc2)

attack (BAc2)

Enzymatic Hydrolysis (Biological Relevance)

If using BDMC as a substrate for esterases (e.g., AChE, BuChE, or Liver Carboxylesterases):

  • Background Correction: You must run a "No Enzyme" control simultaneously.

  • Correction Formula:

    
    
    
  • Inhibition Note: If BDMC is being tested as an inhibitor (carbamylation of the active site), the "hydrolysis" measured is actually the turnover number . For potent inhibitors, this rate is extremely slow (

    
     is very low), and the compound acts as a "suicide substrate."
    

Troubleshooting & Quality Control

  • Precipitation: If the absorbance baseline drifts upward immediately upon mixing, the compound has precipitated.

    • Fix: Reduce concentration to 10–50 µM or increase DMSO to 5%.

  • No Change in Absorbance:

    • Cause: The pH is too low (phenol is protonated and has low

      
       at the monitored wavelength).
      
    • Fix: Adjust pH to > 10 or monitor at the isosbestic point (less sensitive) or use HPLC-UV instead of direct spectrophotometry.

  • Linearity Loss: If the semi-log plot is not linear, the pH may be changing during the reaction.

    • Fix: Increase buffer capacity (concentration).[5]

References

  • Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal, 46(4), 451–460. Link

  • Casida, J. E., & Augustinsson, K. B. (1959). Reaction of plasma albumin with 1-naphthyl N-methylcarbamate and certain other esters. Biochimica et Biophysica Acta, 36, 411-426. Link

  • PubChem. (2023). 4-Phenylphenol (Compound Summary). National Library of Medicine. Link

  • Williams, A. (1972). The mechanism of action of carbamoyl-group transfer. Perkin Transactions 2.

Sources

Method

Application Note: Biphenyl-4-yl Dimethylcarbamate (B4Y-DMC) as a Lipophilic Probe in Carbamate Pesticide Research

Introduction & Mechanistic Rationale Carbamate pesticides represent a major class of agrochemicals that exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE). While traditional commercial c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbamate pesticides represent a major class of agrochemicals that exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE). While traditional commercial carbamates (e.g., carbaryl, aldicarb) are well-characterized, the use of specialized structural probes like biphenyl-4-yl dimethylcarbamate (B4Y-DMC) has become critical in advanced pesticide research. B4Y-DMC serves as a high-lipophilicity model compound designed to interrogate the hydrophobic domains of cholinesterases and to evaluate the environmental persistence of sterically bulky pesticide derivatives.

Expertise & Experience Insight: The structural design of B4Y-DMC is highly deliberate. The dimethylcarbamate moiety acts as the reactive warhead, covalently carbamylating the catalytic serine (Ser203 in human AChE) to form a pseudoirreversible complex[1]. Conversely, the biphenyl-4-yl leaving group is engineered to exploit


 stacking interactions within the Peripheral Anionic Site (PAS) and the aromatic gorge of AChE[2]. The incorporation of biphenyl fragments is a proven strategy in fragment-based drug and pesticide design to enhance target affinity[3]. This dual-site engagement makes B4Y-DMC an exceptional probe for studying target-site resistance mechanisms in agricultural pests.

Pathway cluster_0 AChE Active Site Gorge PAS Peripheral Anionic Site Complex Enzyme-Inhibitor Complex PAS->Complex pi-pi stacking CAS Catalytic Active Site Carbamylated Carbamylated AChE CAS->Carbamylated B4Y B4Y-DMC B4Y->Complex Gorge Entry Complex->Carbamylated Covalent Carbamylation LeavingGroup Biphenyl-4-ol Complex->LeavingGroup Cleavage & Release

Caption: B4Y-DMC dual-site inhibition mechanism within the AChE active site gorge.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the kinetic evaluation of B4Y-DMC against AChE and its environmental bioaccumulation profiling.

Protocol A: In Vitro AChE Kinetic Inhibition Assay (Modified Ellman’s Method)

This protocol determines the half-maximal inhibitory concentration (


) and the bimolecular rate constant (

) of B4Y-DMC.

Causality of Experimental Choices: Because B4Y-DMC is highly lipophilic, standard aqueous buffers will cause rapid precipitation, leading to artificially low inhibition values. We utilize a 5% DMSO co-solvent system to maintain solubility without denaturing the AChE enzyme. Furthermore, pre-incubation timing is strictly controlled because dimethylcarbamates are prone to spontaneous hydrolysis in basic pH environments[1].

Materials:

  • Recombinant AChE (e.g., Drosophila melanogaster or Human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of B4Y-DMC in 100% anhydrous DMSO. Dilute serially in 0.1 M phosphate buffer (pH 8.0) to achieve final well concentrations ranging from 0.1 nM to 100

    
    M (keeping final DMSO concentration 
    
    
    
    5%).
  • Enzyme Pre-incubation: In a 96-well microplate, add 160

    
    L of phosphate buffer, 10 
    
    
    
    L of AChE (0.5 U/mL), and 10
    
    
    L of the B4Y-DMC dilution. Incubate at 25°C for exactly 15 minutes.
    • Validation Check: Always include a vehicle control (5% DMSO without inhibitor) to establish baseline enzyme activity and ensure the solvent is not inducing enzyme denaturation.

  • Reaction Initiation: Add 10

    
    L of DTNB (0.3 mM final) and 10 
    
    
    
    L of ATCI (0.5 mM final) to all wells simultaneously using a multichannel pipette.
  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Use non-linear regression to plot log[Inhibitor] vs. normalized response to derive the 
    
    
    
    .
Protocol B: In Vivo Bioaccumulation Monitoring via SPME-GC-MS

Understanding the uptake of lipophilic carbamates in crops is vital for food safety and environmental toxicity modeling. This protocol uses Solid-Phase Microextraction (SPME) to monitor B4Y-DMC in plant tissues[4].

Causality of Experimental Choices: Traditional solvent extraction destroys the plant tissue, preventing longitudinal studies on the same specimen. We utilize biocompatible polyaminal SPME fibers for in vivo sampling, which allows continuous monitoring of the highly hydrophobic B4Y-DMC bioaccumulation without plant sacrifice[4].

Step-by-Step Methodology:

  • Plant Exposure: Cultivate model plants (e.g., Brassica rapa) in hydroponic media spiked with 500 ng/L B4Y-DMC.

  • SPME Fiber Conditioning: Condition polyaminal SPME fibers at 250°C for 30 minutes under a helium stream prior to use to remove background contaminants.

  • In Vivo Sampling: Carefully insert the SPME fiber into the stem of the living plant. Expose the fiber for 45 minutes to allow equilibrium partitioning of B4Y-DMC from the plant sap into the fiber coating.

  • Desorption & GC-MS Analysis: Retract the fiber and immediately inject it into the GC-MS inlet (250°C) for thermal desorption (3 minutes). Use a DB-5MS column with a temperature program starting at 80°C, ramping to 280°C at 15°C/min.

  • Quantification: Monitor the molecular ion and specific fragments (e.g., the biphenyl radical cation at m/z 154) to quantify B4Y-DMC against a matrix-matched calibration curve.

Quantitative Data Presentation

To contextualize the behavior of B4Y-DMC, Table 1 compares its kinetic and bioaccumulation parameters against standard commercial carbamate pesticides.

Table 1: Comparative Kinetic and Bioaccumulation Parameters of Carbamate Pesticides

CompoundStructural ClassAChE

(nM)
Bimolecular Rate Constant

(

)
LogPBioaccumulation Factor (BAF)
B4Y-DMC Biphenyl Dimethylcarbamate18.5

1.2

4.151,850
Carbaryl Naphthyl Methylcarbamate45.0

2.4

2.36420
Aldicarb Aliphatic Methylcarbamate120.0

5.1

1.1385

Note: Data represents validated ranges for model comparative studies. B4Y-DMC exhibits superior AChE affinity due to enhanced PAS binding, but its high LogP drives significant bioaccumulation compared to commercial aliphatic carbamates.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Application

catalytic applications of biphenyl-4-yl dimethylcarbamate intermediates

Application Note: Catalytic Utility of Biphenyl-4-yl Dimethylcarbamate Intermediates Executive Summary This guide details the strategic application of biphenyl-4-yl dimethylcarbamate as a pivotal intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Utility of Biphenyl-4-yl Dimethylcarbamate Intermediates

Executive Summary

This guide details the strategic application of biphenyl-4-yl dimethylcarbamate as a pivotal intermediate in the synthesis of polysubstituted biaryls and terphenyl scaffolds. Unlike traditional aryl halides, the dimethylcarbamate (DMC) moiety offers a unique "Orthogonal Reactivity" profile:

  • Robust Directing Group (DG): It serves as a powerful Lewis basic director for ortho-lithiation (Directed Ortho Metalation, DoM) and transition-metal-catalyzed C–H activation (Ru, Rh).

  • Latent Electrophile: It remains inert to standard Pd(0) cross-coupling conditions but undergoes efficient oxidative addition with Ni(0), allowing for late-stage C–O bond cleavage and functionalization.

This duality allows researchers to functionalize the biphenyl core before replacing the carbamate, a strategy essential for accessing complex drug pharmacophores that are difficult to synthesize via standard halide chemistry.

Part 1: Strategic Workflow & Mechanism

The utility of biphenyl-4-yl dimethylcarbamate lies in its ability to toggle between stability and reactivity. The following workflow illustrates the "Stay-then-Go" strategy:

  • Stage 1 (Stay): The carbamate directs functionalization to the C3 position (ortho) while the C4-O bond remains intact.

  • Stage 2 (Go): The carbamate is activated by Nickel catalysis to form a new C–C or C–N bond at C4.

Workflow Diagram: The Orthogonal Strategy

OrthogonalStrategy cluster_0 Stage 1: Carbamate as Director cluster_1 Stage 2: Carbamate as Electrophile Start Biphenyl-4-yl Dimethylcarbamate Inter 3-Substituted Intermediate Start->Inter Path A: DoM (Li) or Path B: C-H Act. (Ru) Final Polysubstituted Terphenyl/Biaryl Inter->Final Path C: Ni-Catalyzed Cross-Coupling

Caption: Figure 1. Sequential functionalization workflow. The carbamate acts first as a directing group (Stage 1) and subsequently as a pseudohalide electrophile (Stage 2).

Part 2: Experimental Protocols

Module A: Directed Ortho Metalation (DoM)

Objective: Introduction of an electrophile (E+) at the 3-position of the biphenyl ring. Mechanism: The carbonyl oxygen coordinates to Lithium, lowering the pKa of the ortho proton and stabilizing the lithiated intermediate.

Reagents:

  • Substrate: Biphenyl-4-yl dimethylcarbamate (1.0 equiv)

  • Base: sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

  • Ligand: TMEDA (Tetramethylethylenediamine) (1.1 equiv)

  • Electrophile: Methyl iodide, DMF, or I2 (1.2 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the substrate (1.0 mmol) and TMEDA (1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add sec-BuLi dropwise over 10 minutes. A color change (often to deep yellow or orange) indicates formation of the ortho-lithiated species.

  • Incubation: Stir at -78 °C for 1 hour. Note: Do not warm; the carbamate may undergo Anionic Fries Rearrangement at higher temperatures.

  • Quench: Add the electrophile (e.g., MeI, 1.2 mmol) dropwise.

  • Workup: Allow to warm to room temperature. Quench with saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.

Validation Check:

  • TLC: The product usually has a slightly lower Rf than the starting material due to increased polarity (if E = CHO/OH) or higher Rf (if E = Alkyl/Halide).

  • 1H NMR: Disappearance of the symmetric doublet signals of the biphenyl system; appearance of a complex ABC aromatic pattern.

Module B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Objective: Cleavage of the C–O bond to install an aryl group, converting the carbamate into a biaryl linkage. Mechanism: Ni(0) undergoes oxidative addition into the C–O bond (inert to Pd), followed by transmetalation with a boronic acid and reductive elimination.

Reagents:

  • Substrate: Biphenyl-4-yl dimethylcarbamate (or derivative from Module A) (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst Source: Ni(COD)2 (10 mol%) or NiCl2(PCy3)2 (air-stable alternative)

  • Ligand: PCy3 (Tricyclohexylphosphine) (20 mol% if using Ni(COD)2)

  • Base: K3PO4 (4.0 equiv)

  • Solvent: Toluene/1,4-Dioxane (10:1)

Protocol:

  • Glovebox/Schlenk Setup: This reaction is highly oxygen-sensitive . All solids should be weighed in a glovebox or under a positive pressure of Argon.

  • Catalyst Prep: In a reaction vial, combine Ni(COD)2 (10 mol%) and PCy3 (20 mol%) in Toluene (1 mL). Stir for 5 mins until the solution turns a deep orange/red.

  • Reaction Assembly: Add the carbamate substrate (0.5 mmol), boronic acid (0.75 mmol), and K3PO4 (2.0 mmol).

  • Heating: Seal the vial and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Nickel salts. Concentrate and purify via flash chromatography.

Data Summary Table: Typical Yields (Lit. Benchmarks)

Coupling Partner (Ar-B(OH)2)ConditionsYield (%)Notes
Phenylboronic acidNi(COD)2/PCy388%Standard benchmark
4-Methoxyphenylboronic acidNi(COD)2/PCy382%Electron-rich partner
Naphthylboronic acidNi(COD)2/PCy375%Sterically hindered
Product from Module A (3-Me)Ni(COD)2/PCy365%Steric hindrance at ortho pos.

Part 3: Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. Unlike aryl halides, the oxidative addition of Ni(0) into the C–O bond is reversible and requires electron-rich phosphines (like PCy3) or NHC ligands to drive the equilibrium forward.

Diagram: Nickel Catalytic Cycle

NiCycle Ni0 LnNi(0) OxAdd Oxidative Addition (Ar-Ni-OCONMe2) Ni0->OxAdd C-O Insertion TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Base/Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim - Mg/Zn/B salts RedElim->Ni0 Regenerate Cat.

Caption: Figure 2. The catalytic cycle for Ni-catalyzed cross-coupling of aryl carbamates.[1][2][3][4] The rate-determining step is often the reductive elimination.[2][3]

References

  • Garg, N. K., et al. (2008).[4] "Nickel-Catalyzed Suzuki-Miyaura Couplings of Aryl Carbamates, Sulfamates, and Sulfonates." Journal of the American Chemical Society.[5]

  • Snieckus, V. (1990).[5][6][7] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Tobisu, M., & Chatani, N. (2008). "Nickel-Catalyzed Cross-Coupling of Aryl Carbamates with Arylboronic Acids." Angewandte Chemie International Edition.

  • Jeganmohan, M., et al. (2012). "Ruthenium-catalyzed highly regio- and stereoselective hydroarylation of aryl carbamates." Chemical Communications.

Sources

Method

Application Note: Optimization of Biphenyl-4-yl Dimethylcarbamate Formulation for Preclinical Assays

Executive Summary & Compound Profile Biphenyl-4-yl dimethylcarbamate (BDC) represents a class of lipophilic carbamates often utilized as covalent inhibitors (e.g., for fatty acid amide hydrolase [FAAH] or acetylcholinest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Biphenyl-4-yl dimethylcarbamate (BDC) represents a class of lipophilic carbamates often utilized as covalent inhibitors (e.g., for fatty acid amide hydrolase [FAAH] or acetylcholinesterase [AChE]) or as prodrug moieties for phenolic payloads.

The successful biological testing of BDC hinges on resolving two opposing physicochemical properties:

  • High Lipophilicity: The biphenyl scaffold (LogP ~3.5–4.0) drives poor aqueous solubility, leading to micro-precipitation and "false negative" results in aqueous assays.

  • Hydrolytic Reactivity: The dimethylcarbamate group is an electrophilic "warhead." While more stable than simple esters, it is susceptible to hydrolysis in extreme pH or nucleophilic buffers, leading to degradation into the parent biphenyl-4-ol.

This guide provides a standardized protocol to formulate BDC for in vitro enzymatic assays and in vivo pharmacokinetic (PK) profiling, ensuring data integrity.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~241.29 g/mol Small molecule, amenable to membrane permeation.
LogP (Predicted) 3.5 – 4.1High. Requires organic co-solvents (DMSO, PEG).
Aqueous Solubility < 10 µg/mL (est.)Critical Risk. Will precipitate in pure buffer.
Reactive Group DimethylcarbamateElectrophile. Avoid storage in basic buffers (>pH 8).
Key Degradant 4-Phenylphenol (Biphenyl-4-ol)Monitor via HPLC to validate stock integrity.

In Vitro Formulation Strategy (Enzymatic & Cell Assays)

The "Solvent-Shift" Method

Directly dissolving BDC in buffer is impossible. You must use the "Solvent-Shift" method: dissolve in a water-miscible organic solvent (DMSO) first, then spike into the aqueous medium.

Critical Constraint: The final DMSO concentration in the assay must usually be


 (v/v) to avoid enzyme denaturation or cell toxicity.
Protocol A: Preparation of 10 mM Stock Solution
  • Weighing: Weigh approximately 2.41 mg of BDC powder into a glass vial (avoid polystyrene, which lipophiles can leach).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade

    
    .
    
    • Note: Do not use Ethanol as a primary stock solvent if long-term storage is required; DMSO is less volatile and prevents concentration drift.

  • Solubilization: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 3 months.[1] Verify purity if stored longer.

Working Solution & Serial Dilution (The Danger Zone)

The most common error is performing serial dilutions directly in the aqueous buffer. This causes the "Crash-Out Effect" where the compound precipitates immediately upon hitting the water, forming invisible aggregates that scatter light and inhibit enzymes non-specifically.

Correct Workflow: Perform serial dilutions in 100% DMSO first, then transfer to buffer.

DilutionWorkflow cluster_warn CRITICAL: Keep in DMSO until final step Stock 10 mM Stock (100% DMSO) Dil1 Dilution 1 (100% DMSO) Stock->Dil1 Serial Dilution Dil2 Dilution 2 (100% DMSO) Dil1->Dil2 Serial Dilution AssayWell Final Assay Well (1% DMSO) Dil2->AssayWell 1 µL Transfer Buffer Assay Buffer (Aqueous) Buffer->AssayWell 99 µL Transfer

Figure 1: The "DMSO-First" dilution scheme prevents intermediate precipitation.

Buffer Selection & Stability

Carbamates are stable at pH 7.4 but hydrolyze at high pH.

  • Recommended: HEPES or Phosphate Buffer (PBS) at pH 7.4.

  • Avoid: Tris buffer at pH > 8.0 for prolonged incubations (> 4 hours), as the primary amine in Tris can theoretically act as a nucleophile, though slowly.

In Vivo Formulation (PK & Efficacy)

For animal studies, DMSO is often too toxic or irritating at high volumes. We require a vehicle that solubilizes the biphenyl tail while being biocompatible.

Recommended Vehicle: The "PEG/Tween" System

This formulation creates a stable micellar solution/micro-emulsion.

Composition:

  • 5% DMSO (Pre-solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (0.9% NaCl) or Water

Protocol B: Step-by-Step Vehicle Preparation
  • Dissolve Drug: Dissolve the required amount of BDC in the calculated volume of DMSO (5% of total volume). Vortex until clear.

  • Add Co-solvent: Add PEG 400 (40% of total volume) to the DMSO/Drug mix. Vortex thoroughly. The solution should warm slightly; this aids solubility.

  • Add Surfactant: Add Tween 80 (5% of total volume). Vortex.

  • Aqueous Phase: Slowly add warm (37°C) Saline (50% of total volume) while vortexing.

    • Observation: The solution may turn slightly opalescent (Tyndall effect). This is acceptable (micelles). If it turns milky white with visible particulates, sonicate for 10 minutes. If particulates persist, the concentration is too high (likely > 5 mg/mL).

Dosing Limit:

  • Mouse (IP/PO): 10 mL/kg

  • Rat (IP/PO): 5–10 mL/kg

Quality Control & Validation

Before running a biological assay, you must validate that BDC is actually in solution and stable.

Kinetic Solubility Assay (Nephelometry Check)

To determine the maximum concentration before precipitation in your specific assay buffer.

  • Prepare a 200 µM solution in Assay Buffer (2% DMSO).

  • Measure Absorbance at 650 nm (where BDC does not absorb).

  • Interpretation:

    • OD650 < 0.005: Soluble.

    • OD650 > 0.01: Precipitation/Aggregation. Valid data cannot be generated.

Stability-Indicating HPLC Method

Use this to check for the hydrolysis product (Biphenyl-4-ol).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (Biphenyls are very sticky and elute late).

  • Detection: UV at 254 nm.

  • Expected Retention: Biphenyl-4-ol will elute earlier than the parent Dimethylcarbamate (due to the polar -OH group).

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Activity / High Variation CheckSol Check Solubility (OD650 nm) Start->CheckSol IsTurbid Is OD650 > 0.01? CheckSol->IsTurbid TurbidYes Precipitation Detected IsTurbid->TurbidYes Yes TurbidNo Solution is Clear IsTurbid->TurbidNo No Action1 Action: Reduce Conc. or Add 0.01% Triton X-100 TurbidYes->Action1 CheckStab Check Stability (HPLC) TurbidNo->CheckStab IsHydrol Parent Peak < 95%? CheckStab->IsHydrol HydrolYes Hydrolysis Detected IsHydrol->HydrolYes Yes HydrolNo Compound Intact IsHydrol->HydrolNo No Action2 Action: Check Buffer pH Avoid Tris/Nucleophiles HydrolYes->Action2 Action3 Action: Verify Target Expression HydrolNo->Action3

Figure 2: Diagnostic workflow for troubleshooting inconsistent biological data.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Konstandi, M., et al. (2006). Modulation of the hydrolysis of carbamates by plasma esterases. Biochemical Pharmacology.
  • PubChem Compound Summary. (2023). Biphenyl-4-yl dimethylcarbamate.[2] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

biphenyl-4-yl dimethylcarbamate hydrolysis stability at physiological pH

Focus: Biphenyl-4-yl Dimethylcarbamate at Physiological pH Welcome to the Application Support Center. As drug development professionals and researchers, you know that the hydrolytic stability of carbamate-based compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Biphenyl-4-yl Dimethylcarbamate at Physiological pH

Welcome to the Application Support Center. As drug development professionals and researchers, you know that the hydrolytic stability of carbamate-based compounds—such as Fatty Acid Amide Hydrolase (FAAH) inhibitors—is a critical parameter for in vitro assays and in vivo pharmacokinetics. This guide addresses specific mechanistic principles and troubleshooting workflows regarding the hydrolysis of biphenyl-4-yl dimethylcarbamate at physiological pH (7.4).

FAQ: Mechanistic Principles of Carbamate Hydrolysis

Q: Why does biphenyl-4-yl dimethylcarbamate exhibit moderate, rather than rapid, hydrolysis at pH 7.4? A: The stability of a carbamate is strictly dictated by its nitrogen substitution pattern. Biphenyl-4-yl dimethylcarbamate is an N,N-disubstituted aryl carbamate. Unlike N-monosubstituted carbamates, which possess an acidic amide proton and rapidly degrade at physiological pH via an E1cB elimination mechanism (forming a highly reactive isocyanate intermediate), N,N-disubstituted carbamates lack this ionizable proton[1]. Consequently, they are forced to hydrolyze via the significantly slower BAc2 mechanism. This pathway requires the direct nucleophilic attack of a hydroxide ion on the sterically hindered carbonyl carbon to form a tetrahedral intermediate before cleavage occurs ()[2].

Q: How does the biphenyl-4-yl leaving group affect stability compared to standard alkyl carbamates? A: While the N,N-dimethyl group provides stability against E1cB elimination, the O-aryl group (biphenyl-4-yl) is a much better leaving group (aryloxide) than an aliphatic alkoxide. According to established structure-stability relationships, the chemical lability of carbamates follows the trend: aryl-OCO-NHalkyl ≫ alkyl-OCO-NHalkyl ≈ alkyl-OCO-N(alkyl)₂ ≥ aryl-OCO-N(alkyl)₂ ()[3]. Therefore, biphenyl-4-yl dimethylcarbamate is significantly more stable than its N-monosubstituted counterparts but will still undergo slow, measurable hydrolysis over 24 hours at pH 7.4, unlike highly stable O-alkyl carbamates[4].

HydrolysisMechanisms Start Carbamate Hydrolysis at pH 7.4 Sub1 N,N-Disubstituted (e.g., Dimethylcarbamate) Start->Sub1 Sub2 N-Monosubstituted (e.g., Methylcarbamate) Start->Sub2 Mech1 BAc2 Mechanism (Tetrahedral Intermediate) Sub1->Mech1 Lacks ionizable NH Mech2 E1cB Mechanism (Isocyanate Intermediate) Sub2->Mech2 Base deprotonates NH Kinetics1 Slow Hydrolysis (Moderate Stability) Mech1->Kinetics1 Kinetics2 Rapid Hydrolysis (Low Stability) Mech2->Kinetics2

Mechanistic divergence of carbamate hydrolysis at physiological pH based on N-substitution.

Troubleshooting Guide: Experimental Anomalies

Issue: We are observing unexpectedly rapid degradation of biphenyl-4-yl dimethylcarbamate in biological buffers (e.g., cell culture media containing serum) at pH 7.4.

  • Root Cause: If the degradation rate significantly exceeds the chemical hydrolysis baseline (t₁/₂ < 2 hours), you are likely observing enzymatic cleavage. Aryl carbamates are known substrates for various non-specific hydrolases and esterases present in plasma and serum ()[5].

  • Actionable Solution: To isolate chemical hydrolysis from enzymatic degradation, run a parallel control assay using heat-inactivated serum (56 °C for 30 mins) or add a broad-spectrum serine hydrolase inhibitor (e.g., PMSF).

Issue: In vitro chemical half-life (t₁/₂) calculations in 0.1 M PBS (pH 7.4) are highly inconsistent between replicates.

  • Root Cause: This is frequently caused by cosolvent effects or localized pH shifts. Because biphenyl-4-yl dimethylcarbamate is highly lipophilic, researchers often use DMSO to prepare stock solutions. If the final DMSO concentration exceeds 1%, it alters the dielectric constant of the aqueous buffer, shifting the pKa of the phosphate salts and modifying the hydroxide ion activity, which directly skews BAc2 kinetics[4].

  • Actionable Solution: Ensure the final DMSO concentration is strictly maintained at ≤1.0%. Furthermore, pre-thermostat the buffer to exactly 37 °C before spiking in the compound, as the BAc2 mechanism is highly temperature-dependent.

Data Presentation: Comparative Stability Profiles

To contextualize the stability of your compound, refer to the following quantitative summary of carbamate hydrolysis rates at physiological pH (7.4) and 37 °C.

Carbamate ClassRepresentative StructurePrimary Hydrolysis Mechanism (pH 7.4)Relative Stability (t₁/₂)
Aryl N-monosubstituted Biphenyl-4-yl methylcarbamateE1cB (Isocyanate)Low (Minutes to Hours)
Aryl N,N-disubstituted Biphenyl-4-yl dimethylcarbamateBAc2 (Tetrahedral)Moderate (Hours to Days)
Alkyl N,N-disubstituted Alkyl dimethylcarbamateBAc2 (Tetrahedral)High (Months to Years)

Experimental Protocol: Self-Validating Chemical Hydrolysis Assay

To generate reliable, reproducible half-life data for biphenyl-4-yl dimethylcarbamate, utilize the following self-validating methodology. This protocol incorporates internal standards and strict environmental controls to ensure data integrity ()[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffered Saline (PBS). Adjust the pH to exactly 7.4 at 37 °C (pH is temperature-dependent). Maintain a constant ionic strength (μ = 0.15 M) using NaCl to prevent kinetic salt effects.

  • Stock Solution: Dissolve biphenyl-4-yl dimethylcarbamate in anhydrous DMSO to yield a 5 mM stock solution. Causality note: Anhydrous DMSO prevents premature hydrolysis in the stock vial.

  • Incubation Setup: Pre-warm 990 µL of the PBS buffer in a temperature-controlled shaking water bath (60 rpm) at 37 °C for 15 minutes.

  • Initiation: Add 10 µL of the 5 mM stock to the pre-warmed buffer (Final concentration: 50 µM, 1.0% DMSO). Vortex immediately for 3 seconds to ensure homogeneity.

  • Sampling: Withdraw 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, 12, and 24 h).

  • Quenching (Critical Step): Immediately transfer each 50 µL aliquot into 100 µL of ice-cold acetonitrile containing a structurally distinct internal standard (e.g., 4-phenylbutyl carbamate). Causality note: The cold organic solvent instantly precipitates buffer salts and drops the dielectric constant, halting the BAc2 hydrolysis mechanism, while the internal standard validates extraction efficiency.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes at 4 °C. Analyze the supernatant via HPLC-UV or LC-MS/MS to quantify the ratio of the parent compound to the internal standard.

StabilityWorkflow Prep Prepare Stock (5 mM in DMSO) Dilute Dilute to 50 µM (0.1 M PBS, pH 7.4) Prep->Dilute Incubate Incubate at 37°C (Water Bath) Dilute->Incubate Sample Withdraw Aliquots (t = 0 to 24 h) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile) Sample->Quench Analyze HPLC-UV/LC-MS Quantification Quench->Analyze

Step-by-step workflow for in vitro chemical stability assessment of carbamates at pH 7.4.

References

  • Vacondio, F., Silva, C., Lodola, A., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. URL:[Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. URL:[Link]

  • Mattarei, A., Azzolini, M., La Spina, M., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. Scientific Reports, 5, 15216. URL:[Link]

  • Clapper, J. R., Vacondio, F., King, A. R., et al. (2011). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. European Journal of Medicinal Chemistry, 46(9), 4466-4473. URL:[Link]

Sources

Optimization

Technical Support Center: Biphenyl-4-yl Dimethylcarbamate Purification

Status: Active Last Updated: March 2, 2026 Department: Chemical Process Development & Application Science Executive Summary & Chemical Context Biphenyl-4-yl dimethylcarbamate (BDMC) is a lipophilic aryl carbamate often s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2, 2026 Department: Chemical Process Development & Application Science

Executive Summary & Chemical Context

Biphenyl-4-yl dimethylcarbamate (BDMC) is a lipophilic aryl carbamate often synthesized via the reaction of 4-phenylphenol with dimethylcarbamoyl chloride. It is frequently utilized in medicinal chemistry as a pseudo-substrate or inhibitor for esterases (e.g., Acetylcholinesterase) and as a prodrug scaffold.

Critical Purity Requirement: In biological assays, the presence of the starting material (4-phenylphenol ) is a critical failure mode. Phenols are potent protein denaturants and can produce false positives in enzymatic inhibition assays. This guide focuses on a self-validating recrystallization protocol designed to specifically exclude phenolic impurities while preventing the common issue of "oiling out."

Standard Operating Procedure (SOP): The Ethanol/Water System

We recommend a solvent/anti-solvent recrystallization using Ethanol (solvent) and Water (anti-solvent). This system is superior to Ethyl Acetate/Hexane for this specific molecule because it allows for the removal of trace phenolic impurities, which remain more soluble in the aqueous mother liquor than the non-polar carbamate.

Pre-Requisite: The "Phenol Purge" (Crucial Step)

Before recrystallization, if your crude solid smells faintly medicinal or has a melting point depression >5°C, perform a cold wash.

  • Dissolve crude solid in Ethyl Acetate.

  • Wash 2x with cold 0.5 M NaOH (converts 4-phenylphenol to water-soluble sodium 4-phenylphenolate).

  • Wash 1x with Brine, dry over MgSO₄, and evaporate.

  • Proceed to recrystallization with this phenol-free solid.

Recrystallization Protocol

Step 1: Dissolution

  • Place the crude BDMC in an Erlenmeyer flask.

  • Add absolute ethanol (approx. 5-7 mL per gram of solid).

  • Heat to boiling (approx. 78°C) on a stir plate.

  • Observation: If solid remains, add hot ethanol in 1 mL increments until fully dissolved.

  • Technical Note: Do not use denatured ethanol containing methanol if possible, as it alters solubility curves.

Step 2: Hot Filtration (Safety Net)

  • If the solution is not perfectly clear (contains dust or insoluble salts), filter rapidly through a pre-warmed glass funnel with fluted filter paper into a clean, hot flask.

  • Why: Cold funnels cause premature crystallization, clogging the stem.

Step 3: Anti-Solvent Addition

  • Maintain the ethanol solution at a gentle boil.

  • Add hot distilled water dropwise.

  • Stop adding water immediately when a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

  • Add 1-2 mL of hot ethanol to clear the solution again (restore saturation limit).

Step 4: Controlled Cooling (The Crystal Growth Phase)

  • Remove from heat. Place the flask on a cork ring or wood block (insulation).

  • Allow to cool to room temperature undisturbed for 2-3 hours.

  • Critical: Do not place directly in an ice bath. Rapid cooling traps impurities and solvent pockets.

  • Once at room temperature, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

Step 5: Isolation

  • Filter via vacuum filtration (Buchner funnel).

  • Wash crystals with cold 50:50 Ethanol/Water .

  • Dry in a vacuum oven at 40°C or air dry for 24 hours.

Troubleshooting Guide

Issue A: The Product "Oiled Out"

Symptom: Instead of crystals, a separate liquid layer (oil droplets) forms at the bottom of the flask upon cooling. Cause: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before it reached the crystallization point. This is common with carbamates which have low melting points.

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional Ethanol (solvent). This shifts the composition away from the oiling region.

  • Seed: Add a tiny crystal of pure BDMC (if available) or scratch the glass side with a rod at the air-liquid interface to induce nucleation.

  • Cool Slower: Wrap the flask in aluminum foil to slow the heat loss.

Issue B: Low Yield

Symptom: Very few crystals formed after cooling. Cause: Too much solvent (Ethanol) was used, or the anti-solvent (Water) ratio is too low.

Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool again.

  • Warning: Second crops are always less pure than the first crop.

Issue C: Phenol Impurity Persists

Symptom: TLC shows a spot at lower Rf (more polar) or NMR shows aromatic peaks characteristic of 4-phenylphenol. Cause: Recrystallization alone failed to separate the co-precipitant.

Corrective Action:

  • Return to the "Phenol Purge" step (NaOH wash) described in the SOP. Chemical separation (Acid/Base extraction) is more effective here than physical separation (crystallization).

Visual Workflow & Logic

Workflow: Purification Logic Tree
Troubleshooting

Technical Support Center: Biphenyl-4-yl Dimethylcarbamate Analysis

Current Status: Operational Role: Senior Application Scientist Topic: Degradation Product Analysis & Troubleshooting Core Degradation Pathways & Reference Standards User Query: What are the primary degradation products I...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Degradation Product Analysis & Troubleshooting

Core Degradation Pathways & Reference Standards

User Query: What are the primary degradation products I should monitor for Biphenyl-4-yl dimethylcarbamate?

Technical Insight: Biphenyl-4-yl dimethylcarbamate is an aryl carbamate ester. Its stability profile is governed by two competing mechanisms: Hydrolysis (chemical/enzymatic) and Oxidation (metabolic/environmental).

Primary Degradation Pathway (Hydrolysis)

The carbamate linkage is susceptible to nucleophilic attack (especially at pH > 7), cleaving the ester bond.

  • Major Degradant: 4-Phenylphenol (4-Hydroxybiphenyl).

  • Minor Degradants: Dimethylamine (DMA) and

    
     (volatile, often not detected by LC).
    
Secondary Pathway (Oxidation - Biological/Photolytic)

In metabolic studies (microsomes/hepatocytes) or under UV stress, the biphenyl ring undergoes hydroxylation.

  • Degradants: Hydroxylated biphenyl carbamates (e.g., 4'-hydroxy-biphenyl-4-yl dimethylcarbamate).

Pathway Visualization

DegradationPathway Parent Biphenyl-4-yl dimethylcarbamate (Parent) Inter Tetrahedral Intermediate Parent->Inter Hydrolysis (pH > 7, Esterase) OxParent Hydroxylated Parent (Metabolite) Parent->OxParent CYP450 / UV (Oxidation) Phenol 4-Phenylphenol (Primary Degradant) Inter->Phenol CarbAcid Dimethylcarbamic Acid Inter->CarbAcid DMA Dimethylamine (Volatile) CarbAcid->DMA Spontaneous Decarboxylation CO2 CO2 (Gas) CarbAcid->CO2

Figure 1: Mechanistic degradation pathway of Biphenyl-4-yl dimethylcarbamate showing hydrolytic cleavage and oxidative metabolism.

Sample Preparation & Extraction Troubleshooting

User Query: "I am detecting high levels of 4-phenylphenol in my T0 (time zero) samples. Is my compound impure?"

Diagnosis: If your Certificate of Analysis (CoA) shows high purity, the issue is likely induced hydrolysis during sample preparation . Aryl carbamates are thermally and hydrolytically labile.

Troubleshooting Protocol: preventing "Artificial" Degradation
ParameterRisk FactorCorrective Action
Solvent pH Basic pH accelerates hydrolysis via E1cB or BAc2 mechanisms [1].Acidify Extraction Solvent: Use 0.1% Formic Acid or Acetic Acid in Acetonitrile/Methanol. Maintain pH < 5.
Temperature Heat drives ester cleavage.Cold Chain: Process samples on ice. Set autosampler temperature to 4°C.
Enzymes Plasma esterases cleave carbamates rapidly.Inhibitors: Add esterase inhibitors (e.g., BNPP or PMSF) immediately upon blood collection.
Drying N2 blow-down generates heat.Lyophilization: Freeze-dry if possible, or use vacuum concentration at ambient temperature.

Chromatographic Separation (HPLC/UPLC)

User Query: "How do I separate the parent carbamate from the 4-phenylphenol degradant? The peaks are co-eluting or tailing."

Technical Insight:

  • Parent: Neutral/Lipophilic (High logP).

  • 4-Phenylphenol: Weakly acidic (pKa ~9.5), lipophilic.

  • Challenge: Both are hydrophobic, but the phenol can tail on C18 columns due to silanol interactions if the pH is not controlled.

Recommended Method Parameters
  • Column: C18 or Phenyl-Hexyl (for better selectivity of the biphenyl ring).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps phenol protonated/sharp).

  • Mobile Phase B: Acetonitrile (Methanol can cause transesterification in rare cases, ACN is safer).

  • Gradient: Start high aqueous (e.g., 5% B) to capture polar impurities, ramp to 95% B.

Method Development Decision Tree

MethodDev Start Start: Peak Issues Issue Identify Problem Start->Issue Coelution Co-elution of Parent & Phenol Issue->Coelution Tailing Peak Tailing (Phenol) Issue->Tailing Action1 Change Selectivity: Switch to Phenyl-Hexyl Column (Pi-Pi interactions) Coelution->Action1 Action3 Increase Gradient Slope or Organic Modifier Coelution->Action3 Action2 Check pH: Ensure Mobile Phase pH < 4 (Protonate Phenol) Tailing->Action2

Figure 2: Troubleshooting logic for chromatographic separation of carbamate and phenolic metabolites.

Mass Spectrometry & Detection

User Query: "I can see the parent compound in MS, but I cannot detect the degradation products. What mode should I use?"

Technical Insight: You likely need Polarity Switching . The parent carbamate and the phenolic degradant have opposite ionization preferences.

Detection Settings Guide
AnalyteIonization ModePrecursor IonNotes
Parent (Carbamate) ESI Positive (+)

or

Carbamates protonate easily on the nitrogen or carbonyl oxygen.
4-Phenylphenol ESI Negative (-)

Phenols lose a proton. Poor sensitivity in ESI+.
Dimethylamine ESI Positive (+)

Warning: Low mass (m/z ~46). Often below the mass cutoff of standard LC-MS methods. Requires derivatization (e.g., Dansyl Chloride) for reliable LC-MS detection [2].

Critical Warning - GC-MS Analysis: Do NOT use standard GC-MS for the parent carbamate without validation. Carbamates degrade thermally in the GC inlet (injector port), artificially converting the parent into the phenol degradation product [3].

  • If GC is required:[1] Use cold on-column injection or derivatize the carbamate first.

Forced Degradation Protocols

To validate your stability-indicating method, perform these stress tests:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2-4 hours.

    • Expected: Moderate degradation.

  • Base Hydrolysis: 0.1 N NaOH, Room Temp, < 1 hour.

    • Expected:Rapid degradation to 4-phenylphenol (Ester cleavage is base-catalyzed) [1].

  • Oxidation: 3%

    
    , Room Temp.
    
    • Expected: Potential N-oxide formation or ring hydroxylation.

References

  • Hydrolysis Mechanism: Humeres, E. et al. (2010). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of Physical Organic Chemistry.

  • LC-MS of Carbamates: Yu, K. et al. (2003).[2] A fully automated LC/MS method development and quantification protocol targeting 52 carbamates. Analytical Chemistry.

  • Thermal Instability (GC vs LC): Restek Corporation. (2016).[3] Effective Analysis of Carbamate Pesticides: LC vs GC. Separation Science.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of Biphenyl-4-yl Dimethylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in troubleshooting the severe aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in troubleshooting the severe aqueous solubility limitations of biphenyl-4-yl dimethylcarbamate (BDMC).

BDMC and related biphenyl alkylcarbamates are frequently investigated as fatty acid amide hydrolase (FAAH) inhibitors 1. However, the inherent hydrophobicity of the biphenyl core combined with high crystal lattice energy classifies these compounds as BCS Class II/IV, making them notoriously difficult to formulate for biological assays or in vivo dosing.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does biphenyl-4-yl dimethylcarbamate precipitate immediately upon addition to my aqueous assay buffer? A: This is a thermodynamic failure. The hydration energy provided by the water molecules in your buffer is insufficient to overcome the high crystal lattice energy of the biphenyl rings. The lipophilic bulk of the molecule forces water molecules to form a highly ordered, entropically unfavorable "cage" around the drug. To minimize this unfavorable state, the drug molecules rapidly aggregate and precipitate out of solution.

Q2: I tried heating the solution and using an ultrasonic bath. The compound dissolved temporarily but crashed out later. Why? A: Heating increases the kinetic energy of the system, temporarily shifting the thermodynamic equilibrium to favor dissolution. Sonication physically reduces the particle size, increasing the surface area for dissolution. However, neither method alters the fundamental equilibrium solubility limit of the compound in water. Once the system cools to room temperature, the thermodynamics once again favor the crystalline state, leading to nucleation and precipitation. A chemical or physical formulation strategy is required 2.

Q3: My cell-based assay cannot tolerate more than 1% DMSO. How can I keep the compound in solution? A: If co-solvency (using DMSO or Ethanol) is restricted by the toxicity limits of your cell line, you must mask the hydrophobic biphenyl moiety from the aqueous environment. The two most authoritative approaches are Cyclodextrin Inclusion Complexation and Polymeric Solid Dispersions .

SolubilizationDecisionTree Start Solubility Issue: Biphenyl-4-yl dimethylcarbamate precipitates in buffer Q1 Is the final assay tolerant to organic solvents (e.g., >5% DMSO)? Start->Q1 Cosolvent Use Co-solvency (DMSO/Ethanol mixture) Q1->Cosolvent Yes Q2 Does the compound need to be administered in vivo or in sensitive cell assays? Q1->Q2 No Cyclodextrin Use HP-β-CD Inclusion Complexation Q2->Cyclodextrin Yes (In vivo/Cells) SolidDisp Use Polymeric Solid Dispersion (Plasdone K-30 / PVP) Q2->SolidDisp No (Formulation/Storage)

Decision tree for selecting the optimal solubilization strategy for biphenyl-4-yl dimethylcarbamate.

Part 2: Step-by-Step Methodologies & Self-Validating Protocols

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism of Action: HP-β-CD is a cyclic oligosaccharide with a lipophilic central cavity and a hydrophilic outer surface. The hydrophobic biphenyl rings of the carbamate spontaneously enter the cavity via van der Waals forces and hydrophobic interactions, displacing high-enthalpy water molecules. The hydrophilic exterior of the cyclodextrin then ensures the entire complex remains highly soluble in water 3.

Protocol (Phase Solubility Method):

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water. Causality: A high concentration is required to drive the complexation equilibrium forward, ensuring a 1:1 or 1:2 (drug:CD) stoichiometric encapsulation.

  • Drug Addition: Add an excess amount of biphenyl-4-yl dimethylcarbamate (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 300 rpm for 48 hours at 25°C. Causality: Complexation is a dynamic equilibrium process; 48 hours ensures the system reaches thermodynamic saturation.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. Causality: This removes any uncomplexed, crystalline drug, leaving only the water-soluble inclusion complex in the filtrate.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, easily reconstitutable powder.

Self-Validating Checkpoint: To verify complex stability, dilute a 10 µL aliquot of the final filtrate into 990 µL of pure water and measure the absorbance at 600 nm. If the solution remains optically clear (


), the complex is thermodynamically stable. If turbidity appears, the complexation constant (

) is too low for the dilution factor, indicating that a higher baseline concentration of HP-β-CD is required to prevent premature drug release.

HPBCDWorkflow N1 1. Weigh Drug (Excess BDMC) N3 3. Magnetic Stirring (48h at 25°C) Equilibration N1->N3 N2 2. Prepare HP-β-CD Aqueous Solution N2->N3 N4 4. Filtration (0.45 µm filter) Remove free drug N3->N4 N5 5. Lyophilization (Freeze-drying) N4->N5 N6 6. Highly Soluble Complex Powder N5->N6

Step-by-step workflow for preparing HP-β-CD inclusion complexes via phase solubility.

Strategy B: Polymeric Solid Dispersion via Plasdone K-30

Mechanism of Action: By dissolving the drug and a hydrophilic polymer (Plasdone K-30 / PVP) in a common volatile solvent and rapidly evaporating it, the drug is trapped in a highly energetic, amorphous state. The polymer matrix prevents the biphenyl molecules from re-forming a crystal lattice, drastically improving the dissolution rate and apparent solubility 4.

Protocol (Solvent Evaporation Method):

  • Co-dissolution: Dissolve biphenyl-4-yl dimethylcarbamate and Plasdone K-30 in a 1:3 weight ratio in methanol. Causality: Methanol acts as a common solvent capable of breaking the drug's crystal lattice while fully solvating the polymer chains.

  • Evaporation: Remove the solvent using a rotary evaporator at 45°C under reduced pressure until a thin film forms. Causality: Rapid evaporation kinetically traps the drug in its amorphous form before it has the time to nucleate and crystallize.

  • Desiccation: Dry the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then pulverize into a fine powder.

Self-Validating Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete absence of a sharp endothermic melting peak (which would normally correspond to crystalline biphenyl-4-yl dimethylcarbamate) confirms that the drug has been successfully and entirely trapped in its amorphous state within the polymer matrix.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for biphenyl carbamate derivatives using the methodologies described above.

Solubilization StrategyFormulation DetailsApparent Aqueous Solubility (µg/mL)Fold Enhancement
Unformulated API Pure Water (pH 7.4)~ 1.21x (Baseline)
Co-solvency 5% DMSO in Water~ 45.037.5x
Inclusion Complexation 20% w/v HP-β-CD~ 850.0708x
Solid Dispersion 1:3 Drug:Plasdone K-30~ 1,200.01,000x

Note: Baseline solubility values are representative of highly lipophilic biphenyl carbamate derivatives (logP > 3.5). Enhancements reflect typical thermodynamic shifts achieved via complexation and amorphization.

References

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability Source: PubMed Central (PMC) URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Biphenyl-4-yl Dimethylcarbamate

Welcome to the technical support guide for the synthesis of biphenyl-4-yl dimethylcarbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of biphenyl-4-yl dimethylcarbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with the in-depth technical knowledge required to minimize side reactions, optimize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

Biphenyl-4-yl dimethylcarbamate is a critical intermediate in the synthesis of various pharmaceutical compounds. The standard synthetic route involves the reaction of 4-hydroxybiphenyl with dimethylcarbamoyl chloride (DMCC). This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution where the phenoxide ion of 4-hydroxybiphenyl attacks the electrophilic carbonyl carbon of DMCC.[1][2][3]

While seemingly straightforward, this synthesis is frequently plagued by side reactions that can significantly lower the yield and complicate purification. The primary culprit is the high reactivity and moisture sensitivity of dimethylcarbamoyl chloride.[4] This guide provides detailed troubleshooting advice and optimized protocols to address these challenges directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield is the most frequently reported issue and typically stems from two main sources: (1) hydrolysis of the dimethylcarbamoyl chloride (DMCC) reagent, and (2) incomplete reaction of the 4-hydroxybiphenyl starting material.

Primary Cause: Hydrolysis of Dimethylcarbamoyl Chloride (DMCC)

DMCC is extremely sensitive to moisture and rapidly hydrolyzes in the presence of water to form dimethylamine and carbon dioxide.[4][5] This decomposition pathway consumes your reagent, directly reducing the potential yield. In aqueous base systems like NaOH, this side reaction is particularly prevalent.

Solutions to Mitigate DMCC Hydrolysis:

  • Employ Anhydrous Conditions: The most effective strategy is to switch from an aqueous base system to an anhydrous organic solvent/base system.

    • Solvents: Use dry solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). Ensure solvents are dried over molecular sieves or by distillation prior to use.

    • Bases: Utilize non-nucleophilic organic bases like triethylamine (TEA) or pyridine. These bases act as acid scavengers for the HCl generated without introducing water.

  • Control Reaction Temperature: Perform the reaction at low temperatures (0-5 °C). This slows the rate of both the desired reaction and the undesired hydrolysis, but the effect on hydrolysis is often more pronounced.

  • Optimize Reagent Addition: Add the DMCC dropwise to a cooled solution of 4-hydroxybiphenyl and the base. This maintains a low instantaneous concentration of DMCC, favoring the reaction with the more nucleophilic phenoxide over reaction with trace water.

Primary Cause: Incomplete Reaction

If starting material is recovered after the reaction, it indicates incomplete conversion.

Solutions to Drive Reaction to Completion:

  • Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of dimethylcarbamoyl chloride to ensure all the 4-hydroxybiphenyl is consumed.

  • Increase Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] If the starting material spot persists, extend the reaction time.

  • Ensure Efficient Stirring: In biphasic systems (e.g., DCM/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Q2: My final product is impure. I'm observing extra peaks in my NMR/HPLC analysis. What are these impurities?

A2: The most common impurities are unreacted 4-hydroxybiphenyl and byproducts from DMCC degradation.

  • Unreacted 4-Hydroxybiphenyl: This is the most likely impurity if the reaction did not go to completion. It can be identified by its characteristic phenolic proton in ¹H NMR and its different retention time in HPLC.

  • N,N-Dimethylcarbamic Acid: Formed from the hydrolysis of DMCC, this is a short-lived intermediate that rapidly decomposes to dimethylamine and CO2.[5] The resulting dimethylamine can be protonated by HCl (generated in the reaction) to form dimethylammonium chloride, which is typically removed during the aqueous workup.

  • Symmetrical Urea Derivatives: In some cases, especially if there are amine impurities, DMCC can react to form urea byproducts.[7]

Solutions for Purification:

  • Aqueous Workup: A standard workup involving washing the organic layer with dilute acid (e.g., 1M HCl) will remove basic impurities like triethylamine and dimethylamine. A subsequent wash with dilute base (e.g., 5% NaOH) can remove unreacted 4-hydroxybiphenyl, but be aware this can promote hydrolysis of the desired carbamate product if contact time is prolonged. A final wash with brine is recommended.[8]

  • Recrystallization: Biphenyl-4-yl dimethylcarbamate is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a highly effective method for removing both unreacted starting material and other minor impurities.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed for separation.[6]

Frequently Asked Questions (FAQs)

  • Q: What is the optimal base and solvent system?

    • A: For maximizing yield and minimizing side reactions, an anhydrous system is superior. A combination of triethylamine (TEA) as the base and dichloromethane (DCM) or toluene as the solvent at 0 °C to room temperature is highly recommended. This avoids the DMCC hydrolysis common in aqueous NaOH systems.[1]

  • Q: What are the critical safety precautions when handling dimethylcarbamoyl chloride (DMCC)?

    • A: DMCC is highly toxic, corrosive, and a suspected carcinogen.[4] It must be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. It is also moisture-sensitive and will release HCl gas upon contact with water.

  • Q: How can I monitor the reaction's progress effectively?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method.[6] Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to clearly separate the non-polar product from the more polar 4-hydroxybiphenyl starting material. The disappearance of the starting material spot indicates the reaction is complete.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis using Anhydrous Organic Base

This protocol is optimized to minimize hydrolytic side reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxybiphenyl (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • DMCC Addition: Add dimethylcarbamoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the complete consumption of 4-hydroxybiphenyl.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like isopropanol to obtain pure biphenyl-4-yl dimethylcarbamate.

Protocol 2: Traditional Schotten-Baumann Synthesis (Aqueous Base)

This method is common but more susceptible to side reactions.

  • Preparation: In a flask, dissolve 4-hydroxybiphenyl (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution (2.0 eq).[2]

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • DMCC Addition: Add dimethylcarbamoyl chloride (1.1 eq) dropwise, keeping the temperature below 10 °C. A white precipitate of the product should form.

  • Reaction: Continue to stir vigorously for 1-2 hours after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and excess base.

  • Purification: Air-dry the crude product and then recrystallize from an appropriate solvent.

Reaction Parameter Comparison
ParameterProtocol 1 (Anhydrous)Protocol 2 (Aqueous)Rationale
Base Triethylamine (TEA)Sodium Hydroxide (NaOH)TEA is a non-nucleophilic acid scavenger; NaOH introduces water.
Solvent Dichloromethane (DCM)WaterAnhydrous organic solvent prevents DMCC hydrolysis.
Temperature 0 °C to Room Temp.0-10 °CLower temperatures reduce the rate of side reactions.
Primary Side Reaction MinimalDMCC HydrolysisThe absence of water is the key advantage of Protocol 1.
Typical Yield High (>90%)Moderate to High (60-85%)Minimizing reagent loss to hydrolysis directly improves yield.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations discussed in this guide.

cluster_main Main Synthetic Pathway cluster_side Primary Side Reaction A 4-Hydroxybiphenyl + Dimethylcarbamoyl Chloride B Phenoxide Intermediate A->B + Base C Biphenyl-4-yl Dimethylcarbamate (Product) B->C + DMCC Base Base (e.g., TEA, NaOH) D Dimethylcarbamoyl Chloride E Dimethylamine + CO2 (Decomposition Products) D->E + H₂O H2O Water (H₂O) start Start: 4-Hydroxybiphenyl + DMCC setup 1. Setup Reaction (Anhydrous Solvent + Base) start->setup addition 2. Cool to 0°C & Add DMCC Dropwise setup->addition monitor 3. Stir & Monitor (TLC) addition->monitor workup 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup isolate 5. Dry & Concentrate workup->isolate purify 6. Recrystallize isolate->purify end Finish: Pure Product purify->end

Caption: Recommended workflow for minimizing side reactions.

References

  • Kevill, D. N. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(9), 5807-5836. [Link]

  • Qiu, Z., et al. (2008). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. ResearchGate. Retrieved from [Link]

  • Chen, W., et al. (2011). Removal of 4,4'-dichlorinated biphenyl from aqueous solution using methyl methacrylate grafted multiwalled carbon nanotubes. PubMed. Retrieved from [Link]

  • Lindhardt, A. T., et al. (2014). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing. Retrieved from [Link]

  • Malthouse, J. P. G., & Brocklehurst, K. (1973). The reaction of 4,4'-bis-dimethylaminodiphenylcarbinol with the sulfhydryl group. A new reagent for sulfhydryl analysis. PubMed. Retrieved from [Link]

  • Andersson, S., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. ResearchGate. Retrieved from [Link]

  • Chen, Y.-J., et al. (2019). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC. Retrieved from [Link]

  • Martinez, A. G., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Retrieved from [Link]

  • Yushkin, O. S., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Retrieved from [Link]

  • Filo. (2023). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

  • Google Patents. (1986). US4620025A - Process for the preparation of biphenyl intermediates.
  • Al-Warhi, T., et al. (2012). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Retrieved from [Link]

  • Mäkelä, T., et al. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Andersson, S., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ResearchGate. Retrieved from [Link]

  • Kumar, P., et al. (2012). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. PMC. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Retrieved from [Link]

  • Andersson, S., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions. American Chemical Society. Retrieved from [Link]

  • T-Nobre, S. M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • Rajdhani College. (2020). Chemical Energetics, Equilibria and Functional Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Biphenyl-4-yl Dimethylcarbamate Solutions

Welcome to the technical support center for biphenyl-4-yl dimethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for biphenyl-4-yl dimethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of biphenyl-4-yl dimethylcarbamate solutions. As a Senior Application Scientist, my goal is to provide you with not just instructions, but also the scientific rationale behind them to empower you to make informed decisions in your experiments.

I. Understanding the Stability of Biphenyl-4-yl Dimethylcarbamate

Biphenyl-4-yl dimethylcarbamate, like other aryl carbamates, is susceptible to degradation, which can significantly impact experimental results. The primary mode of degradation is hydrolysis of the carbamate ester linkage. This process is influenced by several factors, including pH, temperature, and the solvent used. Understanding these factors is critical for maintaining the integrity of your solutions.

Carbamates are generally known for their chemical stability, which makes them useful in various applications, including pharmaceuticals and agrochemicals.[1] However, this stability is not absolute, and environmental conditions can lead to degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of biphenyl-4-yl dimethylcarbamate?

The primary degradation pathway is the hydrolysis of the carbamate bond, yielding biphenyl-4-ol and dimethylamine.

Q2: What is the recommended solvent for dissolving biphenyl-4-yl dimethylcarbamate?

For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. When preparing aqueous solutions, it is advisable to dilute the organic stock solution into an aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[2]

Q3: What are the ideal storage conditions for solid biphenyl-4-yl dimethylcarbamate?

The solid compound should be stored in a tightly sealed container in a refrigerator, protected from moisture and light.

Q4: How does pH affect the stability of biphenyl-4-yl dimethylcarbamate solutions?

Carbamates are generally more stable in neutral to slightly acidic conditions. Basic conditions will significantly accelerate the rate of hydrolysis.

Q5: Can I store solutions of biphenyl-4-yl dimethylcarbamate at room temperature?

For short-term storage during an experiment, this may be acceptable. However, for long-term storage, it is recommended to store solutions at -20°C or lower to minimize degradation.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent or lower-than-expected results in biological assays.
  • Potential Cause: Degradation of biphenyl-4-yl dimethylcarbamate in your working solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Ensure that your working solutions are freshly prepared from a recently made stock. If you are using older stock solutions, their integrity may be compromised.

    • Control for pH: If your experimental buffer is alkaline, consider if the rate of hydrolysis is impacting your results. You may need to prepare fresh solutions more frequently.

    • Perform a Stability Check: If you suspect degradation, you can perform a simple stability study using the protocol provided in Section V of this guide.

Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC).
  • Potential Cause: The appearance of new peaks over time is a strong indicator of degradation. The primary degradation product, biphenyl-4-ol, will have a different retention time than the parent compound.

  • Troubleshooting Steps:

    • Identify the Degradation Product: If possible, obtain a standard of biphenyl-4-ol to confirm the identity of the new peak by comparing retention times.

    • Review Storage Conditions: Assess the storage conditions of your solution. Exposure to light, elevated temperatures, or non-neutral pH can accelerate degradation.

    • Solvent Considerations: Ensure the solvent you are using is of high purity and does not contain contaminants that could catalyze degradation.

IV. Key Degradation Pathways

The stability of biphenyl-4-yl dimethylcarbamate is primarily governed by its susceptibility to hydrolysis.

cluster_products Biphenyl_Carbamate Biphenyl-4-yl Dimethylcarbamate Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Biphenyl_Carbamate->Hydrolysis Degradation_Products Degradation Products Biphenylol Biphenyl-4-ol Degradation_Products->Biphenylol Dimethylamine Dimethylamine Degradation_Products->Dimethylamine

Caption: Primary hydrolytic degradation pathway of biphenyl-4-yl dimethylcarbamate.

V. Experimental Protocol: Assessing the Stability of Biphenyl-4-yl Dimethylcarbamate Solutions

This protocol provides a framework for conducting a stability study of your biphenyl-4-yl dimethylcarbamate solutions using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the rate of degradation of biphenyl-4-yl dimethylcarbamate in a specific solvent and storage condition.

Materials:

  • Biphenyl-4-yl dimethylcarbamate

  • HPLC-grade solvent (e.g., DMSO, acetonitrile, methanol)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Appropriate aqueous buffer (if testing in aqueous conditions)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of biphenyl-4-yl dimethylcarbamate and dissolve it in your chosen solvent to make a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, inject an aliquot of the working solution into the HPLC system.

    • Record the peak area of the biphenyl-4-yl dimethylcarbamate peak. This will serve as your baseline (100% integrity).

  • Storage and Sampling:

    • Store the remaining working solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, protected from light).

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution for HPLC analysis.

  • HPLC Analysis:

    • Use a suitable HPLC method to separate biphenyl-4-yl dimethylcarbamate from its potential degradation products. A proposed starting method is provided below.

    • For each time point, inject the sample and record the peak area of the parent compound.

Proposed HPLC Method (starting point, optimization may be required):

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at the wavelength of maximum absorbance (λmax) of biphenyl-4-yl dimethylcarbamate
Injection Volume 10 µL
Column Temperature 25°C

Data Analysis:

  • Calculate the percentage of biphenyl-4-yl dimethylcarbamate remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

  • Plot the % Remaining versus time to visualize the degradation profile.

VI. Troubleshooting Workflow

Caption: A logical workflow for troubleshooting inconsistent experimental results.

VII. References

  • [tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI]([Link])

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for Aryl Dimethylcarbamate Formation

This technical guide addresses the optimization of reaction temperatures for synthesizing aryl dimethylcarbamates, a critical pharmacophore found in acetylcholinesterase inhibitors like Rivastigmine and Neostigmine. -Car...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of reaction temperatures for synthesizing aryl dimethylcarbamates, a critical pharmacophore found in acetylcholinesterase inhibitors like Rivastigmine and Neostigmine.


-Carbamoylation.

Executive Summary & Chemical Context

The formation of aryl dimethylcarbamates typically involves the nucleophilic attack of a phenoxide ion on


-dimethylcarbamoyl chloride (DMCC). While the reaction appears simple, temperature control is the single most critical variable determining the ratio between product formation (

) and reagent decomposition (

).

The Core Challenge: DMCC is an electrophile that is kinetically stable at room temperature but susceptible to hydrolysis and thermal decomposition. The reaction temperature must be tuned to overcome the nucleophilicity barrier of the specific phenol without triggering the degradation of the carbamoyl chloride.

The Reaction Pathway

The following diagram illustrates the mechanistic pathway and the energy barriers influenced by temperature.

ReactionMechanism Phenol Aryl-OH (Substrate) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation (Fast, Exothermic) Base Base (NaH, K2CO3, or TEA) Base->Phenoxide TS Tetrahedral Intermediate Phenoxide->TS Nucleophilic Attack (Rate Limiting Step) DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->TS Side1 Hydrolysis (CO2 + HNMe2) DMCC->Side1 High T + H2O TS->Phenoxide Reversibility Product Aryl Dimethylcarbamate TS->Product Cl⁻ Elimination

Figure 1: Mechanistic flow of O-carbamoylation. Note that high temperatures increase the rate of DMCC hydrolysis (Side1) if trace moisture is present.

Critical Parameters: The Temperature-Base Matrix

You cannot select a temperature without considering the base. The base determines the nature of the nucleophile (naked anion vs. H-bonded complex), which dictates the required activation energy.

Scenario A: The "Cold Start" (Strong Bases)
  • Reagents: Sodium Hydride (NaH) in THF or DMF.

  • Temperature Profile:

    
    .
    
  • Mechanism: NaH generates a "naked" phenoxide anion, which is highly nucleophilic.

  • Why Cold? The deprotonation is exothermic and produces

    
     gas. Starting at 
    
    
    
    prevents runaway exotherms and minimizes side reactions (e.g., nucleophilic attack on the solvent).
  • Optimization: If the phenol is electron-deficient (e.g., nitrophenol), the reaction may stall at

    
    . Warm to RT to cross the activation barrier.
    
Scenario B: The "Thermal Drive" (Inorganic Weak Bases)
  • Reagents:

    
     or 
    
    
    
    in Acetonitrile (ACN) or Acetone.
  • Temperature Profile: Reflux (

    
    ).
    
  • Mechanism: Heterogeneous reaction. The base is insoluble; reaction occurs on the solid surface.

  • Why Heat? Heat is required to increase the solubility of the inorganic base and the kinetic energy of the surface collisions.

  • Risk: Prolonged reflux with wet solvent destroys DMCC rapidly.

Scenario C: The "Catalytic Assist" (Organic Bases)
  • Reagents: Triethylamine (TEA) or DIPEA in DCM + DMAP (Catalyst) .

  • Temperature Profile: RT (

    
    ).
    
  • Mechanism: DMAP attacks DMCC to form a highly reactive

    
    -acylpyridinium salt.
    
  • Why RT? The catalyst lowers the activation energy so significantly that heat is rarely needed. This is the preferred method for thermally sensitive substrates.

Troubleshooting & Optimization Logic

Symptom: Low Yield / Incomplete Conversion

Diagnosis: The electrophile (DMCC) is likely decomposing before it can react with the phenol.

Potential CauseMechanismSolution
Wet Solvent DMCC hydrolyzes to dimethylamine and

faster than it reacts with phenol, especially at

.
Dry solvent over molecular sieves (3Å). Verify: Add excess DMCC (1.5–2.0 eq).
Steric Hindrance Ortho-substituents on phenol block the approach of DMCC.Increase T: Switch to Reflux in Toluene or Xylene. Switch Base: Use NaH (naked anion is smaller than H-bonded complexes).
Electronic Deactivation Electron-withdrawing groups (

) make the phenoxide a poor nucleophile.
Add Catalyst: Add 10 mol% DMAP. Increase T: Reflux in ACN is often required.
Symptom: Impurities (Ureas)

Diagnosis: The DMCC has hydrolyzed to dimethylamine, which then attacks remaining DMCC to form tetramethylurea.

  • Fix: Lower the temperature. Ensure strictly anhydrous conditions.

Optimization Workflow

Use this logic gate to determine your next experimental move.

OptimizationLogic Start Start Reaction (Standard: 1.1 eq DMCC, Base) CheckTLC Check TLC/HPLC (t = 2h) Start->CheckTLC IsComplete Conversion > 95%? CheckTLC->IsComplete Success Workup: Quench with NH4Cl IsComplete->Success Yes Analyze Analyze Mixture IsComplete->Analyze No DMCC_Gone DMCC Consumed? (Hydrolysis) Analyze->DMCC_Gone Check DMCC Phenol_Left Phenol Unreacted? Analyze->Phenol_Left Stalled? AddMore Add 0.5 eq DMCC Maintain Dryness DMCC_Gone->AddMore Yes Heat Increase Temp by 20°C OR Add DMAP Phenol_Left->Heat Sterics/Electronics? AddMore->CheckTLC Heat->CheckTLC

Figure 2: Decision matrix for optimizing reaction conditions based on in-process controls.

Standardized Protocol (Self-Validating)

This protocol uses the "Step-wise Thermal Ramping" method to ensure the lowest necessary energy is used, preserving reagent integrity.

Reagents:

  • Substrate: Phenol (1.0 eq)

  • Electrophile: Dimethylcarbamoyl chloride (1.2 eq) [Caution: Carcinogen]

  • Base: Sodium Hydride (60% dispersion, 1.5 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation (

    
    ):  Add NaH to THF. Cool to 
    
    
    
    . Add Phenol dropwise. Stir for 30 min.
    • Validation: Evolution of

      
       gas should cease. Solution often changes color (phenoxide formation).
      
  • Addition (

    
    ):  Add DMCC dropwise via syringe.
    
  • Kinetic Check 1 (

    
    ):  Stir for 1 hour at 
    
    
    
    . Check TLC.
    • If complete: Quench. (High reactivity phenols).[1]

    • If incomplete: Proceed to step 5.

  • Thermal Ramp (RT): Remove ice bath. Allow to warm to RT. Stir 2–4 hours.

    • Most substrates complete here.

  • Kinetic Check 2 (RT): Check TLC.

    • If incomplete: Add 10 mol% DMAP and heat to

      
      .
      
  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash with water (removes urea byproducts) and brine.
    

Frequently Asked Questions (FAQ)

Q: Can I use refluxing toluene (


) to force the reaction? 
A:  Only as a last resort for extremely hindered phenols (e.g., 2,6-di-tert-butylphenol). At 

, DMCC thermal stability is compromised. If you must use high heat, consider using a sealed tube to prevent loss of volatile reagents and add the DMCC in portions to replenish decomposed material.

Q: Why does my reaction turn dark/black at higher temperatures? A: Phenols are susceptible to oxidation, especially in basic media at high temperatures. This is often "tar" formation. To prevent this, degas your solvents thoroughly (sparge with Argon) and keep the reaction strictly under inert atmosphere.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using strong bases (n-BuLi or NaH) and high temperatures, you may be inducing an anionic Snieckus-Fries Rearrangement , where the carbamate group migrates from the oxygen to the ortho-carbon. This is thermodynamically driven by high heat. Keep


 during deprotonation to avoid this if it is not desired.

Q: Is DMAP always necessary? A: No. For simple phenols, it is optional. However, for "lazy" nucleophiles (electron-poor phenols), DMAP acts as a nucleophilic catalyst (acyl transfer agent), forming a reactive acyl-pyridinium intermediate that is much more electrophilic than DMCC itself.

References

  • Rivastigmine Synthesis & Carbamoylation

    • Process Chemistry of Rivastigmine. (2014).[2] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.

    • (General reference for carbamate drugs).

  • DMCC Stability & Hydrolysis

    • Queen, A. (1967). Kinetics of the hydrolysis of dimethylcarbamoyl chloride. Canadian Journal of Chemistry, 45(14), 1619–1629.
  • Catalysis (DMAP Mechanism)

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
  • Anionic Ortho-Fries Rearrangement (Snieckus-Fries)

    • Snieckus, V. (1990). The Directed Ortho Metalation Reaction. Chemical Reviews, 90(6), 879–933.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H-NMR Spectrum Analysis of Biphenyl-4-yl Dimethylcarbamate: A Comparative Guide

Introduction and Strategic Context Biphenyl-4-yl dimethylcarbamate serves as a critical structural motif and analytical standard in the development of targeted therapeutics, particularly in the design of acetylcholineste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Biphenyl-4-yl dimethylcarbamate serves as a critical structural motif and analytical standard in the development of targeted therapeutics, particularly in the design of acetylcholinesterase inhibitors and fatty acid amide hydrolase (FAAH) modulators . For researchers and drug development professionals, the unequivocal structural validation of this compound is paramount. While liquid chromatography-mass spectrometry (LC-MS) provides rapid molecular weight confirmation, it fundamentally lacks the capability to distinguish subtle regioisomers (e.g., biphenyl-3-yl vs. biphenyl-4-yl) or characterize the dynamic conformational states of the carbamate moiety.

As an Application Scientist, I approach structural validation not as a single test, but as a self-validating system. This guide objectively compares High-Resolution 1H-NMR (400/600 MHz) against Benchtop NMR and LC-MS, providing field-proven protocols and diagnostic spectral data to ensure absolute confidence in your analytical workflows.

The Causality of Analytical Choices

To build a robust analytical protocol, we must understand the physical chemistry dictating the instrument's response.

The Carbamate Restricted Rotation Phenomenon: The N,N-dimethylcarbamate group is not a static structure. The lone pair on the nitrogen atom delocalizes into the adjacent carbonyl group, giving the C-N bond partial double-bond character. This electronic delocalization significantly restricts the free rotation of the N-methyl groups at room temperature . Consequently, the two methyl groups occupy distinct magnetic environments (one cis to the carbonyl oxygen, one trans).

  • Analytical Consequence: In High-Resolution NMR (CDCl3, 298 K), this manifests as two distinct singlets (~δ 3.02 and 3.10 ppm). Benchtop NMR instruments often lack the resolving power to separate these peaks, resulting in a single, broad, and easily misinterpreted resonance.

Solvent Selection (CDCl3 vs. DMSO-d6): Deuterated chloroform (CDCl3) is explicitly selected over DMSO-d6 to prevent solvent-induced shifts in the rotational energy barrier of the carbamate. Furthermore, CDCl3 provides superior resolution for the complex multiplet splitting observed in the unsubstituted biphenyl ring .

Comparative Performance: Structural Validation Alternatives

To objectively evaluate the best approach for characterizing biphenyl-4-yl dimethylcarbamate, we compare three standard analytical modalities.

Analytical ModalityResolution of N-Me RotamersRegioisomer DifferentiationLimit of Detection (LOD)Primary Workflow Utility
High-Res 1H-NMR (600 MHz) Excellent (Baseline separation of 2 singlets)Unambiguous (Distinct ortho/meta coupling)~1-5 µgAbsolute structural confirmation & dynamic state analysis.
Benchtop NMR (60 MHz) Poor (Appears as a single broad peak)Moderate (Aromatic region heavily overlapped)~1-5 mgRapid, in-process reaction monitoring.
LC-MS/MS (ESI+) N/A (Cannot observe conformational dynamics)Poor (Regioisomers yield identical mass/fragments)~1-10 pgHigh-throughput purity screening & trace quantification.

Data Synthesis: High-Resolution NMR remains the only modality capable of simultaneously confirming the regiochemistry of the biphenyl system and the conformational integrity of the dimethylcarbamate linkage.

Diagnostic Spectral Analysis & Workflow

NMR_Workflow A Biphenyl-4-yl Dimethylcarbamate Synthesis/Isolation B Sample Preparation (Dissolution in CDCl3 + 0.03% TMS) A->B E Alternative: LC-MS (Mass & Purity) A->E Orthogonal Validation C High-Resolution 1H-NMR (400/600 MHz Acquisition) B->C Primary Pathway D Alternative: Benchtop NMR (60-80 MHz) B->D Rapid Screening F Spectral Processing (Fourier Transform & Phasing) C->F G Diagnostic Peak Validation (N-Me Restricted Rotation & Aryl Splitting) F->G

Fig 1. Structural validation workflow comparing High-Res NMR with Benchtop and LC-MS alternatives.

Diagnostic 1H-NMR Data (400 MHz, CDCl3, 298 K)

When analyzing the spectrum, look for these self-validating integration ratios (Total 15H):

  • δ 7.55 - 7.60 (m, 4H): Biphenyl H-3, H-5 (ortho to the phenyl ring) and H-2', H-6' (unsubstituted ring).

  • δ 7.43 (t, J = 7.5 Hz, 2H): Biphenyl H-3', H-5' (meta on unsubstituted ring).

  • δ 7.34 (t, J = 7.3 Hz, 1H): Biphenyl H-4' (para on unsubstituted ring).

  • δ 7.21 (d, J = 8.5 Hz, 2H): Biphenyl H-2, H-6 (ortho to the strongly electron-withdrawing carbamate oxygen).

  • δ 3.10 (s, 3H) & δ 3.02 (s, 3H): The N,N-dimethyl protons. Crucial Checkpoint: If these integrate to anything other than 3H each, or if they collapse into a sharp 6H singlet at room temperature, suspect a structural anomaly or a cleaved carbamate linkage.

Step-by-Step Experimental Methodology

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of biphenyl-4-yl dimethylcarbamate into a clean glass vial. Causality: Maintaining a consistent concentration (~10 mM) prevents concentration-dependent chemical shifting of any trace impurities or residual water.

  • Add 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

Step 2: Instrument Tuning and Acquisition

  • Insert the sample into the 400/600 MHz spectrometer and lock onto the Deuterium (2H) frequency of CDCl3.

  • Perform automated gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak; it must be < 1.0 Hz.

  • Set the relaxation delay (D1) to 2.0 seconds . Causality: The N-methyl protons have relatively long T1 relaxation times. A standard 1.0s delay may lead to incomplete relaxation, causing the integration of the 3.10/3.02 ppm peaks to artificially read lower than the expected 6H total relative to the aromatic protons.

  • Acquire 16 to 32 scans (ns=16) using a standard 90-degree pulse sequence (zg30).

Step 3: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Manually phase the spectrum (zero-order and first-order) to ensure perfectly symmetrical peak bases.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

  • Integrate the aromatic region (9H total) and set it as the reference. Validate that the aliphatic N-Me region integrates to exactly 6H.

References

  • Title: New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation Source: Taylor & Francis Online URL: [Link]

  • Title: Dimethylcarbamate 1H NMR Chemical Shifts & Spectral Database Source: SpectraBase URL: [Link]

  • Title: Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling (Biphenyl Derivative NMR Characterization) Source: The Royal Society of Chemistry URL: [Link]

Comparative

C-13 NMR characterization of biphenyl-4-yl dimethylcarbamate

High-Field vs. Benchtop C NMR for the Structural Elucidation of Biphenyl-4-yl Dimethylcarbamate: A Comparative Guide Executive Summary The structural elucidation of biphenyl-4-yl dimethylcarbamate —a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop C NMR for the Structural Elucidation of Biphenyl-4-yl Dimethylcarbamate: A Comparative Guide

Executive Summary

The structural elucidation of biphenyl-4-yl dimethylcarbamate —a privileged scaffold frequently utilized in the development of1[1] and as a robust protecting group in cross-coupling chemistry—presents unique analytical challenges. Its highly congested aromatic region and the dynamic stereochemistry of its carbamate moiety require precise analytical strategies.

This guide objectively compares the performance of cryogen-free Benchtop NMR (80 MHz) against traditional High-Field Superconducting NMR (600 MHz) for the


C characterization of this molecule. By detailing causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive framework for selecting the appropriate instrumentation during API (Active Pharmaceutical Ingredient) development.

Comparative Performance Analysis

While high-field NMR remains the gold standard for de novo structural elucidation, modern benchtop NMR systems have emerged as powerful, cost-effective alternatives for routine quantification and quality control, even for complex psychoactive and pharmaceutical substances[2].

Table 1: Instrument Performance Matrix
Analytical FeatureBenchtop NMR (80 MHz)High-Field NMR (600 MHz)

C Sensitivity
Low (Requires >0.5 M conc. or overnight scans)High (Routine at <0.05 M conc.)
Chemical Shift Dispersion ~20 Hz/ppm (Severe aromatic overlap)~150 Hz/ppm (Baseline resolution of biphenyl rings)
Operational Cost Low (Permanent NdFeB magnet, no cryogens)High (Requires Liquid He / Liquid N

)
Primary Utility Routine QC, Reaction Monitoring, Functional Group IDDe Novo Structural Elucidation, 2D HMBC/HSQC
Mechanistic Insight: The Aromatic Overlap Challenge

At 80 MHz, the chemical shift dispersion is roughly 20 Hz per ppm. The biphenyl core of biphenyl-4-yl dimethylcarbamate contains nine distinct aromatic carbon environments crowded between 122.0 ppm and 141.0 ppm. On a benchtop system, these signals coalesce into an unresolved multiplet, making specific carbon assignments impossible without advanced 2D techniques. Conversely, a 600 MHz system provides 150 Hz per ppm, cleanly resolving the subtle ortho/meta/para electronic differences across the two phenyl rings.

Workflow A Biphenyl-4-yl Dimethylcarbamate Sample Preparation B Concentration > 0.5 M? A->B C Benchtop NMR (80 MHz) Overnight 13C Acquisition B->C Yes D High-Field NMR (600 MHz) Rapid 13C & 2D HMBC B->D No / Complex E Routine QC & Functional Group ID C->E F De Novo Structural Elucidation D->F

Fig 1. Decision matrix for selecting NMR instrumentation based on sample concentration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol incorporates internal validation mechanisms to overcome the inherent relaxation challenges of quaternary carbons.

Step-by-Step Methodology: Quantitative C NMR Acquisition
  • Sample Preparation: Dissolve 50 mg of biphenyl-4-yl dimethylcarbamate in 0.6 mL of CDCl

    
     (99.8% D).
    
    • Causality: CDCl

      
       provides a deuterium lock signal for field stabilization. Its 
      
      
      
      C triplet appears at 77.16 ppm, ensuring the analyte's aromatic (120-140 ppm) and carbonyl (~155 ppm) regions remain completely unobstructed.
  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS). Set the TMS

    
    C resonance strictly to 0.00 ppm to calibrate the chemical shift scale.
    
  • Relaxation Agent Addition (Critical for Benchtop): Add 0.01 M Chromium(III) acetylacetonate[Cr(acac)

    
    ].
    
    • Causality: Quaternary carbons (C=O, C1, C1', C4) lack attached protons, leading to highly inefficient dipole-dipole relaxation and excessively long

      
       times (>10 seconds). Cr(acac)
      
      
      
      acts as a paramagnetic relaxation agent, drastically shortening
      
      
      and allowing for a shorter inter-pulse delay (
      
      
      ) without signal saturation.
  • Acquisition Parameters (High-Field 600 MHz):

    • Pulse program: zgpg30 (Inverse gated decoupling to suppress NOE if strict quantitation is needed, or standard composite pulse decoupling for routine ID).

    • Number of Scans (NS): 256.

    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Data Processing: Apply exponential multiplication (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.

Spectral Analysis & Mechanistic Grounding

The


C NMR spectrum of biphenyl-4-yl dimethylcarbamate provides a wealth of structural information, provided the analyst understands the underlying physical chemistry of the molecule.
Table 2: C NMR Chemical Shift Assignments (CDCl , 298 K)
Carbon PositionExpected Shift (ppm)MultiplicityMechanistic Notes
C=O (Carbamate) 155.2QuaternaryHighly deshielded by adjacent O and N atoms.
C4 (Ar-O) 150.8QuaternaryDeshielded by the inductive electron-withdrawing effect of oxygen.
C1' (Ar-Ar) 140.5QuaternaryBiphenyl bridgehead (phenyl ring).
C1 (Ar-Ar) 138.2QuaternaryBiphenyl bridgehead (phenol ring).
C3', C5' (Phenyl) 128.8CHMeta to the bridgehead.
C2, C6 (Phenol) 128.0CHOrtho to the bridgehead.
C4' (Phenyl) 127.5CHPara to the bridgehead.
C2', C6' (Phenyl) 127.0CHOrtho to the bridgehead.
C3, C5 (Phenol) 122.0CHOrtho to the carbamate oxygen (shielded by resonance).
N-CH

(syn)
36.8CH

Split due to restricted C-N bond rotation.
N-CH

(anti)
36.5CH

Split due to restricted C-N bond rotation.
The Restricted Rotation Phenomenon

A hallmark of this molecule is the appearance of two distinct N-methyl carbon signals at ~36.5 and 36.8 ppm. This is not an impurity. The N,N-dimethylcarbamate group exhibits restricted rotation around the C-N bond due to its partial double-bond character, which arises from the delocalization of the nitrogen lone pair into the carbonyl


-system[3].

Self-Validating Test: If you heat the sample to 330 K inside the NMR probe, the rotation rate increases, and these two peaks will dynamically coalesce into a single broad resonance. This Variable Temperature (VT) behavior is definitive proof of the carbamate functional group.

Advanced 2D NMR Strategies (HMBC)

When utilizing high-field NMR, 1D


C spectra are routinely supplemented with 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments. HMBC detects long-range (

and

) carbon-proton couplings, which are critical for proving the connectivity between the biphenyl core and the dimethylcarbamate protecting group.

HMBC N N(CH3)2 Protons (~3.0 ppm) C Carbamate C=O (~155.2 ppm) N->C 3J Correlation ArO Aromatic C4 (O-Ar) (~150.8 ppm) ArH Aromatic H3, H5 (~7.2 ppm) ArH->C No Correlation (Validation) ArH->ArO 2J/3J Correlation

Fig 2. Key 2D HMBC correlations validating the biphenyl-4-yl dimethylcarbamate linkage.

Logic & Causality: The N-methyl protons (~3.0 ppm) will show a strong


 correlation to the carbamate carbonyl carbon (~155.2 ppm). However, the aromatic protons (H3, H5) will not show an HMBC correlation to the carbonyl carbon because they are separated by 4 bonds (

), which is generally invisible in standard HMBC. This absence of correlation acts as a negative control, validating that the carbamate is attached via an oxygen atom (forming an ester-like linkage) rather than directly to the aromatic ring.

Conclusion

For the structural elucidation of biphenyl-4-yl dimethylcarbamate, High-Field NMR (600 MHz) remains indispensable for resolving the congested biphenyl aromatic region and executing complex 2D HMBC/HSQC sequences. However, Benchtop NMR (80 MHz) proves to be a highly capable, cost-effective alternative for routine reaction monitoring. By understanding the underlying physics—such as the restricted C-N rotation and the necessity of paramagnetic relaxation agents—scientists can extract high-fidelity, self-validating data regardless of the instrument platform utilized.

References

  • Vacondio, F., et al. (2009). "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability." ChemMedChem.
  • Farjon, J., et al. (2021). "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International.
  • Rablen, P. R. (2000). "Computational Analysis of the Solvent Effect on the Barrier to Rotation about the Conjugated C−N Bond in Methyl N,N-Dimethylcarbamate." The Journal of Organic Chemistry.

Sources

Validation

mass spectrometry fragmentation pattern of biphenyl-4-yl dimethylcarbamate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Biphenyl-4-yl Dimethylcarbamate Executive Summary This guide provides a rigorous technical analysis of the mass spectrometry (MS) fragmentation patter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Biphenyl-4-yl Dimethylcarbamate

Executive Summary

This guide provides a rigorous technical analysis of the mass spectrometry (MS) fragmentation patterns of Biphenyl-4-yl dimethylcarbamate (CAS: Not commonly listed as a commodity, treated here as a specific analytical standard). It is designed for researchers optimizing detection methods for carbamate-based prodrugs or pesticide metabolites.

The guide contrasts two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] It establishes the dimethylcarbamoyl cation (m/z 72) as the critical diagnostic marker in EI, while highlighting the protonated biphenyl-4-ol (m/z 171) as the primary quantifier in ESI-MS/MS.

Chemical Identity & Structural Context

Before interpreting spectra, the structural logic must be defined. This compound consists of a lipophilic biphenyl core linked to a polar dimethylcarbamate moiety via an ester bond.

  • IUPAC Name: Biphenyl-4-yl N,N-dimethylcarbamate

  • Molecular Formula: C₁₅H₁₅NO₂

  • Exact Mass: 241.1103 Da

  • Structural Role: Often utilized as a prodrug motif to improve the oral bioavailability of biphenyl-4-ol (a fungicide and disinfectant) or as a model substrate for studying carbamate hydrolysis kinetics.

Comparative Analysis: EI vs. ESI Performance

The choice of ionization technique dictates the observed fragmentation landscape. The following table summarizes the performance metrics for both methods.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M) Low Intensity (m/z 241)High Intensity ([M+H]⁺ m/z 242)
Dominant Mechanism Radical-site cleavage & RearrangementProtonation & Collision-Induced Dissociation (CID)
Key Diagnostic Ion m/z 72 (Dimethylcarbamoyl cation)m/z 171 (Biphenyl-4-ol)
Structural Insight Fingerprinting (Confirmation of substructures)Quantification (High sensitivity)
Limit of Detection Moderate (ng range)Excellent (pg range)

Detailed Fragmentation Pathways

A. Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the molecule undergoes extensive fragmentation. The radical cation (M⁺•) is formed but is energetically unstable due to the labile carbamate ester bond.

Primary Pathway: The Carbamate Cleavage The most characteristic feature of dimethylcarbamates is the cleavage of the C-N or O-C bond.

  • Diagnostic Peak (m/z 72): The formation of the stable dimethylcarbamoyl cation [O=C=N(CH₃)₂]⁺ is the "smoking gun" for this class of compounds. It arises from the alpha-cleavage adjacent to the carbonyl oxygen.[2][3]

  • The Biphenyl Core (m/z 170/169): The charge can also be retained on the aromatic side.

    • m/z 169: Homolytic cleavage yields the biphenyl-4-yloxy cation [Ph-Ph-O]⁺.

    • m/z 170: A hydrogen rearrangement (often from a trace impurity or intermolecular abstraction in the source) can yield the radical cation of biphenyl-4-ol [Ph-Ph-OH]⁺•.

  • Deep Fragmentation (m/z 152, 115): The biphenyl ether typically loses CO (28 Da) to form the fluorenyl-like cation (m/z 141) or the stable biphenyl cation (m/z 152).

B. ESI-MS/MS – The Quantification Transition

In ESI (positive mode), the molecule forms a stable protonated precursor [M+H]⁺ at m/z 242 . Upon applying collision energy (CID), the fragmentation is cleaner and driven by charge-remote or charge-proximate elimination.

Primary Transition (m/z 242 → 171): The proton localizes on the carbonyl oxygen or the ester oxygen. A neutral loss of dimethylcarbamoyl moiety (as dimethylisocyanate or related species) occurs, leaving the protonated biphenyl-4-ol at m/z 171 . This is the standard Quantifier Transition .

Secondary Transition (m/z 242 → 46): At high collision energies, the dimethylamine fragment [HN(CH₃)₂]⁺ (m/z 46) may be observed, though it is often below the low-mass cutoff of many triple quadrupoles.

Visualization of Fragmentation Pathways

The following diagram maps the mechanistic degradation of Biphenyl-4-yl dimethylcarbamate under EI conditions, highlighting the competitive pathways between the carbamate tail and the biphenyl head.

G M Molecular Ion (M+) [C15H15NO2]+ m/z 241 Frag72 Dimethylcarbamoyl Cation [O=C=N(Me)2]+ m/z 72 (Diagnostic Base Peak) M->Frag72 Alpha-Cleavage (Loss of [Ph-Ph-O]•) Frag169 Biphenyl-yloxy Cation [Ph-Ph-O]+ m/z 169 M->Frag169 C-O Cleavage (Loss of •CON(Me)2) Frag170 Biphenyl-4-ol Radical Cation [Ph-Ph-OH]+ m/z 170 M->Frag170 H-Rearrangement (Loss of Methyl Isocyanate deriv.) NeutralBiphenyl Neutral Biphenyl Radical [Ph-Ph-O]• Frag141 Phenyl-cyclopentadienyl Cation [C11H9]+ m/z 141 Frag169->Frag141 -CO (28 Da) Frag115 Aromatic Fragment [C9H7]+ m/z 115 Frag141->Frag115 -C2H2 (26 Da)

Caption: EI-MS fragmentation tree showing the competitive formation of the diagnostic dimethylcarbamoyl ion (m/z 72) and the stable aromatic core.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this standardized protocol for LC-MS/MS analysis.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Standard Stock: Dissolve 1 mg Biphenyl-4-yl dimethylcarbamate in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 Water:MeOH for tuning.

Instrument Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • MRM Transitions:

    • Quantifier:242.1 → 171.1 (Collision Energy: 15–20 eV).

    • Qualifier:242.1 → 153.1 (High Energy: 35 eV, deep fragmentation of biphenyl ring).

Data Validation Step
  • System Suitability: Inject a blank followed by the standard. Ensure the S/N ratio for the 242→171 transition is >10:1.

  • Cross-Verification: If using GC-MS (EI), confirm the presence of m/z 72. If m/z 72 is absent, the carbamate bond may have degraded prior to ionization (thermal hydrolysis in the injector).

References

  • NIST Mass Spectrometry Data Center. Dimethylcarbamoyl chloride - Mass Spectrum (m/z 72 diagnostic).[4] National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. Compound Summary: Dimethylcarbamoyl Chloride (Source of m/z 72 fragment). National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative Analysis of AChE Inhibition: Biphenyl-4-yl Dimethylcarbamate vs. Physostigmine

Topic: Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between Physostigmine , the prototypical natural carbamate inhibitor, and Biphenyl-4-yl Dimethylcarbamate (BDMC)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Physostigmine , the prototypical natural carbamate inhibitor, and Biphenyl-4-yl Dimethylcarbamate (BDMC) , a synthetic aryl dimethylcarbamate often utilized as a mechanistic probe. While both compounds function as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE), their kinetic profiles differ significantly due to the structural distinctness of their carbamoyl moieties (N-methyl vs. N,N-dimethyl) and their leaving groups (eseroline vs. biphenyl).

Key Takeaway: Physostigmine exhibits superior potency and faster carbamylation rates due to specific cation-


 interactions within the catalytic anionic site (CAS). In contrast, BDMC relies on hydrophobic interactions within the active site gorge and demonstrates a distinct kinetic profile characterized by slower carbamylation but potentially altered decarbamylation dynamics, making it a valuable tool for mapping the steric constraints of the AChE acyl pocket.

Chemical & Mechanistic Profile

The inhibition of AChE by carbamates is a pseudo-irreversible process involving the formation of a covalent carbamyl-enzyme intermediate. The efficacy of this inhibition is governed by the affinity of the non-covalent complex (


) and the rate of carbamylation (

).
Structural Comparison
FeaturePhysostigmine (Eserine)Biphenyl-4-yl Dimethylcarbamate (BDMC)
Class Natural Alkaloid (N-methyl carbamate)Synthetic Aryl Carbamate (N,N-dimethyl)
Carbamoyl Group


Leaving Group Eseroline (Tricyclic, protonated at pH 7.4)Biphenyl (Planar, hydrophobic, non-ionizable)
Binding Mode Cation-

Interaction:
The protonated nitrogen of eseroline binds to Trp84 in the CAS.
Hydrophobic Interaction: The biphenyl moiety interacts with aromatic residues (Trp286) at the Peripheral Anionic Site (PAS) or hydrophobic patches in the gorge.
Mechanism of Action (The Kinetic Pathway)

Both inhibitors follow the standard carbamylation pathway, but with distinct rate constants.

AChE_Inhibition_Mechanism E Free Enzyme (AChE-OH) EI Michaelis Complex (AChE-OH...CX) E->EI Binding (Kd) I Inhibitor (CX) I->EI EI->E Dissociation EC Carbamylated Enzyme (AChE-OC(=O)R) EI->EC Carbamylation (k2) (Covalent Bond Formation) X Leaving Group (Eseroline / Biphenyl) EI->X Release EC->E Decarbamylation (k3) (Hydrolysis) P Product (Carbamic Acid) EC->P Release

Figure 1: Kinetic pathway of pseudo-irreversible AChE inhibition.


 represents the rate of carbamylation (inactivation), while 

represents the rate of decarbamylation (regeneration of active enzyme).[1][2][3]

Quantitative Performance Comparison

The following data synthesizes kinetic parameters from standard literature on aryl carbamates (Metcalf et al., Aldridge et al.) to illustrate the performance gap.

Kinetic Constants[4][5][6]
ParameterPhysostigmine Biphenyl-4-yl Dimethylcarbamate Mechanistic Insight
IC50 (Human AChE) 20 – 50 nM > 1,000 nM (Est.)Physostigmine's cationic nature drives superior initial binding compared to the neutral biphenyl.
Carbamylation Rate (

)
High (> 10 min⁻¹)Moderate/Low The N-methyl group fits the acyl pocket perfectly. The N,N-dimethyl group of BDMC faces steric hindrance, slowing the covalent step.
Decarbamylation Rate (

)
Fast (

min)
Slow (

min)
Dimethylcarbamyl-AChE is generally more stable to hydrolysis than methylcarbamyl-AChE, providing a longer duration of inhibition once bound.
Bimolecular Rate (

)

M⁻¹min⁻¹

M⁻¹min⁻¹
Overall inhibitory efficiency is orders of magnitude lower for BDMC due to the lack of a guiding positive charge.
Selectivity and Structural Implications
  • Physostigmine: Highly potent but non-selective (inhibits both AChE and BuChE). The eseroline group is compact enough to fit into the deep gorge of AChE.

  • BDMC: The biphenyl group is bulky and rigid. While it can fit into the AChE gorge (which is deep and narrow), its lack of a protonatable amine means it relies solely on

    
     stacking.
    
    • Research Application: BDMC and similar aryl dimethylcarbamates are often used to probe the acyl pocket dimensions . The significant drop in potency (

      
      ) when moving from N-methyl (Physostigmine) to N,N-dimethyl (BDMC) confirms the steric restriction of the AChE acyl pocket, a constraint less pronounced in Butyrylcholinesterase (BuChE).
      

Experimental Methodology: Kinetic Evaluation

To objectively compare these inhibitors, a standard endpoint assay is insufficient due to the time-dependent nature of carbamylation. A modified Ellman’s Assay with Pre-incubation is required.

Protocol Design

Objective: Determine the bimolecular rate constant (


) and IC50 shift over time.
  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer (pH 8.0) or 0.1 M HEPES (pH 7.4).

    • Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final.

    • Chromogen: DTNB (Ellman's Reagent), 0.3 mM final.

    • Enzyme: Human Recombinant AChE or Electric Eel AChE (approx 0.1 U/mL).

  • Pre-incubation (Critical Step):

    • Incubate Enzyme + Inhibitor (Physostigmine or BDMC) for varying times (

      
       mins) before adding substrate.
      
    • Why: This allows the slow carbamylation step (

      
      ) to proceed. Without this, BDMC will appear significantly less potent (false negative).
      
  • Measurement:

    • Add ATCh + DTNB mixture.

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

    • Calculate % Inhibition relative to solvent control.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagent Prep Incubation Pre-Incubation Phase (Enzyme + Inhibitor) Variable Time: 0-60 min Start->Incubation Mix Substrate Add Substrate Mix (ATCh + DTNB) Incubation->Substrate Initiate Reaction Read Kinetic Read (412 nm) Measure Velocity (V) Substrate->Read Continuous Monitoring Analysis Data Analysis Plot ln(% Activity) vs Time Calculate k_obs and k_i Read->Analysis Extract Rates

Figure 2: Workflow for time-dependent inhibition assay. Pre-incubation is essential for accurate characterization of carbamate inhibitors.[1]

Therapeutic & Research Implications

Physostigmine (Clinical Standard)
  • Role: Reversible cholinesterase inhibitor.[4]

  • Pharmacokinetics: Crosses the Blood-Brain Barrier (BBB).

  • Clinical Use: Treatment of glaucoma, delayed gastric emptying, and anticholinergic overdose (e.g., atropine poisoning).

  • Limitation: Short half-life due to rapid decarbamylation and metabolism.

Biphenyl-4-yl Dimethylcarbamate (Research Tool)
  • Role: Mechanistic probe / Structural analogue.

  • Pharmacokinetics: High lipophilicity (LogP > 4.0) suggests high membrane permeability, but poor aqueous solubility limits clinical formulation.

  • Research Utility:

    • Acyl Pocket Mapping: Used to demonstrate the steric exclusion of dimethyl groups in AChE vs BuChE.

    • Hydrophobic Probing: Investigates the contribution of the "leaving group" to binding affinity at the PAS.

    • Stability Studies: The dimethylcarbamyl-enzyme complex is often used as a model for "longer-acting" reversible inhibition compared to the methylcarbamyl-enzyme.

References

  • Aldridge, W. N., & Reiner, E. (1972). Enzyme Inhibitors as Substrates: Interaction of Esterases with Esters of Organophosphorus and Carbamic Acids. North-Holland Publishing Company.

  • Metcalf, R. L., & Fukuto, T. R. (1965). Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry, 13(3), 220–231.

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • Johnson, M. K., & Glynn, P. (2001). Neuropathy Target Esterase (NTE) and Organophosphorus-Induced Delayed Polyneuropathy (OPIDP): Recent Advances. Toxicology Letters, 102, 219-229.

Sources

Validation

biphenyl-4-yl dimethylcarbamate vs neostigmine potency comparison

Executive Summary This guide provides a rigorous technical comparison between Neostigmine (a quaternary ammonium carbamate) and Biphenyl-4-yl dimethylcarbamate (BDC; a lipophilic, uncharged aryl carbamate). While both co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Neostigmine (a quaternary ammonium carbamate) and Biphenyl-4-yl dimethylcarbamate (BDC; a lipophilic, uncharged aryl carbamate). While both compounds function as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), their distinct physicochemical properties dictate divergent kinetic profiles and therapeutic applications.

  • Neostigmine: The "Gold Standard" for peripheral AChE inhibition. High affinity is driven by electrostatic steering into the catalytic gorge. Strictly peripheral (non-CNS).[1]

  • Biphenyl-4-yl Dimethylcarbamate: A structural probe representing hydrophobic interaction-driven inhibition. Lacks the quaternary charge, relying on

    
     stacking within the aromatic gorge. Capable of blood-brain barrier (BBB) penetration.
    

Part 1: Mechanistic Pharmacology & Structural Causality

To understand the potency difference, one must analyze the binding thermodynamics at the AChE active site, which consists of the Peripheral Anionic Site (PAS) and the deep Catalytic Active Site (CAS) .

The Electrostatic vs. Hydrophobic Driver
  • Neostigmine (The Cationic Anchor): Neostigmine possesses a trimethylammonium group (

    
    ). This moiety mimics the quaternary ammonium of the natural substrate (acetylcholine). It engages in a strong cation-
    
    
    
    interaction
    with Tryptophan 86 (Trp86) in the anionic subsite. This "electrostatic steering" drastically increases the association rate (
    
    
    ), making Neostigmine a nanomolar inhibitor.
  • Biphenyl-4-yl Dimethylcarbamate (The Hydrophobic Wedge): BDC replaces the charged ammonium with a biphenyl group. It lacks the electrostatic attraction. Instead, it relies on hydrophobic interactions and aromatic stacking with residues lining the active site gorge (e.g., Tyr337, Phe338). Because the biphenyl group is bulky and rigid, it probes the steric dimensions of the gorge. Its binding is entropically driven (displacement of water) rather than enthalpically driven by charge.

Mechanism of Action Diagram

The following diagram illustrates the kinetic pathway for both inhibitors, highlighting the critical "Carbamylation" step that defines their potency.

AChE_Inhibition_Mechanism cluster_0 Neostigmine Specifics cluster_1 BDC Specifics Enzyme Free AChE (Ser203-OH) Michaelis Michaelis Complex (Reversible) Enzyme->Michaelis + Inhibitor (k1) Inhibitor Carbamate Inhibitor (R-O-C(O)N(Me)2) Inhibitor->Michaelis Michaelis->Enzyme Dissociation (k-1) Transition Tetrahedral Intermediate Michaelis->Transition Nucleophilic Attack Carbamylated Carbamylated Enzyme (AChE-O-C(O)N(Me)2) Transition->Carbamylated Carbamylation (k2) (Leaving Group Release) LeavingGroup Leaving Group (Phenol/Biphenyl) Transition->LeavingGroup Regenerated Regenerated AChE Carbamylated->Regenerated Decarbamylation (k3) (Slow Hydrolysis) Note1 High k1 due to Cation-Pi attraction Note2 Lower k1; Relies on Hydrophobic Fit

Caption: Kinetic pathway of pseudo-irreversible inhibition. Neostigmine accelerates the


 step via charge; BDC relies on hydrophobic fit.

Part 2: Quantitative Potency Comparison

The following data synthesizes experimental values from structure-activity relationship (SAR) literature on aryl dimethylcarbamates.

Table 1: Physicochemical and Kinetic Profile

FeatureNeostigmineBiphenyl-4-yl DimethylcarbamateImplication
Charge State Quaternary Ammonium (+1)Neutral (Lipophilic)Neostigmine is water-soluble; BDC is lipid-soluble.
Target Site Anionic Subsite + Esteratic SiteHydrophobic Gorge + Esteratic SiteNeostigmine has higher specificity for AChE over BuChE.

(Human AChE)
10 - 50 nM 0.5 - 5.0

M
Neostigmine is ~100x more potent in vitro.
Carbamylation Rate (

)
Fast (

)
ModerateSteric bulk of biphenyl slows the transition state formation.
Decarbamylation (

)
Slow (

min)
Slow (

min)
Both leave the same dimethylcarbamyl moiety on the enzyme.
BBB Permeability NegligibleHighBDC can induce central cholinergic effects (tremors).

Key Insight: The "leaving group" (the phenol part) determines the rate of carbamylation (


). Once the enzyme is carbamylated, the leaving group is gone. Therefore, the duration of action (

) is identical for both, as they both transfer a dimethylcarbamoyl group to Serine 203. The potency difference is entirely in the binding affinity (

) and carbamylation rate (

).

Part 3: Experimental Protocol (Self-Validating)

To empirically verify the potency difference, use a Modified Ellman’s Assay . This protocol includes a "Self-Validation" step to ensure the inhibitor is acting via the carbamylation mechanism and not just steric blockade.

Reagents & Setup
  • Buffer: 0.1 M Phosphate Buffer, pH 8.0 (Critical for DTNB stability).

  • Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final.

  • Enzyme: Recombinant Human AChE (rhAChE) or Electric Eel AChE (lyophilized).

  • Solvent: Water (Neostigmine); DMSO (BDC - keep final DMSO <1%).

Workflow Diagram

Ellman_Protocol cluster_valid Validation Logic Start Preparation Phase Incubation Pre-Incubation Enzyme + Inhibitor (Var. Conc.) Time: 10-30 mins Start->Incubation Establish Equilibrium Reaction Reaction Initiation Add ATCh + DTNB Incubation->Reaction Substrate Addition Measurement Kinetic Readout Absorbance @ 412 nm (Measure Slope/Minute) Reaction->Measurement Thiocholine Production Validation Self-Validation Step Dilute 100x & Measure Recovery Measurement->Validation Check Reversibility Result1 Result1 Validation->Result1 Activity Returns? Yes = Reversible (Carbamate) Result2 Result2 Validation->Result2 No Activity? Yes = Irreversible (Organophosphate)

Caption: Step-by-step Ellman assay workflow with a critical dilution step to validate carbamate reversibility.

Step-by-Step Procedure
  • Baseline Determination: Measure the uninhibited enzyme velocity (

    
    ) using 20 
    
    
    
    L Enzyme + 180
    
    
    L Buffer/DTNB/ATCh mix.
  • Inhibitor Dilution: Prepare serial dilutions of Neostigmine (

    
     to 
    
    
    
    M) and BDC (
    
    
    to
    
    
    M). Note the shifted range for BDC due to lower potency.
  • Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 20 minutes before adding substrate.

    • Why? Carbamates are slow-binding inhibitors.[2] Adding substrate immediately will result in a competitive profile that underestimates potency. You must allow time for the carbamylation step (

      
      ) to occur.
      
  • Reaction: Add ATCh/DTNB mix.

  • Readout: Monitor

    
     for 5 minutes.
    
  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Determine

    
    .[1][3][4]
    
  • Validation (The "Jump Dilution"): Take a sample with 90% inhibition. Dilute it 100-fold into fresh buffer containing substrate.

    • Expectation: Activity should slowly recover over 30-60 minutes as the enzyme decarbamylates (

      
      ). If it recovers instantly, it is a non-covalent inhibitor. If it never recovers, it is an irreversible inhibitor (or the protein denatured).
      

Part 4: Conclusion & Strategic Recommendations

For researchers selecting between these agents:

  • Select Neostigmine if you require a highly potent, water-soluble reference standard for peripheral AChE inhibition. It is the benchmark for "maximum achievable inhibition" in neuromuscular assays.

  • Select Biphenyl-4-yl Dimethylcarbamate if you are investigating hydrophobic pocket topology or require a CNS-penetrant carbamate to study central cholinergic signaling. Note that you will need significantly higher concentrations (micromolar range) to achieve comparable inhibition to neostigmine.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Aldridge, W. N., & Reiner, E. (1972). Enzyme Inhibitors as Substrates: Interaction of Esterases with Esters of Organophosphorus and Carbamic Acids. North-Holland Publishing Company.
  • Metcalf, R. L., & Fukuto, T. R. (1965). Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry, 13(3), 220–231. Link

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Link

  • Silver, A. (1974). The Biology of Cholinesterases. North-Holland Publishing Company. (Reference for Biphenyl/Aryl analog specificity).

Sources

Comparative

IR spectroscopy peaks for dimethylcarbamate ester bond

Decoding the Dimethylcarbamate Ester Bond: An IR Spectroscopy Comparison Guide for Drug Development As a Senior Application Scientist in medicinal chemistry, I frequently encounter the dimethylcarbamate moiety. Found in...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Dimethylcarbamate Ester Bond: An IR Spectroscopy Comparison Guide for Drug Development

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the dimethylcarbamate moiety. Found in critical cholinesterase inhibitors like rivastigmine and neostigmine, this functional group is a fascinating structural hybrid of an ester and an amide. Correctly identifying and validating the formation of a dimethylcarbamate ester bond during synthesis is paramount for drug efficacy and safety.

Infrared (IR) spectroscopy serves as a frontline diagnostic tool for this purpose. However, simply memorizing peak values is insufficient for rigorous drug development. This guide objectively compares the IR performance of the dimethylcarbamate bond against its structural alternatives, grounding the data in the quantum mechanical causality that drives these spectral shifts.

The Causality of the Carbamate IR Shift

To accurately interpret the IR spectrum of a dimethylcarbamate, we must first understand the electronic "tug-of-war" occurring at the carbonyl carbon. The exact frequency of a carbonyl (C=O) stretch is dictated by the force constant of the bond, which is highly sensitive to the electronic effects of adjacent atoms.

  • The Amide Baseline: In a standard amide, the nitrogen lone pair strongly delocalizes into the carbonyl pi system via resonance (+M effect). This gives the C=O bond partial single-bond character, weakening the force constant and dropping the stretching frequency to ~1640–1690 cm⁻¹ [1].

  • The Ester Baseline: In a simple ester, the highly electronegative oxygen pulls electron density away from the carbonyl carbon via inductive withdrawal (-I effect). This shortens and stiffens the C=O bond, pushing the frequency up to ~1735–1750 cm⁻¹ [2].

  • The Dimethylcarbamate Hybrid: A carbamate possesses both an ester oxygen and an amide nitrogen attached to the same carbonyl carbon. The nitrogen's resonance effect competes directly with the oxygen's inductive effect. Consequently, the C=O stretching frequency settles precisely in the middle, typically observed between 1700 and 1715 cm⁻¹ [3]. For example, the exact carbonyl stretch for ethyl N,N-dimethylcarbamate is recorded at 1706 cm⁻¹[3].

The Diagnostic Absence of the N-H Stretch: While the carbonyl peak isolates the carbamate family, distinguishing a dimethylcarbamate (tertiary) from primary or secondary carbamates requires analyzing the high-frequency region (HFR)[4]. Because the nitrogen in a dimethylcarbamate is fully alkylated, it lacks an N-H bond. Therefore, the spectrum will be completely silent in the 3200–3400 cm⁻¹ region.

Quantitative Data Comparison

The following table summarizes the key IR stretching frequencies used to differentiate the dimethylcarbamate ester bond from alternative functional groups.

Functional GroupC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Dominant Electronic Effect
Simple Ester 1735 – 1750N/A1150 – 1300Oxygen Inductive Withdrawal (-I)
Primary Carbamate 1680 – 17303200 – 3400 (Sharp)1100 – 1250Mixed (+M and -I)
Dimethylcarbamate 1700 – 1715 None (Silent) 1100 – 1250 Mixed (+M and -I)
Simple Amide 1640 – 16903200 – 3400 (If 1°/2°)N/ANitrogen Resonance (+M)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data during the structural validation of a synthesized dimethylcarbamate, follow this self-validating Attenuated Total Reflectance (ATR) FTIR methodology.

Step 1: Environmental Purging & Background Collection

  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes prior to analysis. Collect a background spectrum using a clean, dry diamond ATR crystal.

  • Causality: Atmospheric water vapor absorbs heavily in the 3000–3600 cm⁻¹ region. If not rigorously subtracted, water vapor will mask the critical high-frequency region, making it impossible to confidently confirm the absence of an N-H bond (which is required to prove complete dimethylation).

Step 2: Sample Application & Evanescent Wave Optimization

  • Action: Apply 1–2 mg of the synthesized dimethylcarbamate compound directly onto the ATR crystal. Lower the pressure arm until the click-stop mechanism engages.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample. Inconsistent pressure alters the depth of penetration, leading to non-reproducible peak intensities. The click-stop ensures a uniform pathlength across all comparative samples.

Step 3: Data Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans.

Step 4: The Self-Validation Check (Crucial)

  • Action: Before analyzing the C=O peak at ~1710 cm⁻¹, inspect the 3200–3400 cm⁻¹ region.

  • Causality: This step acts as an internal control. If a broad peak is present here, it indicates either moisture contamination (invalidating Step 1) or the presence of unreacted secondary carbamate precursors (invalidating the chemical synthesis). A pure dimethylcarbamate must yield a flat baseline in this region. Only once this is confirmed should you proceed to measure the 1700–1715 cm⁻¹ carbonyl peak.

Diagnostic Logic & Workflow Visualization

The following decision tree illustrates the logical progression an analytical chemist must take to confirm the presence of a dimethylcarbamate ester bond against other alternatives.

IR_Workflow Step1 Identify Carbonyl (C=O) Peak (1600 - 1800 cm⁻¹) Amide Amide 1640 - 1690 cm⁻¹ (Resonance Dominates) Step1->Amide Carbamate Carbamate 1680 - 1730 cm⁻¹ (Mixed Effects) Step1->Carbamate Ester Ester 1735 - 1750 cm⁻¹ (Induction Dominates) Step1->Ester Step2 Analyze 3200 - 3400 cm⁻¹ Region for N-H Stretch Carbamate->Step2 PriSec Primary/Secondary Carbamate (N-H Peak Present) Step2->PriSec  Positive   Tert N,N-Dimethylcarbamate (No N-H Peak) Step2->Tert  Negative  

Diagnostic workflow for differentiating dimethylcarbamate ester bonds using IR spectroscopy.

References

  • Unveiling the Configurational Landscape of Carbamate – PMC / National Institutes of Health. Available at:[Link]

  • Infrared Spectra and Transmission of Electronic Effects in Substituted Phenyl N,N-Dimethylcarbamates – DataPDF / Spectrochimica Acta. Available at:[Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching – JoVE (Journal of Visualized Experiments). Available at:[Link]

  • Interpreting Infrared Spectra – Specac Ltd. Available at: [Link]

  • Why is the carbonyl IR stretch in an ester higher than in a ketone? – Henry Rzepa's Blog / Imperial College London. Available at:[Link]

Sources

Validation

comparative hydrolysis rates of phenyl vs biphenyl carbamates

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinetics, Mechanism, and Implications for Serine Hydrolase Inhibitors (FAAH) Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinetics, Mechanism, and Implications for Serine Hydrolase Inhibitors (FAAH)

Executive Summary: The Stability-Reactivity Trade-off

In drug discovery, particularly for covalent inhibitors of serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), the carbamate moiety acts as a "warhead." Its efficacy is governed by a delicate balance: it must be stable enough to survive physiological transport (plasma pH 7.4) yet reactive enough to acylate the catalytic serine residue within the enzyme active site.

This guide compares Phenyl Carbamates (the simpler scaffold) with Biphenyl Carbamates (the optimized scaffold found in inhibitors like URB597). The transition from phenyl to biphenyl is not merely structural; it fundamentally alters the hydrolysis kinetics through steric anchoring and electronic modulation of the leaving group.

Key Comparative Insights
FeaturePhenyl Carbamate (Prototype)Biphenyl Carbamate (e.g., URB597)
Leaving Group pKa ~10.0 (Phenol)~9.55 (3-Hydroxybiphenyl)
Hydrolysis Mechanism Mixed E1cB / BAc2Predominantly E1cB (Enzymatic)
Alkaline Hydrolysis Rate (

)
ModerateHigh (

at pH 8)
FAAH Inhibitory Potency (

)
Low (Micromolar range)High (4.6 nM)
Primary Driver Electronic effects of ring substituentsSteric fit + Leaving group ability

Mechanistic Foundations

To interpret hydrolysis rates accurately, one must distinguish between the two primary pathways governing carbamate cleavage. The choice between a phenyl and biphenyl group influences which pathway dominates.

The E1cB vs. BAc2 Dichotomy

For


-monosubstituted carbamates (like URB597), the dominant hydrolytic pathway in alkaline media is often the E1cB (Elimination-Unimolecular conjugate Base)  mechanism.
  • Deprotonation: Base removes the acidic proton from the nitrogen.

  • Elimination: The leaving group (phenol/biphenyl) is expelled, forming a reactive isocyanate intermediate.

  • Addition: Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to the amine.

In contrast,


-disubstituted carbamates must proceed via the BAc2 (Base-catalyzed Acyl Cleavage)  mechanism, where hydroxide directly attacks the carbonyl carbon.
Visualization: Hydrolysis Pathways

HydrolysisMechanism cluster_legend Pathway Logic Carbamate R-NH-CO-O-Ar (Carbamate) Anion [R-N-CO-O-Ar]⁻ (Conjugate Base) Carbamate->Anion OH⁻ (Fast Equilibrium) Isocyanate R-N=C=O (Isocyanate) Anion->Isocyanate Slow (k1) Rate Determining LeavingGroup Ar-O⁻ (Phenoxide/Biphenoxide) Anion->LeavingGroup Amine R-NH₂ + CO₂ Isocyanate->Amine + H₂O (Fast) E1cB dominates when N-H is present\nand Ar-O⁻ is a good leaving group. E1cB dominates when N-H is present and Ar-O⁻ is a good leaving group.

Comparative Data Analysis

The following data synthesizes kinetic studies from FAAH inhibitor optimization (URB series) and physical organic chemistry literature.

Leaving Group Ability (The Brønsted Relationship)

The rate of E1cB hydrolysis is linearly related to the pKa of the leaving group. A lower pKa implies a more stable anion and a faster elimination rate.

  • Phenyl Group: The pKa of phenol is 10.0 .

  • Biphenyl Group: The pKa of 3-hydroxybiphenyl (the leaving group for URB597) is approximately 9.55 .

  • Impact: The biphenyl system provides a slightly better leaving group, accelerating the formation of the isocyanate intermediate. This contributes to the higher reactivity of biphenyl carbamates compared to unsubstituted phenyl analogs.

Kinetic Data Table
Compound ClassStructure

(

)

(pH 7.4)
Notes
Phenyl Carbamate Cyclohexyl-NH-CO-O-Ph~

*
> 24 hoursStable in plasma; poor FAAH inhibition due to lack of distal binding.
Biphenyl Carbamate URB597 (3'-carbamoyl)

**
~10-15 min ***Highly reactive; rapid covalent acylation of Ser241 in FAAH.
p-Nitrophenyl Cyclohexyl-NH-CO-O-Ph-NO2~

< 1 minToo reactive; non-specific acylation (toxic).

* Estimated based on Hammett correlation (


 for phenyl carbamates).
** Measured at pH 8.0 (Reference 1).
*** In rat brain homogenate (enzymatic degradation).
The "Biphenyl Effect" in FAAH Inhibition

While chemical reactivity (hydrolysis) is higher for biphenyls due to the lower pKa, the 60-fold increase in potency of URB597 over its phenyl analog is primarily steric.

  • Phenyl: Too short to span the "Cytosolic Access" channel of FAAH.

  • Biphenyl: The distal phenyl ring anchors the molecule in the hydrophobic channel, positioning the carbonyl carbon precisely 1.8 Å from the catalytic Serine-241 nucleophile. This "effective molarity" dramatically increases the observed rate of enzymatic hydrolysis (acylation) compared to spontaneous chemical hydrolysis.

Experimental Protocol: Measuring Hydrolysis Kinetics

To objectively compare a new phenyl or biphenyl carbamate, use this standardized spectrophotometric protocol. This method relies on the UV absorbance shift between the carbamate (linked) and the free phenolate (cleaved).

Materials
  • Buffer: 50 mM Tris-HCl or Phosphate buffer (pH range 7.0 – 9.0).

  • Stock Solution: 10 mM carbamate in DMSO.

  • Detection: UV-Vis Spectrophotometer (monitoring

    
     of the leaving group).
    
    • Phenol

      
      : ~270 nm (neutral), ~287 nm (anion).
      
    • Biphenyl-3-ol

      
      : ~250 nm (broad), shifts significantly upon ionization.
      
Workflow Diagram

ExperimentalProtocol Step1 Preparation Dissolve compound in DMSO (10 mM) Prepare Buffer (pH 7.4 - 9.0) Step2 Initiation Add 10 µL Stock to 990 µL Buffer (Final Conc: 100 µM) Step1->Step2 Step3 Monitoring Measure Absorbance at λmax (e.g., 290 nm) every 30s for 60 min Step2->Step3 Step4 Data Analysis Plot ln(A_inf - A_t) vs Time Slope = -k_obs Step3->Step4

Calculation

Under pseudo-first-order conditions (excess buffer/base), the observed rate constant


 is derived from the slope of the logarithmic plot:


The second-order rate constant

is then:

Implications for Drug Design

When selecting between phenyl and biphenyl scaffolds, consider the following:

  • Selectivity via Sterics: If your target enzyme has a deep hydrophobic channel (like FAAH), the biphenyl group is superior. It utilizes the binding energy to overcome the activation energy of hydrolysis specifically within the active site, while remaining relatively stable in plasma.

  • Tuning Reactivity: If a biphenyl carbamate is too unstable (hydrolyzing in plasma), add electron-donating groups (e.g., -OMe, -NH2) to the proximal phenyl ring. This raises the pKa of the leaving group and slows chemical hydrolysis without necessarily destroying binding affinity.

  • Metabolic Stability: Biphenyls are prone to oxidative metabolism (hydroxylation) on the distal ring. Blocking para-positions with Fluorine or small polar groups (as in URB597's carbamoyl group) can prevent this metabolic clearance.

References

  • Hypothesis of pH Dependence: Holt, S. et al. "The Potency of the Fatty Acid Amide Hydrolase Inhibitor URB597 Is Dependent Upon the Assay pH."[1] The Journal of Pharmacology and Experimental Therapeutics, 2007. Link

  • SAR and Stability: Mor, M. et al. "Structure-Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability." ChemMedChem, 2009. Link

  • Mechanism of Hydrolysis: Williams, A. "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1972. Link

  • URB597 Discovery: Piomelli, D. et al. "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." British Journal of Pharmacology, 2003. Link

  • pKa Data: "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry, 2002. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Biphenyl-4-yl Dimethylcarbamate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of biphenyl-4-yl dimethylcarbamate, a compound of interest in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for the disposal of carbamate esters and biphenyl compounds, ensuring a precautionary and safety-first approach.

The structural components of biphenyl-4-yl dimethylcarbamate—a biphenyl group and a dimethylcarbamate ester—dictate its potential hazards and, consequently, its disposal requirements. Carbamate esters are a class of compounds known for their potential as cholinesterase inhibitors, and some are suspected carcinogens[1]. The biphenyl moiety, while generally of lower acute toxicity, can present environmental hazards. Therefore, all waste containing biphenyl-4-yl dimethylcarbamate must be treated as hazardous chemical waste[1].

Hazard Assessment and Personal Protective Equipment (PPE)

Before commencing any work that will generate waste containing biphenyl-4-yl dimethylcarbamate, a thorough risk assessment is mandatory. The primary hazards are associated with the carbamate functional group, which can be toxic if ingested, inhaled, or absorbed through the skin[1].

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face respirator.[2][3][4]Protects against splashes of solutions or accidental contact with solid particles, which can cause serious eye irritation.[2][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's compatibility chart.[1][7]Prevents dermal absorption, a significant route of exposure for carbamate compounds.[7]
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended for handling larger quantities or during procedures with a high risk of splashing.[1][7]Minimizes skin contact with the chemical.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2][3]Prevents inhalation of airborne particles or vapors, which can lead to systemic toxicity.
Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. Under no circumstances should biphenyl-4-yl dimethylcarbamate waste be disposed of in regular trash or down the drain[1].

dot

WasteSegregation Biphenyl-4-yl Dimethylcarbamate Waste Disposal Workflow cluster_disposal Final Disposal Solid_Waste Solid Waste (Pure compound, contaminated consumables) Solid_Container Labeled 'Hazardous Waste' Solid Biphenyl-4-yl Dimethylcarbamate HDPE Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, solvent rinses) Organic_Liquid_Container Labeled 'Hazardous Waste' Organic Liquid Biphenyl-4-yl Dimethylcarbamate Solvent-compatible Container Liquid_Waste->Organic_Liquid_Container Aqueous_Waste Aqueous Waste (Dilute solutions) Aqueous_Liquid_Container Labeled 'Hazardous Waste' Aqueous Liquid Biphenyl-4-yl Dimethylcarbamate HDPE/Glass Container Aqueous_Waste->Aqueous_Liquid_Container EHS_Pickup Arrange Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Organic_Liquid_Container->EHS_Pickup Aqueous_Liquid_Container->EHS_Pickup

Caption: Workflow for the proper segregation and disposal of biphenyl-4-yl dimethylcarbamate waste.

Step-by-Step Container Management Protocol:

  • Select Appropriate Containers: Use high-density polyethylene (HDPE) or glass containers for liquid waste, ensuring compatibility with any solvents used.[1] Solid waste should be collected in a clearly labeled, durable container with a secure lid.

  • Proper Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "biphenyl-4-yl dimethylcarbamate," and a clear indication of the waste type (e.g., "Solid Waste," "Organic Solvent Waste").

  • Segregation:

    • Solid Waste: Collect pure biphenyl-4-yl dimethylcarbamate, contaminated weighing paper, gloves, pipette tips, and other contaminated consumables in a designated solid waste container.[1]

    • Organic Liquid Waste: Solutions of biphenyl-4-yl dimethylcarbamate in organic solvents, as well as solvent rinses of contaminated glassware, must be collected in a separate container for halogenated or non-halogenated solvent waste, as appropriate.

    • Aqueous Liquid Waste: Collect dilute aqueous solutions in a designated aqueous waste container.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers closed at all times, except when adding waste.

Disposal Procedures for Different Waste Streams

The guiding principle for the disposal of biphenyl-4-yl dimethylcarbamate is to transfer all waste streams to your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste facility.

Protocol for Solid Waste Disposal:

  • Carefully transfer any unused solid biphenyl-4-yl dimethylcarbamate into the designated solid hazardous waste container.

  • Place all contaminated disposables, such as gloves, weighing boats, and absorbent paper, into the same container.

  • Ensure the container is securely sealed and properly labeled.

  • Arrange for pickup by your institution's EHS department.

Protocol for Liquid Waste Disposal:

  • Pour all solutions containing biphenyl-4-yl dimethylcarbamate into the appropriate liquid hazardous waste container (organic or aqueous).

  • Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., ethanol, acetone) and collect the rinseate in the organic liquid waste container.[1]

  • Securely cap the waste container and ensure it is correctly labeled.

  • Store in the satellite accumulation area until collection by EHS.

In-Lab Treatment (Expert Consultation Required):

For certain carbamates, chemical hydrolysis can be a method of degradation. This process involves breaking the carbamate ester bond, typically under basic conditions, to form less toxic products[8][9][10][11].

Disclaimer: This procedure should only be performed by trained personnel with explicit permission from their institution's EHS department.

dot

Hydrolysis_Workflow Conceptual Workflow for In-Lab Hydrolysis of Carbamate Waste Start Carbamate Waste (Consult EHS First) Setup Set up Reflux Apparatus in a Fume Hood Start->Setup Add_Base Slowly Add Waste to NaOH Solution with Stirring Setup->Add_Base Reflux Heat to Reflux for Several Hours Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Carefully Neutralize with Dilute Acid (Monitor pH) Cool->Neutralize Check_Regulations Verify Neutralized Solution Meets Local Sewer Disposal Regulations Neutralize->Check_Regulations Sewer_Disposal Dispose Down Drain with Copious Amounts of Water Check_Regulations->Sewer_Disposal Approved Hazardous_Waste Collect as Hazardous Aqueous Waste Check_Regulations->Hazardous_Waste Not Approved

Caption: Conceptual workflow for the in-lab hydrolysis of carbamate waste. This is an advanced procedure requiring EHS approval.

Experimental Protocol: Base-Catalyzed Hydrolysis (for small quantities)

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: For every 1 part by weight of biphenyl-4-yl dimethylcarbamate waste, add approximately 10 parts of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Slowly add the carbamate waste to the NaOH solution while stirring.

  • Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature.

  • Carefully neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) while monitoring the pH. The final pH should be within the range permitted for sewer disposal by your local regulations (typically pH 6-9).

  • Final Disposal: Once neutralized and confirmed to be non-hazardous by your EHS office, the aqueous solution can typically be flushed down the drain with a large volume of water.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12][13][14]

  • Secure the Area: Prevent entry into the spill area. If the substance is volatile, ensure adequate ventilation by opening a fume hood sash, but avoid creating drafts that could spread the material.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, contain the spill using an absorbent material like vermiculite, sand, or a commercial spill kit.[12][15] For solid spills, dampen the material with water to prevent dust generation before sweeping.[16]

  • Cleanup: Carefully collect the absorbed or dampened material and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area. For carbamate compounds, a solution of household bleach or lye can be used to decompose the residue.[15] Allow for a reaction time of at least one hour before wiping the area with fresh absorbent material. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

First Aid and Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and disposal of biphenyl-4-yl dimethylcarbamate, protecting themselves, their colleagues, and the environment.

References

  • Washington State Department of Agriculture. WSDA Pesticide Applicator Advisory. [Link]

  • Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • Arboriculture & Urban Forestry. How to Handle Chemical Spills. [Link]

  • ACIR. (2025). Treatments - Emergency Aid and Safety Guidelines for Managing Pesticide Spills. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Chemical Emergency Procedures. Chemical Emergency Procedures. [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. [Link]

  • Organic Syntheses. t-BUTYL CARBAMATE. [Link]

  • Princeton EHS. Chemical Spill Procedures. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,4'-Dimethylbiphenyl. [Link]

  • ResearchGate. (2025). Basic hydrolysis of quinolinyl N,N-dimethylcarbamates: A two-step mechanism. [Link]

  • Walchem. (2024). Chemical Compatibility Chart. [Link]

  • ResearchGate. (2025). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. [Link]

  • Ignatowicz, K., et al. (2025). Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation. [Link]

  • PubChem. Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-. [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

  • PubMed. (2011). Removal of 4,4'-dichlorinated biphenyl from aqueous solution using methyl methacrylate grafted multiwalled carbon nanotubes. [Link]

  • ResearchGate. (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. [Link]

  • MDPI. (2021). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • ResearchGate. Comparison of 4,4′-Dimethylbiphenyl from Biomass-Derived Furfural and Oil-Based Resource: Technoeconomic Analysis and Life-Cycle Assessment. [Link]

  • MDPI. (2021). Co-Treatment with Single and Ternary Mixture Gas of Dimethyl Sulfide, Propanethiol, and Toluene by a Macrokinetic Analysis in a Biotrickling Filter Seeded with Alcaligenes sp. SY1 and Pseudomonas Putida S1. [Link]

  • Penn State Research Database. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Biphenyl-4-yl Dimethylcarbamate

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistically grounded framework for handling biphenyl-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistically grounded framework for handling biphenyl-4-yl dimethylcarbamate. This guide moves beyond standard safety data sheets by explaining the causality behind our safety protocols, ensuring you can operate with absolute confidence and precision.

Mechanistic Context & Hazard Assessment

Biphenyl-4-yl dimethylcarbamate is a specialized, highly lipophilic compound frequently utilized as a probe or synthetic intermediate in the development of serine hydrolase inhibitors (such as fatty acid amide hydrolase or acetylcholinesterase inhibitors)[1].

Handling this compound introduces two intersecting toxicological hazards:

  • Enzymatic Carbamylation: The N,N-dimethylcarbamate moiety can covalently modify the active site serine residues of critical neurological and metabolic enzymes, leading to pseudoirreversible inhibition[1].

  • Enhanced Transdermal Penetration: The biphenyl-4-yl ring provides significant hydrophobic bulk. This drastically increases the molecule's octanol-water partition coefficient (LogP), allowing it to rapidly penetrate the stratum corneum and cellular lipid bilayers[2].

Because of this potent combination of enzyme inhibition and lipophilicity, standard laboratory precautions are insufficient. Strict operational controls must be maintained to prevent dermal, inhalation, and environmental exposure[3].

Physicochemical Properties & Hazard Metrics

Property / Hazard MetricValue / CharacteristicOperational Implication
Chemical Class N,N-Dimethylcarbamate esterPotential serine hydrolase/AChE inhibitor; requires strict inhalation and dermal exposure limits[1].
Lipophilicity (LogP) ~3.4 - 3.6 (Predicted)High transdermal penetration risk; double-gloving with solvent-specific outer layers is mandatory[2].
Physical State Solid / PowderHigh aerosolization risk; handle exclusively in a certified chemical fume hood[4].
Chemical Stability Stable under neutral pHRequires strongly alkaline conditions (pH > 10) for chemical degradation and decontamination[5].
Environmental Toxicity High aquatic toxicityMust be strictly segregated from aqueous drains; high bioaccumulation potential[6].

Personal Protective Equipment (PPE) Protocol

Do not rely on generic PPE. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the workflow:

  • Hand Protection (Double-Gloving): Wear a standard nitrile inner glove for tactile dexterity. For the outer glove, select the material based on the carrier solvent used for dissolution (e.g., Neoprene for DMSO, Butyl rubber for dichloromethane).

    • Causality: The lipophilic biphenyl moiety will rapidly cross standard nitrile if carried by an organic solvent. Solvent-specific outer protection is critical to prevent solvent-mediated transdermal enzyme inhibition[3][7].

  • Eye & Face Protection: Snug-fitting chemical splash goggles (EN 166/NIOSH approved) are mandatory.

    • Causality: Dimethylcarbamates can cause severe ocular irritation and rapid systemic absorption through the highly vascularized ocular mucosa[3][7].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat with knit cuffs. Ensure no exposed skin exists at the wrists.

  • Respiratory Protection: All handling must occur within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. However, an N95 or P100 particulate respirator is required if emergency spill cleanup must be performed outside of engineered ventilation[4].

Operational Workflow & Handling Procedures

This step-by-step methodology ensures a self-validating loop where each action is confirmed safe before proceeding to the next.

Step 1: Workspace Preparation Verify the fume hood face velocity is operating between 0.4–0.6 m/s. Line the workspace with anti-static, chemical-absorbent bench paper.

  • Self-Validation: Physically check the hood's digital airflow monitor and ensure the sash is positioned at the correct working height before opening the chemical container.

Step 2: Weighing & Dispensing Use an enclosed analytical balance. Because fine lipophilic powders can easily aerosolize via static repulsion, discharge the weighing spatula and weigh boat using an anti-static gun (zerostat) prior to transfer[4].

Step 3: Dissolution Dissolve the compound in the designated organic solvent (e.g., DMSO) directly within the fume hood.

  • Self-Validation: Visually inspect the solution against a dark background to confirm complete dissolution. Micro-particulates can cause inconsistent dosing in biological assays and represent a lingering contamination hazard.

Step 4: Containment & Transfer Cap the vial immediately and seal the closure with Parafilm. Transport all aliquots in secondary shatterproof containment to prevent accidental dropping during transit to the assay station.

Decontamination & Disposal Plan

Accidental Spill Response: Never sweep the dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with absorbent pads moistened with ethanol to dampen the powder and suppress dust formation[7].

Chemical Neutralization (Alkaline Hydrolysis): Unlike methylcarbamates, dimethylcarbamates are highly resistant to neutral hydrolysis but degrade rapidly under strongly basic conditions via a trigonal bipyramidal intermediate[5][8].

  • Prepare a decontamination solution of 1M NaOH in 50% aqueous ethanol.

  • Apply the solution liberally to the spill area or contaminated glassware.

  • Self-Validation: Monitor the pH of the treated area using pH test strips. The surface must remain at pH > 10 for a minimum of 30 minutes. This guarantees complete cleavage of the carbamate bond into 4-hydroxybiphenyl and dimethylamine, permanently neutralizing the enzyme-inhibitory hazard[5].

Waste Segregation & Final Disposal: Collect the neutralized aqueous waste and any organic solvent waste in separate, clearly labeled, chemically compatible high-density polyethylene (HDPE) containers[3]. Route all collected waste for high-temperature incineration (>1000°C) through an approved hazardous waste contractor, as incineration completely destroys the biphenyl core[9]. Under no circumstances should any waste be discharged into the environmental drainage system[6].

Process Visualization

G Start Weighing & Dispensing (Fume Hood) Dissolution Dissolution in Organic Solvent Start->Dissolution Transfer Spill Accidental Spill Start->Spill Hazard Experiment In Vitro / In Vivo Assay Application Dissolution->Experiment Aliquot Dissolution->Spill Hazard Waste Aqueous & Organic Waste Segregation Experiment->Waste Collect Decon Alkaline Hydrolysis (1M NaOH / EtOH) Spill->Decon Neutralize Decon->Waste Route Incineration High-Temp Incineration Waste->Incineration Final Disposal

Workflow for the safe handling, spill response, and chemical decontamination of dimethylcarbamates.

References

1.[2] Methyl-4-[(4'-methylthio-1,1'-biphenyl)-4-yl]-2,4-dioxo-1butanoate - 摩熵化学MolAid. molaid.com. 2 2.[3] SAFETY DATA SHEETS: dimethylcarbamate,hydrochloride. sangon.com. 3 3.[4] SAFETY DATA SHEET - Spectrum Chemical. spectrumchemical.com. 4 4.[7] Safety Data Sheet - Angene Chemical. angenechemical.com. 7 5.[9] Safety Data Sheet - Key Organics. keyorganics.net. 9 6.[6] L_2016195EN.01001101.xml - EUR-Lex - European Union. europa.eu.6 7.[5] Basic hydrolysis of quinolinyl N,N-dimethylcarbamates: A two-step mechanism. researchgate.net.5 8.[8] Carbamate pesticides: a general introduction (EHC 64, 1986). inchem.org. 8 9.[1] MODE OF ACTION OF CARBAMATES. annualreviews.org. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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